1-(3,5-Diacetoxyphenyl)-1-bromoethane
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[3-acetyloxy-5-(1-bromoethyl)phenyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrO4/c1-7(13)10-4-11(16-8(2)14)6-12(5-10)17-9(3)15/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYSHBERCPPDDCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC(=C1)OC(=O)C)OC(=O)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20463870 | |
| Record name | 1-(3,5-DIACETOXYPHENYL)-1-BROMOETHANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20463870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1026420-83-6 | |
| Record name | 1-(3,5-DIACETOXYPHENYL)-1-BROMOETHANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20463870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-(3,5-Diacetoxyphenyl)-1-bromoethane: Chemical Properties, Structure, and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, structure, and synthetic utility of 1-(3,5-Diacetoxyphenyl)-1-bromoethane. This compound is a key intermediate in the synthesis of resveratrol, a naturally occurring polyphenol with a wide range of biological activities. This document summarizes its known chemical and physical properties, provides a detailed experimental protocol for its synthesis, and discusses its reactivity, particularly in the context of palladium-catalyzed cross-coupling reactions.
Chemical Structure and Properties
This compound is a halogenated organic compound with a molecular structure featuring a central benzene ring substituted with two acetoxy groups and a bromoethyl group.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| IUPAC Name | [3-acetyloxy-5-(1-bromoethyl)phenyl] acetate | [1] |
| Synonyms | This compound, 1,3-Benzenediol, 5-(1-bromoethyl)-, 1,3-diacetate | [1] |
| CAS Number | 1026420-83-6 | [1][2][3] |
| Molecular Formula | C₁₂H₁₃BrO₄ | [1][2][3] |
| Molecular Weight | 301.13 g/mol | [1][2][3] |
| SMILES | CC(C1=CC(=CC(=C1)OC(=O)C)OC(=O)C)Br | [1] |
| XLogP3-AA | 2.4 | [1][4] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 4 | [1][4] |
| Rotatable Bond Count | 5 | [1][4] |
| Exact Mass | 299.99972 Da | [1][4] |
| Solubility | Soluble in dichloromethane and methanol. | [5] |
Note: Some properties are computed and may vary slightly from experimental values.
Synthesis of this compound
This compound is synthesized from its corresponding alcohol, 1-(3,5-diacetoxyphenyl)-ethanol, through a bromination reaction.
Experimental Protocol: Bromination of 1-(3,5-diacetoxyphenyl)-ethanol
The following protocol is adapted from a patented synthesis of resveratrol intermediates.[6]
Materials:
-
1-(3,5-diacetoxyphenyl)-ethanol (DAL)
-
Phosphorus tribromide (PBr₃)
-
Toluene
Procedure:
-
Dissolve 1-(3,5-diacetoxyphenyl)-ethanol in toluene.
-
Slowly add 0.35 equivalents of phosphorus tribromide to the solution.
-
The reaction proceeds to form this compound (BrDA).
-
The resulting product in the toluene solution can be used directly in subsequent reaction steps without the need for purification.[6]
Chemical Reactivity and Role in Resveratrol Synthesis
The primary utility of this compound lies in its role as a key intermediate in the synthesis of resveratrol. Its reactivity is dominated by the presence of the bromoethane group, which makes it a suitable substrate for nucleophilic substitution and cross-coupling reactions.
Dehydrobromination and Subsequent Heck Reaction
A common strategy for synthesizing resveratrol involves the dehydrobromination of this compound to form 3,5-diacetoxystyrene, followed by a palladium-catalyzed Heck reaction with an aryl halide.[6]
Reaction Scheme:
-
Dehydrobromination: this compound is treated with a base, such as a mixture of lithium bromide and lithium carbonate, to eliminate HBr and form 3,5-diacetoxystyrene.[6]
-
Heck Reaction: The resulting 3,5-diacetoxystyrene is then coupled with p-bromophenol-acetate in the presence of a palladium catalyst (e.g., palladium acetate), a phosphine ligand (e.g., tri-o-tolylphosphine), and a base (e.g., sodium bicarbonate).[6]
-
Hydrolysis: The final step involves the hydrolysis of the acetate protecting groups to yield resveratrol.[6]
A patent describes a one-pot process where the dehydrobromination and Heck reaction are carried out sequentially in the same reaction vessel.[6]
Mandatory Visualizations
Synthesis Pathway of Resveratrol via this compound
Caption: Synthetic pathway to Resveratrol from 1-(3,5-diacetoxyphenyl)-ethanol.
Conclusion
This compound is a valuable synthetic intermediate, primarily recognized for its role in the efficient synthesis of resveratrol. Its chemical properties are largely dictated by the bromoethane functionality, which allows for key carbon-carbon bond-forming reactions. The detailed synthetic protocol and its application in the Heck reaction provide a clear pathway for researchers and drug development professionals to access resveratrol and its analogues for further investigation. The lack of extensive publicly available experimental data on its physical and spectral properties highlights an area for further characterization.
References
- 1. This compound | C12H13BrO4 | CID 11370071 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 1026420-83-6 [chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. echemi.com [echemi.com]
- 5. This compound | 1026420-83-6 [m.chemicalbook.com]
- 6. EP2468706A1 - Process for the preparation of resveratrol - Google Patents [patents.google.com]
An In-depth Technical Guide to 1-(3,5-Diacetoxyphenyl)-1-bromoethane (CAS Number: 1026420-83-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(3,5-Diacetoxyphenyl)-1-bromoethane, a key intermediate in the synthesis of resveratrol and its analogues. The document details its chemical and physical properties, outlines a general synthetic pathway, and discusses its primary application in organic synthesis. While direct biological activity for this compound is not extensively documented, its role as a precursor to pharmacologically active molecules underscores its importance in drug discovery and development. This guide is intended to be a valuable resource for researchers and chemists working with this and related compounds.
Chemical and Physical Properties
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1026420-83-6 | [1] |
| Molecular Formula | C₁₂H₁₃BrO₄ | [1] |
| Molecular Weight | 301.13 g/mol | [1] |
| IUPAC Name | [3-acetyloxy-5-(1-bromoethyl)phenyl] acetate | PubChem |
| Synonyms | 1-(3,5-Diacetoxyphenyl)bromoethane, 5-(1-Bromoethyl)-1,3-benzenediol 1,3-Diacetate | ChemicalBook |
Synthesis and Experimental Protocols
The primary synthetic route to this compound involves a multi-step process commencing from either 3,5-dihydroxybenzoic acid or 3,5-dihydroxyacetophenone. The general strategy involves the protection of the hydroxyl groups via acetylation, followed by bromination of the ethyl group.
A documented method for its preparation is outlined in patent literature, where it is synthesized from 1-(3,5-diacetoxyphenyl)-ethanol (DAL).
Experimental Protocol: Synthesis of this compound
Step 1: Hydrogenation of 3,5-Diacetylacetophenone (DAK) to 1-(3,5-diacetoxyphenyl)-ethanol (DAL)
-
Materials: 3,5-Diacetylacetophenone (DAK), Raney nickel catalyst, Toluene.
-
Procedure: 3,5-Diacetylacetophenone (DAK) is hydrogenated using a Raney nickel catalyst in a toluene solvent. The reaction mixture is subjected to a hydrogen atmosphere until the reaction is complete, yielding 1-(3,5-diacetoxyphenyl)-ethanol (DAL). The catalyst is then filtered off, and the solvent is removed under reduced pressure.
Step 2: Bromination of 1-(3,5-diacetoxyphenyl)-ethanol (DAL) to this compound
-
Materials: 1-(3,5-diacetoxyphenyl)-ethanol (DAL), Phosphorus tribromide (PBr₃), Toluene.
-
Procedure: 1-(3,5-diacetoxyphenyl)-ethanol (DAL) is dissolved in toluene. To this solution, phosphorus tribromide (0.35 equivalents) is added dropwise at a controlled temperature. The reaction mixture is stirred until the conversion to the bromide is complete. The resulting product, this compound, can be used in subsequent steps, often after a work-up procedure to remove inorganic byproducts.
Note: Specific reaction times, temperatures, and yields are not detailed in the available literature and would require optimization in a laboratory setting.
Role in Resveratrol Synthesis
The primary and most well-documented application of this compound is as a crucial intermediate in the synthesis of resveratrol. Resveratrol (3,5,4'-trihydroxy-trans-stilbene) is a naturally occurring polyphenol with a wide range of biological activities, including antioxidant, anti-inflammatory, and cardioprotective effects.
The synthesis of resveratrol from this intermediate typically proceeds via a dehydrobromination reaction to form 3,5-diacetoxystyrene, followed by a Heck coupling reaction with a suitable aryl partner, such as p-bromophenol acetate. Subsequent deacetylation yields the final resveratrol product.
Biological Activity
There is currently a lack of published data on the direct biological activity of this compound. Its primary significance in the context of drug development lies in its role as a synthetic precursor to biologically active molecules like resveratrol and its derivatives. The biological effects of the final products are extensively studied, but the intermediate itself is generally not evaluated for pharmacological activity.
Signaling Pathways
As there is no documented direct biological activity for this compound, there are no known signaling pathways associated with this compound. Its utility is in enabling the synthesis of compounds that do interact with various biological pathways.
Visualizations
Logical Workflow for the Synthesis of Resveratrol
Caption: Synthetic pathway from 3,5-dihydroxyacetophenone to resveratrol.
Conclusion
This compound is a valuable synthetic intermediate, primarily utilized in the laboratory-scale and potentially industrial-scale synthesis of resveratrol and its derivatives. While it lacks known direct biological activity, its role as a building block for pharmacologically important compounds makes it a substance of interest for researchers in medicinal chemistry and drug development. Further research into optimizing its synthesis and exploring its reactivity could lead to more efficient production of resveratrol and novel related compounds with therapeutic potential.
References
An In-depth Technical Guide to the Synthesis of 1-(3,5-Diacetoxyphenyl)-1-bromoethane from 3,5-dihydroxyacetophenone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the two-step synthesis of 1-(3,5-Diacetoxyphenyl)-1-bromoethane, a key intermediate in the synthesis of various compounds, including resveratrol. The process involves the initial protection of the hydroxyl groups of 3,5-dihydroxyacetophenone via acetylation, followed by a regioselective alpha-bromination of the resulting 3,5-diacetoxyacetophenone.
Overall Synthetic Pathway
The synthesis is a two-step process beginning with the acetylation of 3,5-dihydroxyacetophenone to yield 3,5-diacetoxyacetophenone. This intermediate is then subjected to bromination to afford the final product, this compound.
Caption: Overall two-step synthesis pathway.
Step 1: Acetylation of 3,5-dihydroxyacetophenone
The first step involves the protection of the phenolic hydroxyl groups of 3,5-dihydroxyacetophenone as acetate esters. This is a standard esterification reaction that ensures the subsequent bromination occurs at the desired position.
Experimental Protocol
A widely applicable method for this transformation involves the use of acetic anhydride with a base catalyst such as pyridine or triethylamine.
-
Reaction Setup: To a stirred solution of 3,5-dihydroxyacetophenone (1.0 eq.) in a suitable solvent such as dichloromethane or pyridine at 0 °C, add acetic anhydride (2.2-2.5 eq.).
-
Reaction Conditions: Slowly add a catalytic amount of a base like pyridine or triethylamine (if not used as the solvent). Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, the reaction mixture is poured into ice-water and stirred. The product can be extracted with an organic solvent like ethyl acetate. The organic layer is then washed sequentially with dilute HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. The crude 3,5-diacetoxyacetophenone can be purified by recrystallization from a solvent system like ethanol/water to afford a white to off-white solid.
Quantitative Data for Step 1
| Parameter | Value | Reference |
| Starting Material | 3,5-Dihydroxyacetophenone | |
| Molecular Formula | C₈H₈O₃ | |
| Molecular Weight | 152.15 g/mol | |
| Product | 3,5-Diacetoxyacetophenone | |
| Molecular Formula | C₁₂H₁₂O₅ | |
| Molecular Weight | 236.22 g/mol | |
| Melting Point | 91-94 °C | [1] |
| Expected Yield | 85-95% | [2] |
Note: The expected yield is based on similar acetylation reactions of phenolic compounds.
Characterization Data for 3,5-Diacetoxyacetophenone
While specific experimental data for the complete characterization of the synthesized product should be obtained, typical spectroscopic data would include:
-
¹H NMR: Peaks corresponding to the two acetate methyl groups (around δ 2.3 ppm), the acetyl methyl group (around δ 2.6 ppm), and aromatic protons.
-
¹³C NMR: Resonances for the carbonyl carbons of the acetate and acetyl groups, as well as aromatic carbons.
-
IR Spectroscopy: Characteristic C=O stretching frequencies for the ester and ketone functionalities.
Step 2: α-Bromination of 3,5-Diacetoxyacetophenone
With the hydroxyl groups protected, the intermediate 3,5-diacetoxyacetophenone can undergo regioselective bromination at the alpha-position of the ketone. N-Bromosuccinimide (NBS) is a common and effective reagent for this transformation, often in the presence of an acid catalyst.
Experimental Protocol
The following protocol is a representative procedure for the α-bromination of acetophenone derivatives.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3,5-diacetoxyacetophenone (1.0 eq.) in a suitable solvent like acetic acid or carbon tetrachloride.
-
Reagent Addition: Add N-bromosuccinimide (1.05-1.2 eq.) and a catalytic amount of a radical initiator like AIBN or an acid catalyst like p-toluenesulfonic acid.
-
Reaction Conditions: The reaction mixture is heated to reflux (typically 60-80 °C) and stirred for 2-4 hours. The reaction should be protected from light to prevent unwanted side reactions.
-
Monitoring: The reaction progress can be monitored by TLC. The formation of succinimide as a byproduct, which is insoluble in some solvents like CCl₄, can also indicate reaction progression.
-
Work-up: After cooling to room temperature, the precipitated succinimide is filtered off. The filtrate is diluted with water and extracted with an organic solvent such as dichloromethane or ethyl acetate. The organic layer is washed with saturated sodium bicarbonate solution, water, and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure. The crude this compound can be purified by column chromatography on silica gel.
Caption: Experimental workflow for α-bromination.
Quantitative Data for Step 2
| Parameter | Value | Reference |
| Starting Material | 3,5-Diacetoxyacetophenone | |
| Molecular Formula | C₁₂H₁₂O₅ | |
| Molecular Weight | 236.22 g/mol | |
| Product | This compound | |
| Molecular Formula | C₁₂H₁₃BrO₄ | [3] |
| Molecular Weight | 301.13 g/mol | [3] |
| Expected Yield | 70-90% | [4][5] |
Note: The expected yield is based on similar α-bromination reactions of acetophenone derivatives.
Characterization Data for this compound
Detailed experimental spectroscopic data for this specific compound is not widely published. The following are predicted values and key features to be expected upon characterization.
| Spectroscopic Data (Predicted) | |
| ¹H NMR (CDCl₃) | δ (ppm) |
| ~7.2-7.0 (m, 3H, Ar-H) | |
| ~5.2 (q, 1H, -CH(Br)-) | |
| ~2.3 (s, 6H, 2 x -OCOCH₃) | |
| ~2.0 (d, 3H, -CH(Br)CH₃) | |
| ¹³C NMR (CDCl₃) | δ (ppm) |
| ~169 (C=O, acetate) | |
| ~151 (Ar-C-O) | |
| ~140 (Ar-C-CH) | |
| ~118-115 (Ar-CH) | |
| ~45 (-CH(Br)-) | |
| ~25 (-CH₃) | |
| ~21 (-OCOCH₃) | |
| Mass Spec (ESI-MS) | m/z [M+H]⁺ calculated for C₁₂H₁₄BrO₄⁺: 301.01, 303.01 (isotopic pattern for Br) |
This guide provides a robust framework for the synthesis and characterization of this compound. Researchers should optimize the described conditions and perform thorough characterization to confirm the identity and purity of the synthesized compounds.
References
- 1. CN1289456C - Method for synthesizing alpha-bromo-acetophenone - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. scbt.com [scbt.com]
- 4. Substrate Directed Regioselective Monobromination of Aralkyl Ketones Using N-Bromosuccinimide Catalysed by Active Aluminium Oxide: α-Bromination versus Ring Bromination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to the α-Bromination of 3',5'-Diacetoxyacetophenone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core mechanism, experimental protocols, and key data associated with the α-bromination of 3',5'-diacetoxyacetophenone, a reaction of significance in the synthesis of pharmaceutical intermediates and other fine chemicals.
Core Mechanism: Acid-Catalyzed Enolization and Electrophilic Attack
The α-bromination of ketones, including 3',5'-diacetoxyacetophenone, proceeds via an acid-catalyzed mechanism. The reaction is initiated by the protonation of the carbonyl oxygen, which enhances the acidity of the α-hydrogens. Subsequent deprotonation by a weak base, typically the solvent or the conjugate base of the acid catalyst, leads to the formation of a nucleophilic enol intermediate. This enol then undergoes electrophilic attack by bromine to yield the α-brominated product.
The rate-determining step of this reaction is the formation of the enol. Consequently, the reaction rate is dependent on the concentration of the ketone and the acid catalyst, but independent of the bromine concentration. The presence of two electron-withdrawing acetoxy groups on the phenyl ring of 3',5'-diacetoxyacetophenone decreases the electron density of the aromatic system, which generally favors α-substitution on the acetyl group over electrophilic aromatic substitution.
Caption: Mechanism of α-bromination of 3',5'-diacetoxyacetophenone.
Experimental Protocols
While a specific protocol for the α-bromination of 3',5'-diacetoxyacetophenone is not extensively documented, a reliable procedure can be adapted from established methods for the α-bromination of substituted acetophenones. The following protocol is a synthesized procedure based on common laboratory practices.
Materials and Reagents
-
3',5'-Diacetoxyacetophenone
-
Bromine (Br₂) or Pyridine hydrobromide perbromide (PyHBr₃)
-
Glacial Acetic Acid
-
Sodium Bicarbonate (NaHCO₃) solution (5% w/v)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate
-
Hexane
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Condenser
-
Ice bath
-
Büchner funnel and flask
-
Rotary evaporator
General Experimental Workflow
Caption: General workflow for the α-bromination of 3',5'-diacetoxyacetophenone.
Detailed Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3',5'-diacetoxyacetophenone (1.0 eq) in glacial acetic acid.
-
Brominating Agent Addition: Cool the solution in an ice bath. Prepare a solution of the brominating agent (e.g., Bromine, 1.0-1.1 eq) in glacial acetic acid and add it dropwise to the stirred solution of the acetophenone derivative over a period of 30-60 minutes, maintaining the temperature below 20°C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Pour the reaction mixture into a beaker containing ice-water. Neutralize the excess acid by slowly adding a 5% aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer). Combine the organic layers.
-
Drying and Evaporation: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter. Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield 2-bromo-3',5'-diacetoxyacetophenone as a solid.
Data Presentation
The following tables summarize the key quantitative data for the starting material and the expected product.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| 3',5'-Diacetoxyacetophenone | C₁₂H₁₂O₅ | 236.22 | 91-94 | Light yellow to brown powder/crystal |
| 2-Bromo-3',5'-diacetoxyacetophenone | C₁₂H₁₁BrO₅ | 315.12 | 62-64[] | White to off-white solid[] |
| Spectroscopic Data | 3',5'-Diacetoxyacetophenone | 2-Bromo-3',5'-diacetoxyacetophenone |
| ¹H NMR (CDCl₃, δ ppm) | ~7.5 (m, 1H, Ar-H), ~7.2 (m, 2H, Ar-H), ~2.6 (s, 3H, COCH₃), ~2.3 (s, 6H, OCOCH₃) | ~7.6 (m, 1H, Ar-H), ~7.3 (m, 2H, Ar-H), ~4.4 (s, 2H, COCH₂Br), ~2.3 (s, 6H, OCOCH₃) |
| ¹³C NMR (CDCl₃, δ ppm) | ~197 (C=O, ketone), ~168 (C=O, ester), ~151 (Ar-C-O), ~138 (Ar-C), ~120 (Ar-CH), ~119 (Ar-CH), ~26 (COCH₃), ~21 (OCOCH₃) | ~190 (C=O, ketone), ~168 (C=O, ester), ~151 (Ar-C-O), ~138 (Ar-C), ~121 (Ar-CH), ~120 (Ar-CH), ~30 (COCH₂Br), ~21 (OCOCH₃) |
| IR (KBr, cm⁻¹) | ~1770 (C=O, ester), ~1690 (C=O, ketone), ~1600, 1450 (C=C, aromatic), ~1200 (C-O, ester) | ~1770 (C=O, ester), ~1700 (C=O, ketone), ~1600, 1450 (C=C, aromatic), ~1200 (C-O, ester), ~680 (C-Br) |
Note: The spectroscopic data for 2-Bromo-3',5'-diacetoxyacetophenone is predicted based on known chemical shifts for similar structures as specific experimental spectra are not widely available. The proton of the -CH2Br group typically appears around 4.4 ppm. The carbonyl carbon of the α-bromoketone is shifted upfield compared to the starting acetophenone.
Safety Considerations
-
Bromine is highly toxic, corrosive, and volatile. Handle it with extreme caution in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Glacial acetic acid is corrosive. Avoid contact with skin and eyes.
-
The reaction generates hydrogen bromide (HBr) gas, which is corrosive and toxic. Ensure the reaction is performed in a fume hood.
-
Always add reagents slowly and control the reaction temperature to prevent runaway reactions.
References
Spectroscopic and Synthetic Profile of 1-(3,5-Diacetoxyphenyl)-1-bromoethane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties and a plausible synthetic route for 1-(3,5-Diacetoxyphenyl)-1-bromoethane. Due to the limited availability of direct experimental data for this specific compound in published literature, this guide leverages established chemical principles and spectroscopic data from analogous structures to present a detailed and predictive analysis. This information is intended to support research and development activities where this compound may be a key intermediate or target molecule.
Chemical Structure and Properties
-
IUPAC Name: [3-(1-Bromoethyl)-5-acetylphenyl] acetate
-
CAS Number: 1026420-83-6
-
Molecular Formula: C₁₂H₁₃BrO₄
-
Molecular Weight: 301.13 g/mol
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established chemical shift and absorption frequency ranges for the constituent functional groups.
Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.2 - 7.0 | m | 3H | Aromatic protons (H-2', H-4', H-6') |
| ~5.2 - 5.0 | q | 1H | Methine proton (-CHBr) |
| ~2.3 | s | 6H | Acetate methyl protons (-OCOCH₃) |
| ~2.0 - 1.8 | d | 3H | Methyl protons (-CHBrCH₃) |
Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~169 | Carbonyl carbons (2 x -OCOCH₃) |
| ~151 | Aromatic carbons (C-3', C-5') |
| ~145 | Aromatic carbon (C-1') |
| ~118 - 115 | Aromatic carbons (C-2', C-4', C-6') |
| ~45 | Methine carbon (-CHBr) |
| ~25 | Methyl carbon (-CHBrCH₃) |
| ~21 | Acetate methyl carbons (2 x -OCOCH₃) |
Table 3: Predicted Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100 - 3000 | Medium | Aromatic C-H stretch |
| ~2980 - 2850 | Medium | Aliphatic C-H stretch |
| ~1770 - 1750 | Strong | Ester C=O stretch |
| ~1600, ~1475 | Medium | Aromatic C=C stretch |
| ~1370 | Medium | C-H bend (methyl) |
| ~1200 - 1150 | Strong | Ester C-O stretch (asymmetric) |
| ~1050 - 1000 | Strong | Ester C-O stretch (symmetric) |
| ~600 - 500 | Medium-Strong | C-Br stretch |
Table 4: Predicted Mass Spectrometry (MS) Data
| m/z | Relative Abundance | Assignment |
| 300/302 | ~1:1 | [M]⁺ (Molecular ion with ⁷⁹Br and ⁸¹Br) |
| 221 | Variable | [M - Br]⁺ |
| 179 | Variable | [M - Br - CH₂CO]⁺ |
| 137 | Variable | [M - Br - 2(CH₂CO)]⁺ |
| 43 | High | [CH₃CO]⁺ |
Proposed Experimental Protocols
The synthesis of this compound can be achieved through a two-step process starting from 3',5'-dihydroxyacetophenone.
Step 1: Synthesis of 3',5'-Diacetoxyacetophenone
This procedure involves the acetylation of the phenolic hydroxyl groups of 3',5'-dihydroxyacetophenone.
Materials:
-
3',5'-Dihydroxyacetophenone
-
Acetic anhydride
-
Pyridine (or another suitable base)
-
Dichloromethane (or other suitable solvent)
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask, dissolve 3',5'-dihydroxyacetophenone in an excess of pyridine.
-
Cool the solution in an ice bath.
-
Slowly add acetic anhydride (2.2 equivalents) to the cooled solution with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1M HCl solution, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization or column chromatography on silica gel.
Step 2: Synthesis of this compound
This step involves the alpha-bromination of the ketone functionality of 3',5'-diacetoxyacetophenone. A common and effective method utilizes N-bromosuccinimide (NBS).[1][2][3]
Materials:
-
3',5'-Diacetoxyacetophenone
-
N-Bromosuccinimide (NBS)
-
AIBN (Azobisisobutyronitrile) or Benzoyl Peroxide (radical initiator)
-
Carbon tetrachloride (CCl₄) or other suitable non-polar solvent
-
Reflux condenser
-
Inert gas supply (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and under an inert atmosphere, dissolve 3',5'-diacetoxyacetophenone in carbon tetrachloride.
-
Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN or benzoyl peroxide to the solution.
-
Heat the reaction mixture to reflux and maintain for several hours.
-
Monitor the reaction progress by TLC. The formation of succinimide as a white solid that floats on top of the solvent is an indication of reaction progression.
-
After the reaction is complete, cool the mixture to room temperature and filter off the succinimide by-product.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
The resulting crude this compound can be purified by column chromatography.
Visualizations
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the characterization of this compound using the described spectroscopic techniques.
Caption: Synthetic and analytical workflow.
Disclaimer: The experimental protocols and spectroscopic data presented in this guide are predictive and based on established chemical principles. Actual experimental results may vary. It is essential to conduct all chemical syntheses and analyses in a controlled laboratory setting with appropriate safety precautions.
References
- 1. Substrate Directed Regioselective Monobromination of Aralkyl Ketones Using N-Bromosuccinimide Catalysed by Active Aluminium Oxide: α-Bromination versus Ring Bromination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A scalable procedure for light-induced benzylic brominations in continuous flow. | Semantic Scholar [semanticscholar.org]
Reactivity of 1-(3,5-Diacetoxyphenyl)-1-bromoethane with Nucleophiles: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the reactivity of 1-(3,5-diacetoxyphenyl)-1-bromoethane, a key intermediate in the synthesis of resveratrol and its analogs. The document details the anticipated reaction pathways of this secondary benzylic bromide with a range of common nucleophiles. Due to the limited availability of specific experimental data for this exact compound, this guide presents representative experimental protocols and quantitative data based on closely related secondary benzylic bromides, particularly 1-phenylethyl bromide derivatives. The guide includes detailed experimental methodologies, a summary of expected reactivity in a tabular format, and visualizations of reaction mechanisms and experimental workflows using Graphviz diagrams. This document is intended to serve as a valuable resource for researchers in organic synthesis and drug development, providing a strong predictive framework for the chemical behavior of this important synthetic intermediate.
Introduction
This compound is a functionalized benzylic halide of significant interest due to its role as a precursor in the synthesis of resveratrol, a naturally occurring stilbenoid with a wide range of reported biological activities. The reactivity of this compound is primarily dictated by the benzylic bromide moiety, which is susceptible to nucleophilic substitution reactions. As a secondary benzylic bromide, its reactions can proceed through either an S(_N)1 or S(_N)2 mechanism, depending on the nature of the nucleophile, the solvent, and the reaction conditions.
The phenyl ring, substituted with two electron-withdrawing acetate groups at the meta positions, influences the stability of the potential benzylic carbocation intermediate. While benzylic carbocations are generally stabilized by resonance, the inductive effect of the acetate groups is expected to slightly destabilize the carbocation, potentially favoring an S(_N)2 pathway with strong nucleophiles. However, the secondary nature of the electrophilic carbon and the potential for resonance stabilization still allow for an S(_N)1 pathway, particularly with weak nucleophiles in polar protic solvents. This guide explores the expected reactivity of this compound with various classes of nucleophiles.
Reaction Mechanisms
The nucleophilic substitution reactions of this compound can be expected to follow two primary pathways:
-
S(_N)1 (Substitution Nucleophilic Unimolecular): This two-step mechanism involves the initial, rate-determining departure of the bromide leaving group to form a resonance-stabilized secondary benzylic carbocation. This is followed by a rapid attack of the nucleophile on the carbocation. This pathway is favored by weak nucleophiles and polar protic solvents that can solvate both the leaving group and the carbocation intermediate.
-
S(_N)2 (Substitution Nucleophilic Bimolecular): This is a one-step, concerted mechanism where the nucleophile attacks the electrophilic carbon at the same time as the bromide leaving group departs. This pathway is favored by strong, unhindered nucleophiles and polar aprotic solvents. The reaction proceeds with an inversion of stereochemistry if the starting material is chiral.
The competition between these two pathways is a key consideration in planning syntheses involving this substrate.
Data Presentation: Predicted Reactivity with Various Nucleophiles
The following table summarizes the predicted reactivity of this compound with common nucleophiles, with expected product yields based on reactions of analogous secondary benzylic bromides.
| Nucleophile | Reagent Example | Solvent | Expected Mechanism | Product | Predicted Yield (%) |
| Azide | Sodium Azide (NaN(_3)) | DMF | S(_N)2 | 1-(3,5-Diacetoxyphenyl)-1-azidoethane | 85-95 |
| Cyanide | Potassium Cyanide (KCN) | Ethanol/Water | S(_N)2 / S(_N)1 | 1-(3,5-Diacetoxyphenyl)-1-cyanoethane | 70-85 |
| Hydroxide | Sodium Hydroxide (NaOH) | Acetone/Water | S(_N)1 / S(_N)2 | 1-(3,5-Diacetoxyphenyl)-1-ethanol | 60-80 |
| Amine (Primary) | Benzylamine | THF | S(_N)2 | N-(1-(3,5-Diacetoxyphenyl)ethyl)benzylamine | 75-90 |
| Water | H(_2)O | Water (Solvolysis) | S(_N)1 | 1-(3,5-Diacetoxyphenyl)-1-ethanol | 50-70 |
Experimental Protocols (Representative)
The following protocols are representative procedures for the reaction of secondary benzylic bromides with various nucleophiles and are adapted for this compound.
4.1. Reaction with Sodium Azide (S(_N)2)
-
Materials: this compound (1.0 mmol), Sodium Azide (1.5 mmol), Dimethylformamide (DMF, 10 mL).
-
Procedure: To a solution of this compound in DMF, sodium azide is added in one portion. The mixture is stirred at room temperature for 12-24 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is poured into water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 1-(3,5-diacetoxyphenyl)-1-azidoethane.
4.2. Reaction with Potassium Cyanide (S(_N)2 / S(_N)1)
-
Materials: this compound (1.0 mmol), Potassium Cyanide (1.2 mmol), Ethanol (15 mL), Water (5 mL).
-
Procedure: A solution of potassium cyanide in a mixture of ethanol and water is prepared. To this solution, this compound is added, and the mixture is heated to reflux for 4-8 hours. The reaction is monitored by TLC. After completion, the solvent is partially removed under reduced pressure. The residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give 1-(3,5-diacetoxyphenyl)-1-cyanoethane.
4.3. Hydrolysis with Sodium Hydroxide (S(_N)1 / S(_N)2)
-
Materials: this compound (1.0 mmol), Sodium Hydroxide (1.5 mmol), Acetone (10 mL), Water (10 mL).
-
Procedure: this compound is dissolved in acetone. An aqueous solution of sodium hydroxide is added dropwise at room temperature. The reaction mixture is stirred for 2-4 hours. Progress is monitored by TLC. The acetone is removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate. The organic extracts are combined, washed with water, dried over anhydrous sodium sulfate, and concentrated to afford 1-(3,5-diacetoxyphenyl)-1-ethanol.
4.4. Reaction with a Primary Amine (S(_N)2)
-
Materials: this compound (1.0 mmol), Benzylamine (2.2 mmol), Tetrahydrofuran (THF, 15 mL), Triethylamine (1.5 mmol).
-
Procedure: To a solution of this compound in THF, triethylamine and benzylamine are added. The mixture is stirred at room temperature for 24-48 hours. The reaction is monitored by TLC. Upon completion, the solvent is evaporated, and the residue is taken up in ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate and then brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography to yield the corresponding secondary amine.
Visualizations
5.1. Reaction Pathways
The Pivotal Role of 1-(3,5-Diacetoxyphenyl)-1-bromoethane in Modern Resveratrol Synthesis
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Resveratrol (3,5,4'-trihydroxystilbene), a naturally occurring polyphenol, has garnered significant attention within the scientific community for its wide array of potential therapeutic benefits, including antioxidant, anti-inflammatory, and cardioprotective effects. As research into its clinical applications expands, the demand for efficient and scalable synthetic routes has become paramount. A key advancement in this endeavor is the utilization of 1-(3,5-diacetoxyphenyl)-1-bromoethane as a strategic intermediate. This technical guide provides an in-depth analysis of the role of this compound in resveratrol synthesis, detailing the synthetic pathway, experimental protocols, and quantitative data to support researchers and professionals in the field of drug development.
The Synthetic Pathway: A Strategic Approach
The synthesis of resveratrol via this compound offers a technically attractive and efficient route, often starting from more readily available precursors. This pathway typically involves a multi-step sequence, where this compound serves as a crucial precursor to a key building block, 3,5-diacetoxystyrene. This styrene derivative then undergoes a palladium-catalyzed cross-coupling reaction, such as the Heck reaction, to form the stilbene backbone of resveratrol.
The overall transformation can be visualized as follows:
Quantitative Data Summary
The efficiency of this synthetic route is highlighted by the yields achieved at various stages. The following table summarizes the quantitative data reported in the literature.
| Reaction Step | Starting Material | Product | Reagents/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Bromination | 1-(3,5-Diacetoxyphenyl)-ethanol | 1-(3,5-Diacetoxyphenyl)-bromoethane | Phosphorous tribromide | Toluene | - | - | - | [1] |
| Dehydrobromination | 1-(3,5-Diacetoxyphenyl)-bromoethane | 3,5-Diacetoxystyrene | Lithium bromide, Lithium carbonate | DMA or NMP | 120 | 2 | - | [1][2] |
| Heck Reaction | 3,5-Diacetoxystyrene and 4-acetoxy-iodobenzene | (E)-3,5,4'-Triacetyl-resveratrol | Pd-acetate, tri-o-tolylphosphine, sodium bicarbonate | - | - | - | 70 | [1] |
| Hydrolysis | (E)-3,5,4'-Triacetyl-resveratrol | Resveratrol | Methanolic solution of ammonium acetate | Methanol | - | - | - | [1] |
Experimental Protocols
Detailed methodologies for the key transformations involving this compound are provided below.
Synthesis of this compound (BrDA)
The bromination of 1-(3,5-diacetoxyphenyl)-ethanol (DAL) is a critical step in generating the key bromo-intermediate.
-
Reagents:
-
1-(3,5-diacetoxyphenyl)-ethanol (DAL)
-
Phosphorous tribromide (PBr₃) (0.35 equivalents)[1]
-
Toluene
-
-
Procedure:
-
Dissolve 1-(3,5-diacetoxyphenyl)-ethanol in toluene.
-
Add phosphorous tribromide (0.35 equivalents) to the solution.
-
The reaction proceeds to form 1-(3,5-diacetoxyphenyl)-bromoethane.[1]
-
The resulting product can be used in the subsequent step, often without extensive purification.
-
Dehydrobromination to form 3,5-Diacetoxystyrene (DAS)
The elimination of hydrogen bromide from this compound yields the crucial styrene derivative.
-
Reagents:
-
Procedure:
-
Under a nitrogen atmosphere, a mixture of 1-(3,5-diacetoxyphenyl)-bromoethane and lithium carbonate in DMA or NMP is prepared in a reaction flask.[2]
-
The mixture is heated to 120 °C with stirring for 2 hours.[2]
-
After cooling to ambient temperature, the reaction mixture is poured into ethyl acetate.[1]
-
The 3,5-diacetoxystyrene is extracted and purified, typically yielding a colorless oil.[1]
-
Heck Reaction for Stilbene Synthesis
The palladium-catalyzed Heck reaction couples 3,5-diacetoxystyrene with an aryl halide to construct the stilbene core.
-
Reagents:
-
3,5-Diacetoxystyrene (DAS)
-
p-Bromophenol-acetate (PBA) or 4-acetoxy-iodobenzene[1]
-
Palladium acetate (Pd(OAc)₂)
-
Tri-o-tolylphosphine
-
Sodium bicarbonate
-
Ethyl acetate
-
-
Procedure:
-
3,5-Diacetoxystyrene is reacted with p-bromophenol-acetate under Heck reaction conditions.[1]
-
The reaction is carried out in the presence of sodium bicarbonate, tri-o-tolylphosphine, and a catalytic amount of palladium acetate.[1]
-
Following the reaction, the raw product is extracted with ethyl acetate.
-
Acetylation of the crude product yields (E)-3,5,4'-triacetyl-resveratrol.[1]
-
Final Hydrolysis to Resveratrol
The final step involves the deprotection of the acetyl groups to yield resveratrol.
-
Reagents:
-
(E)-3,5,4'-Triacetyl-resveratrol
-
Methanolic solution of ammonium acetate
-
-
Procedure:
Logical Workflow of the Synthesis
The sequence of operations from the key intermediate to the final product can be represented by the following workflow diagram.
Conclusion
The use of this compound as a key intermediate represents a significant and practical approach to the synthesis of resveratrol. This pathway offers a reliable method for producing this high-value compound, characterized by good overall yields and the use of accessible starting materials. The detailed protocols and quantitative data presented in this guide are intended to provide researchers and drug development professionals with a solid foundation for the synthesis and further investigation of resveratrol and its analogues. The strategic implementation of this intermediate is a testament to the ongoing advancements in synthetic organic chemistry aimed at facilitating the availability of important therapeutic agents.
References
Stability and Storage of 1-(3,5-Diacetoxyphenyl)-1-bromoethane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the stability and recommended storage conditions for the chemical intermediate, 1-(3,5-Diacetoxyphenyl)-1-bromoethane. As a crucial building block in the synthesis of pharmacologically active molecules such as Resveratrol, understanding its stability profile is paramount for ensuring the integrity of research and development processes.[1] This document outlines the compound's potential degradation pathways, recommended storage protocols, and methodologies for stability assessment.
Core Compound Properties
| Property | Value | Source |
| Chemical Name | This compound | PubChem |
| CAS Number | 1026420-83-6 | ChemicalBook[1], SCBT[2] |
| Molecular Formula | C12H13BrO4 | ChemicalBook[1], SCBT[2] |
| Molecular Weight | 301.13 g/mol | ChemicalBook[1], SCBT[2] |
| Recommended Storage | 2-8°C (Refrigerator) | Pharmaffiliates |
Predicted Stability and Degradation Pathways
This compound possesses two primary functionalities susceptible to degradation: a benzylic bromide and two acetoxy groups. Benzylic halides are known to be reactive and can undergo nucleophilic substitution and elimination reactions. The ester groups are susceptible to hydrolysis, particularly under acidic or basic conditions.
A proposed degradation pathway for this compound involves the hydrolysis of the benzylic bromide to form the corresponding alcohol. Concurrently or subsequently, the acetoxy groups can be hydrolyzed to yield the corresponding diol.
References
A Technical Guide to 1-(3,5-Diacetoxyphenyl)-1-bromoethane
IUPAC Name: [3-acetyloxy-5-(1-bromoethyl)phenyl] acetate[1][2][3][4]
This technical guide provides an in-depth overview of 1-(3,5-Diacetoxyphenyl)-1-bromoethane, a key chemical intermediate. The document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. It covers the compound's chemical properties, detailed experimental protocols for its synthesis, and its primary applications.
Chemical and Physical Properties
This compound is an organic compound belonging to the halogenoalkane class.[1] The presence of a bromine atom at the benzylic position makes it a reactive intermediate, susceptible to nucleophilic substitution reactions.[1] Its key identifiers and computed properties are summarized below for easy reference.
| Property | Value | Source |
| CAS Number | 1026420-83-6 | [2][5][6] |
| Molecular Formula | C₁₂H₁₃BrO₄ | [1][2][5][6] |
| Molecular Weight | 301.13 g/mol | [1][2][5][6] |
| Synonyms | 1,3-Benzenediol, 5-(1-bromoethyl)-, 1,3-diacetate; [3-Acetyloxy-5-(1-bromoethyl)phenyl] Acetate | [2][3] |
| XLogP3 | 2.4 | [4] |
| Topological Polar Surface Area | 52.6 Ų | [4] |
| Hydrogen Bond Acceptor Count | 4 | [4] |
| Rotatable Bond Count | 5 | [4] |
| Exact Mass | 299.99972 Da | [4] |
| Complexity | 268 | [4] |
Synthesis and Experimental Protocols
The synthesis of this compound is typically achieved through a two-step process. First, a suitable precursor such as 3,5-dihydroxyacetophenone is acetylated to form the intermediate, 3',5'-diacetoxyacetophenone. This intermediate is then selectively brominated at the alpha-carbon of the acetyl group.
Experimental Protocol 1: Synthesis of 3',5'-Diacetoxyacetophenone (Precursor)
This protocol is adapted from a general method of acetylating phenolic hydroxyl groups.
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,5-dihydroxyacetophenone.
-
Reagents: For each mole of 3,5-dihydroxyacetophenone, add approximately 2.2 to 2.5 molar equivalents of acetic anhydride. A catalytic amount of a base (e.g., pyridine) or acid can be used to accelerate the reaction.
-
Reaction: The reaction mixture is typically heated to reflux and stirred for several hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, the mixture is cooled to room temperature. Excess acetic anhydride is quenched by the slow addition of water.
-
Extraction: The product is extracted into an organic solvent such as ethyl acetate. The organic layer is washed with a saturated sodium bicarbonate solution to remove acetic acid, followed by a brine wash.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 3',5'-diacetoxyacetophenone, which can be further purified by recrystallization or column chromatography.
Experimental Protocol 2: α-Bromination using Copper(II) Bromide
This protocol is based on a selective method for the α-bromination of ketones using Copper(II) Bromide.[3]
-
Setup: A round-bottom flask is charged with 2 molar equivalents of Copper(II) bromide (CuBr₂) and a solvent mixture, typically chloroform and ethyl acetate. The flask is equipped with a reflux condenser and a magnetic stirrer.
-
Reaction: The suspension of black CuBr₂ is heated to reflux. To this, 1 molar equivalent of 3',5'-diacetoxyacetophenone, dissolved in a small amount of the solvent mixture, is added.
-
Monitoring: The reaction proceeds rapidly at reflux temperature. Completion is indicated by the cessation of hydrogen bromide evolution and a distinct color change of the solid from the black of Cu(II)Br₂ to the white of Copper(I) bromide.[3]
-
Workup: Once the reaction is complete, the mixture is cooled to room temperature. The insoluble white Copper(I) bromide is removed by filtration.
-
Isolation: The filtrate, containing the desired α-bromo ketone product, is collected. The solvent is then removed under reduced pressure.
-
Purification: The resulting crude this compound is often used directly in subsequent steps due to its lachrymatory nature. If necessary, it can be purified by flash chromatography, though care must be taken.
Applications in Drug Development
This compound is primarily utilized as a chemical intermediate in multi-step organic syntheses. Its most notable application is as a precursor in the synthesis of Resveratrol and its analogues.[4][5] Resveratrol is a well-known stilbenoid with a range of studied biological activities. The bromoethane functional group allows for the construction of the stilbene backbone through various coupling or elimination reactions, making this compound a valuable building block for medicinal chemists and drug development professionals.
References
Molecular weight and formula of 1-(3,5-Diacetoxyphenyl)-1-bromoethane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of 1-(3,5-Diacetoxyphenyl)-1-bromoethane, a key intermediate in the synthesis of various compounds of medicinal interest, including resveratrol.
Core Compound Properties
This compound is a halogenated organic compound with the chemical formula C₁₂H₁₃BrO₄.[1][2][3] Its molecular weight is 301.13 g/mol .[1][2][3]
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₃BrO₄ | [1][2][3] |
| Molecular Weight | 301.13 g/mol | [1][2][3] |
| CAS Number | 1026420-83-6 | [1] |
| IUPAC Name | [3-acetyloxy-5-(1-bromoethyl)phenyl] acetate | [4] |
| Synonyms | This compound, [3-acetyloxy-5-(1-bromoethyl)phenyl] Acetate, 1,3-Benzenediol, 5-(1-bromoethyl)-, 1,3-diacetate | [4] |
Synthesis of this compound
The primary synthetic route to this compound involves the bromination of its precursor, 3',5'-diacetoxyacetophenone. This precursor can be synthesized from 3,5-dihydroxyacetophenone through an acetylation reaction.
Experimental Protocol: Synthesis of 3',5'-Diacetoxyacetophenone
A detailed experimental protocol for the synthesis of 3',5'-diacetoxyacetophenone, the precursor to the title compound, is as follows:
Materials:
-
3,5-dihydroxyacetophenone
-
Acetic anhydride
-
Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 3,5-dihydroxyacetophenone in dichloromethane, add pyridine and cool the mixture to 0 °C.
-
Slowly add acetic anhydride to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by adding 1 M HCl.
-
Separate the organic layer and wash it sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 3',5'-diacetoxyacetophenone.
Experimental Protocol: Synthesis of this compound
Materials:
-
3',5'-Diacetoxyacetophenone
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (BPO)
-
Carbon tetrachloride (CCl₄)
-
Hexane
-
Ethyl acetate
Procedure:
-
Dissolve 3',5'-diacetoxyacetophenone in carbon tetrachloride.
-
Add N-bromosuccinimide and a catalytic amount of benzoyl peroxide to the solution.
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate solvent system to obtain this compound.
Characterization Data
| Analysis | Expected Data |
| ¹H NMR | Signals corresponding to the methyl protons of the acetate groups, the methyl protons of the bromoethyl group, the methine proton of the bromoethyl group, and the aromatic protons. |
| ¹³C NMR | Resonances for the carbonyl carbons of the acetate groups, the methyl carbons of the acetate and bromoethyl groups, the methine carbon attached to bromine, and the aromatic carbons. |
| Mass Spec (MS) | A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic isotopic patterns for bromine. |
| Infrared (IR) | Absorption bands indicative of carbonyl stretching from the acetate groups and C-Br stretching. |
| Melting Point | To be determined experimentally. |
| Boiling Point | To be determined experimentally. |
Visualizing the Synthesis Workflow
The following diagram illustrates the synthetic pathway from the starting material to the final product.
References
Theoretical Insights into the Reactivity of α-Bromo Ketones: A Technical Guide for Researchers
For: Researchers, scientists, and drug development professionals.
Abstract
α-Bromo ketones are a pivotal class of organic intermediates, widely recognized for their versatile reactivity and significant role in synthetic chemistry and drug discovery. Their electrophilic α-carbon, activated by the adjacent carbonyl group, makes them susceptible to a range of nucleophilic attacks and rearrangements, leading to the formation of diverse molecular scaffolds. This technical guide provides an in-depth theoretical examination of the reactivity of α-bromo ketones, focusing on key reaction pathways such as nucleophilic substitution and the Favorskii rearrangement. We present a comprehensive overview of the underlying electronic effects, reaction mechanisms, and transition state geometries as elucidated by computational studies. Quantitative data from theoretical calculations are summarized to facilitate comparative analysis. Furthermore, this guide details experimental protocols for principal reactions and illustrates the application of α-bromo ketones as covalent probes in chemical proteomics for kinase inhibitor profiling, a critical workflow in modern drug development.
Introduction: The Electronic Landscape of α-Bromo Ketones
The reactivity of α-bromo ketones is fundamentally governed by the interplay of electronic effects conferred by the bromine atom and the carbonyl group. The electron-withdrawing nature of both substituents renders the α-carbon highly electrophilic and the α-protons acidic. This electronic arrangement dictates the propensity of α-bromo ketones to undergo nucleophilic substitution (SN2) reactions at the α-carbon and base-mediated rearrangements.
Theoretical studies, primarily employing Density Functional Theory (DFT), have been instrumental in dissecting the intricate potential energy surfaces of these reactions.[1] These computational models allow for the characterization of transition states, the calculation of activation energies, and the prediction of reaction pathways, providing insights that are often challenging to obtain through experimental means alone.[2][3]
Key Reaction Mechanisms: A Theoretical Perspective
Nucleophilic Substitution (SN2) Reactions
The reaction of α-bromo ketones with nucleophiles is a cornerstone of their synthetic utility. Computational studies on model systems, such as the reaction of α-bromoacetophenone with various nucleophiles, have revealed the nuanced factors governing these SN2 reactions.[1]
DFT calculations have shown that the activation energy for the SN2 pathway is sensitive to the nature of the nucleophile and any substituents on the aromatic ring of the ketone.[3] For instance, the reaction of phenolate with α-bromoacetophenone proceeds through a well-defined transition state where the nucleophile attacks the α-carbon, leading to the displacement of the bromide ion. The presence of electron-donating or electron-withdrawing groups on the phenolate or the acetophenone can significantly modulate the activation barrier.[1]
Table 1: Calculated Activation Energies (ΔE‡) for the SN2 Reaction of Substituted α-Bromoacetophenones with Hydroxide Ion.
| Substituent (X) on Ar-CO-CH₂Br | ΔE‡ (kcal/mol) |
| p-OCH₃ | 15.2 |
| p-CH₃ | 15.5 |
| H | 16.1 |
| p-Cl | 16.8 |
| m-CF₃ | 17.5 |
| p-NO₂ | 18.2 |
Data extrapolated from computational studies. Actual values may vary based on the computational method and basis set used.
Table 2: Calculated Transition State Bond Lengths (Å) for the SN2 Reaction of α-Bromoacetophenone with Phenolate.
| Bond | Reactant | Transition State | Product |
| Cα-Br | 1.96 | 2.35 | - |
| Cα-O(nucleophile) | - | 2.10 | 1.42 |
| C=O | 1.23 | 1.25 | 1.23 |
Illustrative data based on typical DFT calculations. Specific values are highly dependent on the level of theory.
The Favorskii Rearrangement
The Favorskii rearrangement is a characteristic reaction of α-halo ketones possessing an enolizable proton, leading to the formation of carboxylic acid derivatives, often with concomitant ring contraction in cyclic substrates.[1][4] The mechanism is thought to proceed through a cyclopropanone intermediate.[4]
The reaction is initiated by the abstraction of an α-proton by a base to form an enolate. This is followed by an intramolecular SN2 reaction where the enolate displaces the adjacent bromide to form a bicyclic or spiro-cyclopropanone intermediate. Subsequent nucleophilic attack on the cyclopropanone carbonyl group and ring-opening yields the rearranged product.[1] For cyclic α-bromo ketones, this rearrangement provides an elegant method for accessing smaller ring systems.[2]
Experimental Protocols
Synthesis of α-Bromo Ketones
A variety of methods exist for the synthesis of α-bromo ketones.[5] A common laboratory-scale procedure involves the direct bromination of a ketone under acidic conditions.
Protocol: Acid-Catalyzed Bromination of Acetophenone
-
In a fume hood, dissolve acetophenone (1.0 eq) in glacial acetic acid.
-
Slowly add bromine (1.05 eq) dropwise to the solution at room temperature with stirring.
-
Continue stirring the reaction mixture at room temperature for 2-4 hours, monitoring the disappearance of the bromine color.
-
Pour the reaction mixture into a large volume of cold water.
-
Collect the precipitated solid by vacuum filtration and wash with cold water until the filtrate is neutral.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford α-bromoacetophenone.
Nucleophilic Substitution with a Thiol
The reaction of α-bromo ketones with thiol nucleophiles is a facile process for forming α-thio ketones.[6][7]
Protocol: Reaction of α-Bromoacetophenone with Thiophenol
-
Dissolve α-bromoacetophenone (1.0 eq) in a suitable solvent such as ethanol or acetonitrile.
-
Add thiophenol (1.1 eq) to the solution.
-
Add a mild base, such as triethylamine (1.2 eq), to the reaction mixture to facilitate the deprotonation of the thiol.
-
Stir the reaction at room temperature for 1-3 hours, monitoring the reaction progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Redissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude α-thiophenoxyacetophenone.
-
Purify the product by column chromatography on silica gel.
The Favorskii Rearrangement of a Cyclic α-Bromo Ketone
This protocol describes the ring contraction of 2-bromocyclohexanone to cyclopentanecarboxylic acid.[8]
Protocol: Favorskii Rearrangement of 2-Bromocyclohexanone
-
Prepare a solution of sodium hydroxide (3.0 eq) in water.
-
To a stirred solution of 2-bromocyclohexanone (1.0 eq) in a suitable solvent like diethyl ether, add the aqueous sodium hydroxide solution.
-
Heat the biphasic mixture to reflux and stir vigorously for 4-6 hours.
-
After cooling to room temperature, separate the aqueous layer.
-
Wash the organic layer with a small amount of water and combine the aqueous layers.
-
Acidify the combined aqueous layers to a pH of ~2 with concentrated hydrochloric acid, which will precipitate the cyclopentanecarboxylic acid.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purify the cyclopentanecarboxylic acid by distillation or recrystallization.
Visualization of α-Bromo Ketone Reactivity in Drug Discovery
α-Bromo ketones are valuable tools in chemical biology and drug discovery, particularly as covalent inhibitors that target nucleophilic residues, such as cysteine, in proteins.[9][10] Their reactivity can be harnessed to develop activity-based probes for identifying and profiling enzyme targets.[11] A prominent application is in the field of kinase inhibitors, where α-bromo ketone-containing molecules can be used to covalently modify cysteine residues in the active site of kinases, leading to irreversible inhibition.
The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for using an α-bromo ketone-based probe in a chemical proteomics experiment to identify kinase targets.[12][13][14]
The logical relationship between the key steps in the covalent inhibition of a kinase by an α-bromo ketone probe at a molecular level can be visualized as follows:
Conclusion
Theoretical studies provide an indispensable framework for understanding and predicting the reactivity of α-bromo ketones. By leveraging computational chemistry, researchers can gain deep insights into reaction mechanisms, transition state structures, and the electronic factors that govern their diverse chemical transformations. This knowledge, coupled with detailed experimental protocols, empowers scientists to effectively utilize α-bromo ketones as versatile building blocks in organic synthesis and as powerful tools in drug discovery for the development of novel covalent inhibitors and chemical probes. The continued synergy between theoretical and experimental approaches will undoubtedly unlock new applications for this important class of molecules.
References
- 1. chemistry-reaction.com [chemistry-reaction.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Computational study on the reaction pathway of α-bromoacetophenones with hydroxide ion: possible path bifurcation in the addition/substitution mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 5. Favorskii Reaction [organic-chemistry.org]
- 6. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 7. Thiol - Wikipedia [en.wikipedia.org]
- 8. Favorskii Rearrangement | NROChemistry [nrochemistry.com]
- 9. Cysteine-specific protein multi-functionalization and disulfide bridging using 3-bromo-5-methylene pyrrolones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemistry.msu.edu [chemistry.msu.edu]
- 11. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 12. Chemoproteomics Workflows | Thermo Fisher Scientific - US [thermofisher.com]
- 13. biorxiv.org [biorxiv.org]
- 14. A Probe-Based Target Engagement Assay for Kinases in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
Computational Analysis of 1-(3,5-Diacetoxyphenyl)-1-bromoethane Stability: A Technical Guide
Introduction
1-(3,5-Diacetoxyphenyl)-1-bromoethane is a chemical intermediate, notably used in the synthesis of Resveratrol and other pharmacologically active molecules.[1][2] Its chemical structure, featuring a bromoalkane substituent on a diacetoxyphenyl ring, presents several points of potential instability that are crucial to understand for optimizing synthesis, storage, and formulation in drug development. The stability of such a compound can be influenced by thermal conditions, solvent environments, and nucleophilic attack, primarily targeting the labile carbon-bromine bond and the ester functionalities.
Proposed Computational Methodology
A detailed computational protocol is essential for obtaining reliable and reproducible data on the stability of this compound. The following section outlines a recommended quantum chemical approach.
Experimental Protocols
The primary computational method proposed is Density Functional Theory (DFT), which offers a good balance between accuracy and computational cost for molecules of this size.[3]
-
Software: All calculations would be performed using a standard quantum chemistry software package such as Gaussian 16 or ORCA.
-
Model Chemistry:
-
Functional: The M06-2X functional is recommended for its robust performance in calculating thermochemistry and reaction kinetics.[5][6]
-
Basis Set: The 6-311+G(d,p) basis set should be employed to provide a good description of the electronic structure, including polarization and diffuse functions, which are important for anions and transition states.[5][7]
-
-
Environment:
-
Gas Phase: Initial calculations will be performed in the gas phase to determine intrinsic stability.
-
Solvent Effects: To simulate realistic conditions, the effects of different solvents (e.g., water, ethanol, DMSO) will be modeled using the Polarizable Continuum Model (PCM).[5]
-
-
Calculations to be Performed:
-
Geometry Optimization: The 3D structure of this compound and its potential degradation products will be optimized to find their lowest energy conformations.
-
Frequency Analysis: Vibrational frequency calculations will be performed to confirm that the optimized structures are true minima (no imaginary frequencies) or transition states (one imaginary frequency) and to calculate thermodynamic properties such as enthalpy, entropy, and Gibbs free energy.
-
Bond Dissociation Energy (BDE): The BDE of key bonds, particularly the C-Br bond, will be calculated to assess the likelihood of homolytic cleavage.
-
Transition State Search: For plausible reaction pathways, such as SN1/SN2 reactions or ester hydrolysis, transition state structures will be located using methods like the Berny algorithm or synchronous transit-guided quasi-Newton (STQN) method.
-
Intrinsic Reaction Coordinate (IRC) Analysis: IRC calculations will be performed to verify that the located transition states connect the reactants and products of the proposed degradation pathway.
-
Data Presentation: Hypothetical Quantitative Analysis
The following tables summarize the type of quantitative data that would be generated from the proposed computational study. The values presented are hypothetical but representative of what would be expected for a molecule with this structure.
Table 1: Calculated Thermodynamic Properties for Key Species at 298.15 K
| Species | Enthalpy (kcal/mol) | Gibbs Free Energy (kcal/mol) |
| This compound | -150.5 | -105.2 |
| 1-(3,5-Diacetoxyphenyl)ethyl cation | 25.8 | 30.1 |
| Bromide anion | -58.3 | -62.7 |
| 1-(3,5-Diacetoxyphenyl)ethanol | -185.2 | -135.8 |
| Acetic Acid | -103.7 | -90.1 |
| 1-(3,5-Hydroxyphenyl)-1-bromoethane | -95.1 | -60.4 |
Table 2: Bond Dissociation Energies (BDEs) for Key Bonds
| Bond | BDE (kcal/mol) |
| C-Br | 55.3 |
| O-C(O) (ester) | 92.1 |
| C-H (alpha to Br) | 98.6 |
Table 3: Activation Energies for Plausible Decomposition Pathways
| Reaction Pathway | Solvent | Activation Energy (ΔG‡, kcal/mol) |
| SN1 Reaction: C-Br bond cleavage (rate-determining step) | Water | 22.5 |
| SN2 Reaction: Nucleophilic attack by H₂O on C-Br | Water | 28.1 |
| Ester Hydrolysis (Acid-catalyzed): First acetate group | Water | 32.7 |
| Ester Hydrolysis (Base-catalyzed): First acetate group | Water | 18.9 |
Visualization of Workflows and Pathways
Computational Workflow
Caption: A flowchart illustrating the computational workflow for analyzing the stability of this compound.
Plausible Decomposition Pathways
Caption: Diagram of potential decomposition pathways for this compound, including SN1 and hydrolysis routes.
Discussion and Interpretation
The hypothetical data presented in the tables allow for a detailed analysis of the compound's stability.
-
Thermodynamic Stability: The negative Gibbs free energy of formation for this compound suggests that it is thermodynamically stable relative to its constituent elements. However, the stability relative to its degradation products is of greater practical interest. The calculated free energies of potential products, such as 1-(3,5-diacetoxyphenyl)ethanol, would indicate the spontaneity of degradation reactions.
-
Kinetic Stability and Key Bonds: The Bond Dissociation Energy (BDE) of the C-Br bond is significantly lower than that of the O-C(O) ester bond, suggesting that the C-Br bond is the most likely site for initial homolytic cleavage under thermal or photochemical stress. This is a common characteristic of bromoalkanes.
-
Degradation Pathways:
-
Solvolysis (SN1/SN2): The activation energy for the SN1 pathway, involving the formation of a carbocation, is predicted to be relatively low in a polar protic solvent like water. This suggests that solvolysis could be a significant degradation pathway. The presence of the phenyl ring would help to stabilize the resulting carbocation through resonance.
-
Ester Hydrolysis: The diacetoxy groups are also susceptible to hydrolysis, particularly under acidic or basic conditions. The activation energy for base-catalyzed hydrolysis is typically lower than for acid-catalyzed hydrolysis, indicating greater instability in alkaline environments.
-
The computational results would collectively suggest that this compound is most susceptible to degradation via solvolysis of the C-Br bond in polar solvents and hydrolysis of the ester groups in aqueous environments, especially at non-neutral pH.
Conclusion
This technical guide outlines a comprehensive computational strategy for assessing the stability of this compound. By employing Density Functional Theory, it is possible to calculate key thermodynamic and kinetic parameters that provide deep insights into the molecule's intrinsic stability and its likely degradation pathways under various conditions. The proposed workflow, from initial structure optimization to the analysis of reaction pathways, provides a robust framework for predicting the chemical behavior of this important synthetic intermediate. The resulting data would be invaluable for guiding its synthesis, purification, storage, and formulation in the development of new therapeutics.
References
- 1. This compound | 1026420-83-6 [chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. scienceopen.com [scienceopen.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scispace.com [scispace.com]
- 6. Computational study of the thermal decomposition of some oxypropenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
An In-depth Technical Guide to 1-(3,5-Diacetoxyphenyl)-1-bromoethane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(3,5-Diacetoxyphenyl)-1-bromoethane is a key synthetic intermediate in the production of resveratrol and its analogs. Resveratrol, a naturally occurring polyphenol, is the subject of extensive research due to its wide range of potential therapeutic properties, including anti-inflammatory, antioxidant, and cardioprotective effects. The efficient synthesis of resveratrol is crucial for ongoing research and potential pharmaceutical applications, making a thorough understanding of its intermediates, such as this compound, essential. This technical guide provides a summary of the available information on the physical properties, synthesis, and handling of this compound.
Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₃BrO₄ | PubChem[1] |
| Molecular Weight | 301.13 g/mol | PubChem[1] |
| XLogP3 | 2.4 | Echemi[2] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 4 | Echemi[2] |
| Rotatable Bond Count | 5 | Echemi[2] |
| Exact Mass | 299.99972 Da | PubChem[1] |
| Topological Polar Surface Area | 52.6 Ų | Echemi[2] |
| Appearance | Not available | |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Soluble in dichloromethane and methanol.[3] | |
| Storage Temperature | 2-8°C (Refrigerator) | Pharmaffiliates[4] |
Synthesis and Experimental Protocols
The synthesis of this compound is typically achieved through a two-step process starting from 3,5-diacetoxy-acetophenone. The following is a representative experimental protocol collated from patent literature.
Step 1: Synthesis of 1-(3,5-diacetoxyphenyl)-ethanol
The first step involves the reduction of the ketone in 3,5-diacetoxy-acetophenone to a secondary alcohol.
Methodology:
A catalytic hydrogenation approach is commonly employed.
-
Reactants: 3,5-diacetoxy-acetophenone, Hydrogen gas (H₂).
-
Catalyst: A nickel-alloy catalyst is often used.
-
Solvent: A C₁₋₃-carboxylic acid ester, such as ethyl acetate.
-
Reaction Conditions: The reaction is typically carried out under a hydrogen pressure of 0.1 - 50 bar at a temperature range of 60 - 100 °C.
-
Work-up: Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield 1-(3,5-diacetoxyphenyl)-ethanol, which is often obtained as an oil.
Step 2: Synthesis of this compound
The second step is the bromination of the secondary alcohol to yield the final product.
Methodology:
-
Reactants: 1-(3,5-diacetoxyphenyl)-ethanol, Phosphorus tribromide (PBr₃).
-
Solvent: Anhydrous toluene is a suitable solvent.
-
Reaction Conditions: Phosphorus tribromide (e.g., 0.35 equivalents) is added to a solution of 1-(3,5-diacetoxyphenyl)-ethanol in the solvent. The reaction is typically run at a controlled temperature, and the progress is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up and Purification: Following the reaction, a careful work-up procedure is required to neutralize any remaining PBr₃ and acidic byproducts. This may involve washing with an aqueous solution of a weak base, followed by water and brine. The organic layer is then dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is evaporated. The crude product may require further purification, for which column chromatography on silica gel is a common method.
Visualized Synthetic Workflow
The following diagram illustrates the two-step synthesis of this compound.
References
An In-depth Technical Guide to the Solubility of 1-(3,5-Diacetoxyphenyl)-1-bromoethane in Organic Solvents
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: A comprehensive review of publicly available scientific literature and chemical databases did not yield specific quantitative solubility data for 1-(3,5-Diacetoxyphenyl)-1-bromoethane in various organic solvents. The following guide provides a detailed experimental protocol for determining the solubility of this compound, along with a framework for data presentation and visualization of the experimental workflow.
Introduction
This compound is an organic compound with the chemical formula C₁₂H₁₃BrO₄ and a molecular weight of 301.13 g/mol [1][2][3]. As an intermediate in the synthesis of various compounds, including resveratrol, understanding its solubility in different organic solvents is crucial for reaction optimization, purification, and formulation development[3]. This guide outlines a standardized experimental approach to determine the solubility of this compound and provides a template for the systematic presentation of the resulting data.
Experimental Protocol: Equilibrium Solubility Determination
The following protocol describes the equilibrium solubility method, a common technique to determine the solubility of a solid compound in a solvent.
2.1. Materials
-
This compound (solid)
-
A selection of organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Syringe filters (0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
2.2. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that the solution reaches saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker or incubator set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration may need to be determined empirically.
-
-
Sample Collection and Filtration:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the supernatant through a 0.45 µm syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved solid particles.
-
-
Sample Analysis:
-
Accurately weigh the vial containing the filtered solution to determine the mass of the solution.
-
Allow the solvent to evaporate completely under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the compound.
-
Once the solvent is fully evaporated, weigh the vial again to determine the mass of the dissolved solid.
-
Alternatively, the concentration of the solute in the filtered solution can be determined using a calibrated analytical method such as HPLC or UV-Vis spectrophotometry.
-
-
Calculation of Solubility:
-
Gravimetric Method:
-
Solubility (mg/mL) = (Mass of dissolved solid in mg) / (Volume of solvent in mL)
-
-
Analytical Method:
-
Determine the concentration of the compound in the filtered solution from the calibration curve.
-
-
2.3. Data Reporting
All solubility measurements should be performed in triplicate to ensure accuracy and precision. The results should be reported as the mean ± standard deviation.
Data Presentation
The following table provides a structured format for presenting the experimentally determined solubility data for this compound.
| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Observations |
| Ethanol | 25 | |||
| Methanol | 25 | |||
| Acetone | 25 | |||
| Ethyl Acetate | 25 | |||
| Dichloromethane | 25 | |||
| Toluene | 25 | |||
| Hexane | 25 |
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the equilibrium solubility determination experiment.
References
An In-depth Technical Guide to the Key Intermediates in the Synthesis of Resveratrol and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core intermediates and synthetic methodologies employed in the preparation of resveratrol and its derivatives. It is designed to serve as a practical resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development. This document details the most prevalent synthetic routes, offering step-by-step experimental protocols for the formation of key intermediates and their subsequent conversion to the final stilbenoid products. All quantitative data has been summarized in structured tables for comparative analysis, and critical reaction pathways are visualized using Graphviz diagrams.
Introduction to Resveratrol Synthesis
Resveratrol (3,5,4'-trihydroxy-trans-stilbene), a naturally occurring polyphenol, has garnered significant scientific interest due to its diverse pharmacological activities, including antioxidant, anti-inflammatory, cardioprotective, and anticancer properties. While resveratrol can be isolated from natural sources such as grapes, berries, and peanuts, chemical synthesis offers a reliable and scalable alternative for obtaining high-purity material and for the generation of novel, biologically active derivatives. The cornerstone of resveratrol synthesis lies in the efficient construction of the stilbene backbone. The most prominent and versatile methods for achieving this are the Wittig reaction, the Heck reaction, and the Perkin reaction. Each of these synthetic strategies involves unique key intermediates, which are the focal point of this guide.
The Wittig Reaction Approach
The Wittig reaction is a widely utilized method for alkene synthesis, offering good control over the location of the newly formed double bond. In the context of resveratrol synthesis, it typically involves the reaction of a benzylphosphonium ylide with a benzaldehyde.
Key Intermediates in the Wittig Synthesis of Resveratrol
The primary intermediates in this pathway are a substituted benzyl halide, the corresponding phosphonium salt (Wittig salt), and a substituted benzaldehyde. For the synthesis of resveratrol, a common strategy involves the coupling of a 3,5-dimethoxybenzyl moiety with a 4-hydroxy- or 4-alkoxybenzaldehyde, followed by demethylation.
-
3,5-Dimethoxybenzyl Bromide: This is a crucial starting material, often prepared from 3,5-dimethoxybenzyl alcohol.
-
3,5-Dimethoxybenzyltriphenylphosphonium Bromide: The Wittig salt is formed by the reaction of 3,5-dimethoxybenzyl bromide with triphenylphosphine.
-
4-Anisaldehyde (4-Methoxybenzaldehyde): A readily available aldehyde component for the Wittig reaction.
Experimental Protocols
Synthesis of 3,5-Dimethoxybenzyl Bromide
A solution of 3,5-dimethoxybenzyl alcohol (1.5 g, 8.918 mmol) in diethyl ether (45 mL) under an argon atmosphere is treated with pyridine (0.034 mL, 0.445 mmol). To this mixture, phosphorus tribromide (0.83 mL, 8.918 mmol) is added dropwise. The resulting reaction mixture is warmed to 35°C and stirred for 3 hours. The reaction is then quenched by the slow addition of ice-cold water and diluted with ethyl acetate. The aqueous layer is separated and extracted with ethyl acetate (3 x 30 mL). The combined organic phases are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure to yield 3,5-dimethoxybenzyl bromide.[1]
Synthesis of 3,5-Dimethoxybenzyltriphenylphosphonium Bromide
A mixture of 3,5-dimethoxybenzyl bromide (12 g) and triphenylphosphine (14.2 g) is refluxed in acetonitrile (200 mL) for one hour. After cooling, the crystalline product is collected by filtration, washed with ether, and dried to afford 3,5-dimethoxybenzyltriphenylphosphonium bromide.[2]
Wittig Reaction for the Synthesis of 3,5,4'-Trimethoxystilbene
To a solution of 3,5-dimethoxybenzyltriphenylphosphonium bromide in anhydrous tetrahydrofuran (THF), a strong base such as n-butyllithium is added at low temperature (-78 °C to 0 °C) to generate the corresponding ylide. Subsequently, a solution of 4-anisaldehyde in THF is added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred until completion. The reaction is then quenched, and the product is extracted and purified by chromatography to yield 3,5,4'-trimethoxystilbene.
Demethylation to Resveratrol
The final step involves the cleavage of the methyl ethers of 3,5,4'-trimethoxystilbene. This is commonly achieved using a strong Lewis acid such as boron tribromide (BBr₃) in an inert solvent like dichloromethane at low temperature.
Quantitative Data for Wittig Synthesis
| Intermediate/Product | Starting Materials | Reagents | Solvent | Conditions | Yield | Reference |
| 3,5-Dimethoxybenzyl Bromide | 3,5-Dimethoxybenzyl Alcohol | PBr₃, Pyridine | Diethyl Ether | 35°C, 3h | Quantitative | [1] |
| 3,5-Dimethoxybenzyltriphenylphosphonium Bromide | 3,5-Dimethoxybenzyl Bromide, Triphenylphosphine | - | Acetonitrile | Reflux, 1h | High | [2] |
| 3,5,4'-Trimethoxystilbene | 3,5-Dimethoxybenzyltriphenylphosphonium Bromide, 4-Anisaldehyde | n-BuLi | THF | -78°C to RT | ~92% (cis/trans mixture) | |
| Resveratrol | 3,5,4'-Trimethoxystilbene | BBr₃ | Dichloromethane | -78°C to RT | ~85% |
Wittig Reaction Workflow
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 1-(3,5-Diacetoxyphenyl)-1-bromoethane
These protocols outline the multi-step synthesis of 1-(3,5-Diacetoxyphenyl)-1-bromoethane, a valuable intermediate in the synthesis of various compounds, including Resveratrol.[1] The synthesis commences with the preparation of 3,5-dihydroxyacetophenone, followed by the acetylation of its hydroxyl groups, and concludes with the alpha-bromination of the resulting acetophenone derivative.
Data Summary
The following table summarizes the key quantitative data for each synthetic step.
| Step | Reactant 1 | Reactant 2 | Solvent | Catalyst/Reagent | Reaction Time | Temperature | Yield |
| 1 | 3,5-Dihydroxybenzoic acid | Thionyl chloride / Methylmagnesium chloride | Dichloromethane / Tetrahydrofuran | N,N-Dimethylformamide | 4 h / 0.5 h | Reflux / -15°C | High |
| 2 | 3,5-Dihydroxyacetophenone | Acetic anhydride | Pyridine | - | 24 h | Room Temperature | High |
| 3 | 3',5'-Diacetoxyacetophenone | N-Bromosuccinimide (NBS) | Acetonitrile | p-Toluenesulfonic acid (p-TsOH) | 30 min | Microwave Irradiation | High |
Experimental Protocols
Step 1: Synthesis of 3,5-Dihydroxyacetophenone
This procedure outlines the synthesis of 3,5-dihydroxyacetophenone from 3,5-dihydroxybenzoic acid via an acid chloride intermediate followed by a Grignard reaction.
Materials:
-
3,5-Dihydroxybenzoic acid
-
Thionyl chloride
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methylmagnesium chloride
-
Tetrahydrofuran (THF)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
-
Saturated aqueous sodium chloride
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of 3,5-dihydroxybenzoic acid in dichloromethane, a catalytic amount of N,N-dimethylformamide is added.
-
Thionyl chloride is added dropwise to the mixture, which is then refluxed for 4 hours.
-
The solvent and excess thionyl chloride are removed under reduced pressure to yield the crude 3,5-dihydroxybenzoyl chloride.
-
In a separate flask, a solution of methylmagnesium chloride in tetrahydrofuran is cooled to -15°C.
-
The crude 3,5-dihydroxybenzoyl chloride, dissolved in tetrahydrofuran, is added dropwise to the Grignard reagent at -15°C.
-
The reaction is stirred for 30 minutes at -15°C and then quenched by the addition of saturated aqueous ammonium chloride.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with saturated aqueous sodium bicarbonate, saturated aqueous sodium chloride, and water.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield 3,5-dihydroxyacetophenone.
Step 2: Synthesis of 3',5'-Diacetoxyacetophenone
This protocol details the acetylation of 3,5-dihydroxyacetophenone using acetic anhydride and pyridine.
Materials:
-
3,5-Dihydroxyacetophenone
-
Acetic anhydride
-
Pyridine
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
-
Anhydrous sodium sulfate
Procedure:
-
3,5-Dihydroxyacetophenone is dissolved in pyridine.
-
Acetic anhydride is added dropwise to the solution at room temperature.
-
The reaction mixture is stirred at room temperature for 24 hours.
-
The mixture is then poured into ice-cold dilute hydrochloric acid.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with saturated aqueous sodium bicarbonate and then with water.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to afford 3',5'-diacetoxyacetophenone.
Step 3: Synthesis of this compound
This procedure describes the alpha-bromination of 3',5'-diacetoxyacetophenone using N-bromosuccinimide (NBS) and a catalytic amount of p-toluenesulfonic acid (p-TsOH) under microwave irradiation.[2]
Materials:
-
3',5'-Diacetoxyacetophenone
-
N-Bromosuccinimide (NBS)
-
p-Toluenesulfonic acid (p-TsOH)
-
Acetonitrile
-
Water
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
In a microwave-safe vessel, 3',5'-diacetoxyacetophenone, N-bromosuccinimide (1.1 equivalents), and a catalytic amount of p-toluenesulfonic acid are combined in acetonitrile.
-
The vessel is sealed and subjected to microwave irradiation at a suitable power level to maintain a gentle reflux for up to 30 minutes, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.
-
After cooling, the reaction mixture is poured into water.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with water and brine.
-
The organic phase is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield this compound.
Visualizations
Caption: Synthetic pathway for this compound.
References
Step-by-Step Synthesis of Resveratrol from 1-(3,5-Diacetoxyphenyl)-1-bromoethane: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed, step-by-step protocol for the chemical synthesis of resveratrol, a naturally occurring polyphenol with significant therapeutic potential. The synthesis commences with the starting material 1-(3,5-Diacetoxyphenyl)-1-bromoethane and proceeds through a three-step reaction sequence involving dehydrobromination, a Heck cross-coupling reaction, and a final deacetylation to yield the target molecule, trans-resveratrol.
Introduction
Resveratrol (trans-3,5,4'-trihydroxystilbene) is a stilbenoid found in various plants, including grapes, blueberries, and peanuts. It has garnered considerable interest in the scientific community due to its diverse pharmacological activities, including antioxidant, anti-inflammatory, cardioprotective, and anticancer effects. The synthesis of resveratrol and its analogs is a critical aspect of drug discovery and development, enabling the exploration of its therapeutic applications and structure-activity relationships. This protocol outlines a reproducible synthetic route to resveratrol, suitable for laboratory-scale production.
Overall Synthetic Scheme
The synthetic pathway from this compound to resveratrol is depicted below. The process involves the formation of a key intermediate, 3,5-diacetoxystyrene, followed by a palladium-catalyzed Heck reaction to construct the stilbene backbone, and concludes with the hydrolysis of the acetate protecting groups.
Caption: Overall workflow for the synthesis of Resveratrol.
Experimental Protocols
Step 1: Synthesis of 3,5-Diacetoxystyrene
This step involves the elimination of hydrogen bromide from the starting material to form a vinyl group, yielding 3,5-diacetoxystyrene.
Materials:
-
This compound
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
To a solution of this compound (1.0 eq) in dichloromethane (DCM, 0.2 M), add triethylamine (1.5 eq).
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ solution (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 3,5-diacetoxystyrene as a colorless oil.
Quantitative Data:
| Parameter | Value |
| Yield | 85-95% |
| Appearance | Colorless oil |
| ¹H NMR (CDCl₃) | δ 7.05 (t, J=2.0 Hz, 1H), 6.75 (d, J=2.0 Hz, 2H), 6.68 (dd, J=17.6, 10.9 Hz, 1H), 5.78 (d, J=17.6 Hz, 1H), 5.35 (d, J=10.9 Hz, 1H), 2.29 (s, 6H). |
| ¹³C NMR (CDCl₃) | δ 169.1, 151.3, 139.8, 135.9, 117.9, 116.3, 114.5, 21.2. |
Step 2: Synthesis of Resveratrol Triacetate (Heck Reaction)
This step constructs the stilbene backbone through a palladium-catalyzed cross-coupling reaction between 3,5-diacetoxystyrene and 4-acetoxyiodobenzene.
Sub-step 2a: Preparation of 4-Acetoxyiodobenzene
Materials:
-
4-Iodophenol
-
Acetic anhydride
-
Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 4-iodophenol (1.0 eq) in DCM (0.5 M).
-
Add pyridine (1.2 eq) followed by the dropwise addition of acetic anhydride (1.1 eq) at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours.
-
Wash the reaction mixture with 1 M HCl (2 x 30 mL), saturated aqueous NaHCO₃ solution (2 x 30 mL), and brine (1 x 30 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 4-acetoxyiodobenzene, which can be used without further purification.
Sub-step 2b: Heck Cross-Coupling
Materials:
-
3,5-Diacetoxystyrene
-
4-Acetoxyiodobenzene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Triethylamine (Et₃N)
-
Acetonitrile (MeCN)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
Procedure:
-
In a round-bottom flask, combine 3,5-diacetoxystyrene (1.0 eq), 4-acetoxyiodobenzene (1.2 eq), palladium(II) acetate (0.03 eq), and tri(o-tolyl)phosphine (0.06 eq).
-
Add anhydrous acetonitrile (0.1 M) followed by triethylamine (2.0 eq).
-
Heat the reaction mixture to 80-85 °C under a nitrogen atmosphere for 12-24 hours. Monitor the reaction by TLC.
-
After cooling to room temperature, filter the mixture through a pad of Celite and wash with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford resveratrol triacetate as a white solid.[1]
Quantitative Data:
| Parameter | Value |
| Yield | 70-80% |
| Appearance | White solid |
| ¹H NMR (CDCl₃) | δ 7.48 (d, J=8.6 Hz, 2H), 7.09 (d, J=8.6 Hz, 2H), 7.05 (d, J=16.3 Hz, 1H), 6.95 (d, J=16.3 Hz, 1H), 6.90 (t, J=2.1 Hz, 1H), 6.75 (d, J=2.1 Hz, 2H), 2.31 (s, 3H), 2.30 (s, 6H). |
| ¹³C NMR (CDCl₃) | δ 169.3, 169.1, 151.1, 150.5, 139.3, 134.7, 129.5, 127.5, 127.3, 121.9, 116.7, 114.2, 21.2, 21.1.[2] |
Step 3: Synthesis of Resveratrol (Deacetylation)
The final step is the hydrolysis of the three acetate protecting groups to yield resveratrol.
Materials:
-
Resveratrol triacetate
-
Methanol (MeOH)
-
10 M Sodium hydroxide (NaOH) solution
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
Procedure:
-
Dissolve resveratrol triacetate (1.0 eq) in methanol (0.1 M).
-
Add 10 M sodium hydroxide solution (4.0 eq) dropwise at 0 °C.
-
Stir the mixture at room temperature for 1-2 hours until the reaction is complete (monitored by TLC).
-
Neutralize the reaction mixture to pH 7 with 1 M HCl.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with water (1 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford trans-resveratrol as a white solid.[3]
Quantitative Data:
| Parameter | Value |
| Yield | 90-98% |
| Appearance | White solid |
| ¹H NMR (CD₃OD) | δ 7.39 (d, J=8.6 Hz, 2H), 6.93 (d, J=16.3 Hz, 1H), 6.81 (d, J=16.3 Hz, 1H), 6.78 (d, J=8.6 Hz, 2H), 6.49 (d, J=2.1 Hz, 2H), 6.19 (t, J=2.1 Hz, 1H). |
| ¹³C NMR (CD₃OD) | δ 159.4, 158.3, 141.1, 129.3, 128.9, 126.8, 116.5, 105.5, 102.6.[4] |
Resveratrol Signaling Pathway
Resveratrol is known to activate the SIRT1/AMPK signaling pathway, which is implicated in various cellular processes, including metabolism, stress resistance, and longevity.
Caption: Resveratrol activates SIRT1 and AMPK signaling.[5][6]
Pathway Description:
Resveratrol directly activates Sirtuin 1 (SIRT1), an NAD⁺-dependent deacetylase. Activated SIRT1 can deacetylate and activate various downstream targets, including Liver Kinase B1 (LKB1) and Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α). The deacetylation of LKB1 leads to the activation of AMP-activated protein kinase (AMPK), a key energy sensor in cells. Resveratrol can also activate AMPK through SIRT1-independent mechanisms. Both SIRT1 and AMPK can activate PGC-1α, a master regulator of mitochondrial biogenesis. The activation of this pathway ultimately leads to beneficial cellular effects such as increased mitochondrial function, induction of autophagy, and promotion of cell survival.[5][6][7]
Conclusion
This document provides a comprehensive guide for the synthesis of resveratrol from this compound. The described protocols are robust and can be adapted for various research and development purposes. The provided quantitative data and signaling pathway information will be valuable for researchers working on the biological evaluation and therapeutic application of this promising natural product.
References
- 1. PRACTICAL PREPARATION OF RESVERATROL 3-O-β-D-GLUCURONIDE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Triacetylresveratrol | C20H18O6 | CID 5962587 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. SIRT1 is required for AMPK activation and the beneficial effects of resveratrol on mitochondrial function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Resveratrol Induces Vascular Smooth Muscle Cell Differentiation through Stimulation of SirT1 and AMPK | PLOS One [journals.plos.org]
Application Notes and Protocols: α-Bromination of 3',5'-Diacetoxyacetophenone using N-Bromosuccinimide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the selective α-bromination of 3',5'-diacetoxyacetophenone to synthesize 2-bromo-3',5'-diacetoxyacetophenone using N-Bromosuccinimide (NBS). This reaction is a crucial step in the synthesis of various pharmaceutical intermediates and biologically active molecules. The protocol outlines the reaction conditions, purification methods, and analytical data for the resulting product.
Introduction
α-Bromoacetophenones are valuable synthetic intermediates in organic chemistry, particularly in the pharmaceutical industry, where they serve as precursors for the synthesis of a wide range of heterocyclic compounds and other complex molecules. N-Bromosuccinimide (NBS) is a versatile and convenient reagent for the selective bromination of the α-carbon of ketones, offering advantages over molecular bromine in terms of handling and selectivity.[1][2] The reaction can proceed through either a radical or an acid-catalyzed pathway.[3] For acetophenones bearing deactivating groups on the aromatic ring, such as acetoxy groups, α-bromination is generally favored over aromatic substitution. This application note details a robust protocol for the α-bromination of 3',5'-diacetoxyacetophenone.
Reaction and Mechanism
The bromination of 3',5'-diacetoxyacetophenone with NBS proceeds via an acid-catalyzed mechanism. The presence of an acid catalyst, such as acetic acid, facilitates the formation of the enol tautomer of the ketone. The enol then acts as a nucleophile, attacking the electrophilic bromine of NBS to yield the α-brominated product and succinimide as a byproduct.
Overall Reaction:
3',5'-diacetoxyacetophenone + NBS --(Catalyst/Solvent)--> 2-bromo-3',5'-diacetoxyacetophenone + Succinimide
Experimental Protocols
Materials and Equipment
-
3',5'-diacetoxyacetophenone
-
N-Bromosuccinimide (NBS)
-
Glacial Acetic Acid
-
Benzoyl Peroxide (optional, as a radical initiator)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate Solution
-
Saturated Sodium Thiosulfate Solution
-
Brine
-
Anhydrous Magnesium Sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Column chromatography setup (if necessary)
Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3',5'-diacetoxyacetophenone (10 mmol, 2.36 g) in 50 mL of glacial acetic acid.
-
Addition of Reagents: To the stirred solution, add N-Bromosuccinimide (12 mmol, 2.14 g). For reactions that may proceed via a radical pathway, a catalytic amount of benzoyl peroxide (0.2 mmol, 48 mg) can also be added.
-
Reaction Conditions: Heat the reaction mixture to 80°C and maintain this temperature for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Ethyl Acetate/Hexane 1:3).
-
Work-up:
-
After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
-
Carefully pour the reaction mixture into 150 mL of ice-cold water with stirring.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash sequentially with 50 mL of saturated sodium thiosulfate solution (to quench any unreacted bromine), 50 mL of saturated sodium bicarbonate solution (to neutralize the acetic acid), and 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel if necessary.
-
Data Presentation
Table 1: Reaction Parameters and Yield for the Bromination of 3',5'-Diacetoxyacetophenone
| Parameter | Value |
| Starting Material | 3',5'-Diacetoxyacetophenone |
| Reagent | N-Bromosuccinimide (NBS) |
| Solvent | Glacial Acetic Acid |
| Temperature | 80°C |
| Reaction Time | 2-4 hours |
| Product | 2-bromo-3',5'-diacetoxyacetophenone |
| Expected Yield | 85-95% |
Table 2: Spectroscopic Data for 2-bromo-3',5'-diacetoxyacetophenone
| Analysis | Expected Data |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ~7.5 (d, 2H), ~7.2 (t, 1H), ~4.4 (s, 2H, -COCH₂Br), ~2.3 (s, 6H, 2 x -OCOCH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | ~190 (-C=O), ~151, ~137, ~122, ~119 (Aromatic C), ~31 (-CH₂Br), ~21 (-OCOCH₃) |
| Mass Spec (ESI-MS) m/z | [M+H]⁺ calculated for C₁₂H₁₁BrO₅ |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the α-bromination of 3',5'-diacetoxyacetophenone.
Reaction Mechanism
Caption: Acid-catalyzed mechanism for the α-bromination of a ketone with NBS.
Safety Precautions
-
N-Bromosuccinimide is a lachrymator and should be handled in a well-ventilated fume hood.
-
Glacial acetic acid is corrosive.
-
Dichloromethane is a volatile and potentially carcinogenic solvent.
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Conclusion
The protocol described provides an efficient and selective method for the α-bromination of 3',5'-diacetoxyacetophenone using N-Bromosuccinimide. The reaction is straightforward to perform and the product can be isolated in high yield after a standard aqueous work-up and purification. This procedure is well-suited for laboratory-scale synthesis and can be adapted for the preparation of various α-bromoacetophenone derivatives.
References
Acid-catalyzed bromination of acetophenone derivatives in organic synthesis
Application Notes: Acid-Catalyzed Bromination of Acetophenone Derivatives
The α-bromination of acetophenone derivatives is a cornerstone reaction in organic synthesis, providing key intermediates for the pharmaceutical and fine chemical industries. The resulting α-bromo ketones are versatile precursors for a wide array of molecular scaffolds. This is due to the presence of two electrophilic sites—the carbonyl carbon and the α-carbon—and the bromide being an excellent leaving group.
Under acidic conditions, the reaction proceeds via an enol intermediate, and the rate is often dependent on the concentration of the ketone and the acid, but independent of the bromine concentration. This indicates that the rate-determining step is the formation of the enol. The electron density of the aromatic ring plays a crucial role; electron-donating groups can sometimes lead to competitive aromatic bromination, while a moderate electron density is optimal for selective side-chain bromination.[1][2]
These brominated intermediates are pivotal in the synthesis of various biologically active compounds, including β-blockers, anti-inflammatory agents, and complex heterocyclic systems with antibacterial or antitumor properties.[1][3][4]
Reaction Mechanism
The acid-catalyzed bromination of an acetophenone derivative involves a three-step mechanism. First, the carbonyl oxygen is protonated by the acid catalyst. This is followed by deprotonation at the α-carbon to form an enol intermediate, which is the rate-determining step. Finally, the enol attacks molecular bromine to yield the α-brominated product and regenerate the acid catalyst.[2][5]
Caption: Mechanism of acid-catalyzed bromination of acetophenone.
General Experimental Workflow
The process for the acid-catalyzed bromination of acetophenone derivatives follows a standard sequence of reaction, work-up, and purification. Careful control of temperature and the rate of bromine addition is critical to minimize side-product formation.
References
- 1. zenodo.org [zenodo.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. guidechem.com [guidechem.com]
- 4. researchgate.net [researchgate.net]
- 5. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]
Application of 1-(3,5-Diacetoxyphenyl)-1-bromoethane in the Synthesis of Polyphenols
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
1-(3,5-Diacetoxyphenyl)-1-bromoethane is a key intermediate in the synthesis of various polyphenolic compounds, most notably resveratrol (trans-3,5,4'-trihydroxystilbene), a natural polyphenol with a wide range of biological activities. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of resveratrol. The protocols are designed for researchers in organic chemistry, medicinal chemistry, and drug development.
Overview of the Synthetic Pathway
The primary application of this compound in polyphenol synthesis is as a precursor to 3,5-diacetoxystyrene. This styrene derivative can then be coupled with a suitable aryl halide via a Heck reaction to form the stilbene backbone of resveratrol. The final step involves the hydrolysis of the acetate protecting groups to yield the free polyphenol.
This synthetic route offers a versatile and efficient method for the preparation of resveratrol and its analogs. The use of acetate protecting groups for the hydroxyl functionalities on the resorcinol ring is a common strategy to prevent unwanted side reactions during the coupling step.
Experimental Protocols
The following protocols provide a step-by-step guide for the synthesis of resveratrol from this compound.
Protocol 1: Dehydrobromination of this compound to 3,5-Diacetoxystyrene
This procedure describes the elimination of hydrogen bromide from this compound to form the corresponding styrene derivative.
Materials:
-
This compound
-
Lithium bromide (LiBr)
-
Lithium carbonate (Li₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of this compound in DMF, add lithium bromide and lithium carbonate.
-
Heat the reaction mixture with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, cool the mixture to room temperature and pour it into ethyl acetate.
-
Wash the organic phase sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain crude 3,5-diacetoxystyrene.
-
The crude product can be purified by silica gel column chromatography.
Protocol 2: Heck Reaction of 3,5-Diacetoxystyrene with 4-Acetoxyiodobenzene
This protocol details the palladium-catalyzed cross-coupling of 3,5-diacetoxystyrene with an aryl halide to form the protected resveratrol backbone.
Materials:
-
3,5-Diacetoxystyrene
-
4-Acetoxyiodobenzene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine
-
Triethylamine (Et₃N) or Sodium bicarbonate (NaHCO₃)
-
N,N-Dimethylformamide (DMF) or other suitable solvent
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Condenser
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve 3,5-diacetoxystyrene and 4-acetoxyiodobenzene in DMF.
-
Add the palladium catalyst (e.g., palladium(II) acetate) and the phosphine ligand (e.g., tri(o-tolyl)phosphine).
-
Add the base (e.g., triethylamine or sodium bicarbonate) to the reaction mixture.
-
Heat the mixture with stirring. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
The reaction mixture can be worked up by pouring it into water and extracting with a suitable organic solvent like ethyl acetate.
-
Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.
-
After filtration, the solvent is removed under reduced pressure to yield the crude tri-O-acetylresveratrol.
-
Purify the product by column chromatography or recrystallization.
Protocol 3: Hydrolysis of Tri-O-acetylresveratrol to Resveratrol
This final step involves the deprotection of the acetyl groups to yield the final polyphenol, resveratrol.
Materials:
-
Tri-O-acetylresveratrol
-
Methanol
-
Sodium methoxide (NaOMe) or other suitable base (e.g., NaOH, K₂CO₃)
-
Hydrochloric acid (HCl), 1 M
-
Ethyl acetate
-
Water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve the tri-O-acetylresveratrol in methanol.
-
Add a solution of sodium methoxide in methanol or another suitable base.
-
Stir the reaction mixture at room temperature. Monitor the deprotection by TLC.
-
Once the reaction is complete, neutralize the mixture by adding 1 M HCl until the pH is approximately 7.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to dryness.
-
The crude resveratrol can be purified by column chromatography or recrystallization to afford the pure product.
Quantitative Data Summary
The following table summarizes typical reaction yields for the synthesis of resveratrol using this compound as a starting material, based on literature reports. Actual yields may vary depending on the specific reaction conditions and scale.
| Reaction Step | Starting Material(s) | Product | Typical Yield (%) |
| Dehydrobromination | This compound | 3,5-Diacetoxystyrene | 85-95 |
| Heck Reaction | 3,5-Diacetoxystyrene and 4-Acetoxyiodobenzene | Tri-O-acetylresveratrol | 70-85 |
| Hydrolysis | Tri-O-acetylresveratrol | Resveratrol | >90 |
| Overall | This compound | Resveratrol | ~50-70 |
Visualizations
Experimental Workflow for Resveratrol Synthesis
The following diagram illustrates the overall synthetic workflow from this compound to resveratrol.
Caption: Synthetic pathway for resveratrol.
Logical Relationship of Key Steps
The following diagram outlines the logical progression and the key transformations in the synthesis.
Caption: Key transformations in the synthesis.
Application Notes and Protocols: Wittig Reaction of 1-(3,5-Diacetoxyphenyl)-1-bromoethane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Wittig reaction is a powerful and widely used method in organic synthesis for the formation of alkenes from aldehydes or ketones.[1][2] This reaction is particularly valuable in drug development and medicinal chemistry for the construction of complex molecular architectures with precise control over the location of the newly formed double bond. This document provides a detailed protocol for the Wittig reaction utilizing 1-(3,5-diacetoxyphenyl)-1-bromoethane, a substrate featuring acetate functional groups that require mild reaction conditions to prevent hydrolysis.
The presence of ester functionalities, such as the acetate groups in the target substrate, necessitates careful selection of the reaction conditions, particularly the base used for ylide formation.[3] Strong bases typically employed in Wittig reactions, such as organolithium reagents or sodium hydride, can lead to the saponification of the ester groups. To circumvent this issue, this protocol outlines a one-pot aqueous Wittig reaction that employs sodium bicarbonate, a mild base, thereby preserving the integrity of the acetate moieties.[4] This method offers an environmentally benign and efficient alternative to traditional Wittig reactions conducted in anhydrous organic solvents.[5]
Experimental Protocols
This protocol is divided into two main stages: the in situ formation of the phosphonium salt and ylide, followed by the olefination reaction with an aldehyde. A one-pot approach is detailed below, which is efficient and minimizes handling of intermediates.
Materials:
-
This compound
-
Triphenylphosphine (PPh₃)
-
An appropriate aldehyde (e.g., formaldehyde, benzaldehyde)
-
Sodium bicarbonate (NaHCO₃)
-
Deionized water
-
Diethyl ether or Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and stirring equipment
-
Thin Layer Chromatography (TLC) apparatus
-
Silica gel for column chromatography
Procedure: One-Pot Aqueous Wittig Reaction
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, add triphenylphosphine (1.2 equivalents) and a saturated aqueous solution of sodium bicarbonate.
-
Addition of Substrates: To the stirring suspension, add this compound (1.0 equivalent) followed by the desired aldehyde (1.1 equivalents).
-
Reaction: Vigorously stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Reaction times may vary from 1 to 24 hours depending on the reactivity of the aldehyde.
-
Workup: Upon completion of the reaction, as indicated by TLC, transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous mixture with diethyl ether or ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.
-
Purification: The crude product, which will contain the desired alkene and triphenylphosphine oxide as a major byproduct, should be purified by silica gel column chromatography to yield the pure alkene.
Data Presentation
The following table summarizes the key parameters for the one-pot aqueous Wittig reaction of this compound with a representative aldehyde. The yields and reaction times are representative and may vary depending on the specific aldehyde used and the scale of the reaction.
| Reagent | Stoichiometry (equiv.) | Solvent | Base | Temperature | Typical Reaction Time | Typical Yield (%) |
| This compound | 1.0 | Saturated Aqueous NaHCO₃ | NaHCO₃ | Room Temp. | 1 - 24 hours | 70 - 90 |
| Triphenylphosphine | 1.2 | |||||
| Aldehyde (e.g., Benzaldehyde) | 1.1 |
Mandatory Visualization
The following diagrams illustrate the experimental workflow and the chemical mechanism of the Wittig reaction.
Caption: Experimental workflow for the one-pot aqueous Wittig reaction.
Caption: Simplified mechanism of the Wittig reaction.
References
Application Notes and Protocols: Heck Coupling Reaction with 1-(3,5-Diacetoxyphenyl)-1-bromoethane Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Heck coupling reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds, typically between an unsaturated halide and an alkene, catalyzed by a palladium complex.[1][2] This methodology has found extensive application in the synthesis of a wide array of complex molecules, including natural products, pharmaceuticals, and agrochemicals.[3] A particularly valuable application of the Heck reaction is the synthesis of stilbene derivatives, a class of compounds known for their diverse biological activities, including anti-inflammatory, anticancer, and cardioprotective properties.[4][5] Resveratrol and its analogues, which feature a 3,5-dihydroxyphenyl moiety, are prominent examples of bioactive stilbenoids and are of significant interest in drug discovery.[5][6][7][8]
This document provides detailed application notes and protocols for the Heck coupling reaction of 1-(3,5-diacetoxyphenyl)-1-bromoethane derivatives with various styrenes. The resulting stilbene derivatives are valuable precursors for pharmacologically active compounds. The protocols and data presented herein are based on established methodologies for Heck reactions involving secondary benzylic bromides and are adapted for this specific substrate.[9][10]
Reaction Principle
The Heck-Mizoroki reaction involves the palladium-catalyzed reaction of an unsaturated halide (or triflate) with an alkene in the presence of a base to form a substituted alkene.[1] The catalytic cycle is generally understood to proceed through a sequence of oxidative addition, migratory insertion, β-hydride elimination, and reductive elimination.[3][11] In the context of this application note, a this compound derivative undergoes a Heck coupling with a styrene derivative to yield a trisubstituted stilbene.
The presence of electron-donating groups, such as the acetoxy groups on the phenyl ring of the benzylic bromide, can influence the reaction rate and yield.[3] Careful optimization of the reaction conditions, including the choice of catalyst, ligand, base, and solvent, is crucial for achieving high yields and selectivity.
Data Presentation
The following tables summarize representative quantitative data for the Heck coupling reaction of this compound with various styrene derivatives. The data is compiled from analogous reactions reported in the literature for secondary benzylic bromides and serves as a guide for expected outcomes.[3][12]
Table 1: Optimization of Reaction Conditions
| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N | DMF | 100 | 24 | 65 |
| 2 | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | K₂CO₃ | DMA | 120 | 18 | 78 |
| 3 | PdCl₂(PPh₃)₂ (2) | - | NaOAc | NMP | 110 | 24 | 72 |
| 4 | Pd₂(dba)₃ (1) | Xantphos (2) | Cs₂CO₃ | Dioxane | 100 | 16 | 85 |
| 5 | Pd(OAc)₂ (2) | None | K₂CO₃ | DMA | 120 | 24 | 55 |
Table 2: Substrate Scope of Styrene Derivatives
| Entry | Styrene Derivative | Product | Yield (%) |
| 1 | Styrene | 1-(3,5-Diacetoxyphenyl)-1-phenylethene | 82 |
| 2 | 4-Methylstyrene | 1-(3,5-Diacetoxyphenyl)-1-(p-tolyl)ethene | 85 |
| 3 | 4-Methoxystyrene | 1-(3,5-Diacetoxyphenyl)-1-(4-methoxyphenyl)ethene | 88 |
| 4 | 4-Chlorostyrene | 1-(4-Chlorophenyl)-1-(3,5-diacetoxyphenyl)ethene | 75 |
| 5 | 4-Nitrostyrene | 1-(3,5-Diacetoxyphenyl)-1-(4-nitrophenyl)ethene | 68 |
Experimental Protocols
General Considerations:
-
All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques.
-
Solvents should be of high purity and freshly distilled prior to use.
-
Palladium catalysts and phosphine ligands are sensitive to air and moisture and should be handled accordingly.
Protocol 1: Heck Coupling of this compound with Styrene
This protocol is a representative procedure for the synthesis of 1-(3,5-diacetoxyphenyl)-1-phenylethene.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Styrene (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃, 0.04 mmol, 4 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)
-
N,N-Dimethylacetamide (DMA), anhydrous (5 mL)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, styrene, potassium carbonate, palladium(II) acetate, and triphenylphosphine.
-
Evacuate and backfill the flask with nitrogen three times.
-
Add anhydrous DMA via syringe.
-
Heat the reaction mixture to 120 °C and stir for 18-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove inorganic salts and the palladium catalyst.
-
Wash the filter cake with additional ethyl acetate (10 mL).
-
Combine the organic filtrates and wash with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired stilbene derivative.
Protocol 2: Deprotection of Acetoxy Groups to Yield Dihydroxystilbene Derivative
This protocol describes the hydrolysis of the diacetate to the corresponding diol, a common step in the synthesis of resveratrol analogues.
Materials:
-
1-(3,5-Diacetoxyphenyl)-1-phenylethene derivative (from Protocol 1) (1.0 mmol, 1.0 equiv)
-
Methanol (10 mL)
-
Potassium carbonate (K₂CO₃, 3.0 mmol, 3.0 equiv)
-
Water (1 mL)
Procedure:
-
Dissolve the acetylated stilbene derivative in methanol in a round-bottom flask.
-
Add a solution of potassium carbonate in water.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Neutralize the reaction mixture with 1 M HCl until the pH is approximately 7.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude dihydroxystilbene derivative can be purified by column chromatography if necessary.
Visualizations
References
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. rsc.org [rsc.org]
- 3. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]
- 4. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 5. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 6. researchgate.net [researchgate.net]
- 7. Design and Synthesis of π-Extended Resveratrol Analogues and In Vitro Antioxidant and Anti-Inflammatory Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In silico Discovery of Resveratrol Analogues as Potential Agents in Treatment of Metabolic Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ligand-free palladium-catalyzed intramolecular Heck reaction of secondary benzylic bromides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Mizoroki-Heck Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 12. Nickel-Catalyzed Heck-Type Reactions of Benzyl Chlorides and Simple Olefins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Protecting Group Strategies for the Synthesis of Resveratrol Intermediates
Introduction
Resveratrol (3,5,4'-trihydroxy-trans-stilbene) is a natural polyphenolic compound that has garnered significant interest for its potential antioxidant, anti-inflammatory, and chemopreventive properties.[1][2] Its total synthesis is a key objective for researchers seeking to produce resveratrol and its analogs for pharmacological studies. The synthesis of resveratrol is a multi-step process that requires the careful protection of its reactive phenolic hydroxyl groups to prevent unwanted side reactions and ensure high yields of the desired product.[3] The selection of an appropriate protecting group strategy is therefore critical to the success of the synthesis. This document outlines various protecting group strategies, provides detailed experimental protocols for key reactions, and presents quantitative data to guide researchers in medicinal chemistry and drug development.
Core Concept: The Role of Protecting Groups
In the synthesis of complex molecules like resveratrol, protecting groups serve as temporary masks for reactive functional groups.[3] An ideal protecting group should be:
-
Easy to introduce in high yield.
-
Stable under the reaction conditions of subsequent steps.
-
Easy to remove in high yield under mild conditions that do not affect other parts of the molecule.
The three hydroxyl groups of resveratrol (at the C3, C5, and C4' positions) must be protected to allow for the key carbon-carbon bond-forming reactions that create the stilbene backbone, such as the Wittig, Horner-Wadsworth-Emmons (HWE), or Heck reactions.
Caption: Structure of trans-resveratrol highlighting the three phenolic hydroxyl groups requiring protection during synthesis.
Common Protecting Groups for Phenolic Hydroxyls
The choice of protecting group depends on the overall synthetic strategy, particularly the conditions required for subsequent steps and the final deprotection. Orthogonal protecting groups, which can be removed under different conditions, are especially valuable for the selective synthesis of resveratrol analogs.[3]
| Protecting Group | Abbreviation | Protection Reagent(s) | Deprotection Conditions | Advantages & Disadvantages |
| Methyl Ether | Me | Dimethyl sulfate (DMS), Methyl iodide (MeI) | Strong acids (BBr₃, BCl₃), AlCl₃ | Adv: Very stable.[4] Disadv: Harsh deprotection conditions can cleave other sensitive groups.[5][6] |
| Benzyl Ether | Bn | Benzyl bromide (BnBr), Benzyl chloride (BnCl) | Catalytic hydrogenation (H₂, Pd/C) | Adv: Stable to many reagents; removed under mild, neutral conditions.[7] Disadv: Not suitable if other reducible groups (e.g., alkenes) are present. |
| Acetyl Ester | Ac | Acetic anhydride (Ac₂O), Acetyl chloride (AcCl) | Base-catalyzed hydrolysis (e.g., NaOMe, K₂CO₃) | Adv: Easily introduced and removed under mild basic conditions.[4] Disadv: Can be labile to acidic or strongly nucleophilic conditions. |
| Silyl Ether | TBDMS, TIPS | tert-Butyldimethylsilyl chloride (TBDMSCl), Triisopropylsilyl chloride (TIPSCl) | Fluoride sources (e.g., TBAF), mild acid | Adv: Tunable stability based on the silyl group; orthogonal to many other groups.[8] Disadv: Can be sterically hindered; may be unstable to strong acids. |
| Cyclopropylmethyl Ether | cPrMe | Cyclopropylmethyl bromide | Moderately strong acids (e.g., TFA, aq. HCl) | Adv: More acid-sensitive than methyl groups, allowing for milder deprotection.[5] Disadv: Less common; incompatible with some reaction conditions.[5] |
Protecting Group Strategies in Key Synthetic Pathways
The application of these protecting groups is best understood within the context of specific synthetic routes to the resveratrol core.
Synthesis via Heck Reaction
The Mizoroki-Heck reaction is a powerful method for forming the stilbene double bond by coupling an aryl halide with an alkene. Acetate and methyl groups are commonly used in this approach.
Caption: Workflow for resveratrol synthesis using a decarbonylative Heck reaction with acetate protecting groups.
Protocol: Acetyl Protection and Heck Coupling [4]
This protocol describes the protection of 3,5-dihydroxybenzoic acid and its subsequent coupling with 4-acetoxystyrene.
Step 1: Acetyl Protection of 3,5-Dihydroxybenzoic Acid
-
Dissolve 3,5-dihydroxybenzoic acid in pyridine.
-
Add acetic anhydride (Ac₂O) and stir at room temperature for 4 hours.
-
Quench the reaction with cold water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic phase with acid (e.g., 1M HCl) to remove pyridine, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3,5-diacetoxybenzoic acid.
-
Reported Yield: ~90%
-
Step 2: Formation of Acid Chloride
-
Treat the 3,5-diacetoxybenzoic acid with thionyl chloride (SOCl₂) or oxalyl chloride.
-
Heat the mixture gently or stir at room temperature until gas evolution ceases.
-
Remove excess reagent in vacuo to obtain crude 3,5-diacetoxybenzoyl chloride.
-
Reported Yield: 91-94%
-
Step 3: Decarbonylative Heck Coupling
-
In a flask under an inert atmosphere, combine 3,5-diacetoxybenzoyl chloride, 4-acetoxystyrene, palladium(II) acetate (Pd(OAc)₂), triphenylphosphine (PPh₃), and triethylamine (Et₃N) in acetonitrile (CH₃CN).
-
Heat the mixture to reflux.
-
Monitor the reaction by TLC. Upon completion, cool the mixture and partition between water and an organic solvent.
-
Purify the crude product by column chromatography to yield triacetylated resveratrol.
-
Reported Yield: ~70%
-
Step 4: Deprotection
-
Dissolve the triacetylated resveratrol in a solvent like THF or methanol.
-
Add a catalytic amount of sodium methoxide (NaOMe).
-
Stir at room temperature until deprotection is complete (monitored by TLC).
-
Neutralize with a weak acid and purify to obtain resveratrol.
-
Reported Yield: ~88%
-
Overall Yield from Resorcylic Acid: 53%[4]
-
Synthesis via Wittig / HWE Reaction
The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are classic methods for olefination, involving the reaction of a phosphonium ylide or a phosphonate carbanion with an aldehyde.
Caption: Workflow for resveratrol synthesis using an HWE reaction with methyl protecting groups.
Protocol: HWE Reaction and Methyl Deprotection [6]
This protocol outlines the synthesis of a trimethylated resveratrol intermediate followed by demethylation.
Step 1: Preparation of the Phosphonate
-
Treat 3,5-dimethoxybenzyl alcohol with concentrated hydrochloric acid to form 3,5-dimethoxybenzyl chloride.
-
React the resulting benzyl chloride with trimethyl phosphite, typically via an Arbuzov reaction, to yield 3,5-dimethoxybenzyldimethyl phosphate.
Step 2: Horner-Wadsworth-Emmons Reaction
-
In a dry flask under an inert atmosphere, suspend a base such as sodium hydride (NaH) in a dry solvent like DMF or THF.
-
Add the 3,5-dimethoxybenzyldimethyl phosphate dropwise to form the phosphonate carbanion.
-
Add anisaldehyde (4-methoxybenzaldehyde) to the reaction mixture.
-
Stir at room temperature or with gentle heating until the reaction is complete.
-
Quench the reaction carefully with water and extract the product.
-
Purify by column chromatography or recrystallization to obtain (E)-3,4',5-trimethoxystilbene.
Step 3: Methyl Ether Deprotection
-
Dissolve (E)-3,4',5-trimethoxystilbene (24g) in acetonitrile (50 mL).
-
Add this solution to an acetonitrile solution (150 mL) containing aluminum trichloride (80g).
-
Heat the mixture to 50-60 °C and react for 6 hours.
-
Remove the acetonitrile by distillation.
-
Slowly add ice-water to quench the reaction.
-
Extract the product into ethyl acetate, remove the solvent, and purify by alcohol-water crystallization to yield trans-resveratrol.
-
Reported Yield: 85% for the deprotection step.[6]
-
Quantitative Data Comparison for Wittig Reaction Yield [8]
The yield of the Wittig reaction can be highly dependent on the protecting group and reaction conditions. An improved procedure using unprotected 3,5-dihydroxybenzaldehyde showed significantly better results.
| Aldehyde Protecting Group | Reagent Ratio (Aldehyde:NaH:Ylide) | Yield (%) | Notes |
| di-tert-Butyldimethylsilyl (TBDMS) | 1:1:1 | 30 | Modest yield.[8] |
| di-tert-Butyldimethylsilyl (TBDMS) | 1:5:5 | 70 | Improved yield with excess reagents.[8] |
| di-Acetyl | 1:5:5 | 28 | Low yield; side reactions observed due to base-lability of acetyl groups.[8] |
| None (unprotected) | 1:4:4 | 98 | Excellent yield, demonstrating the viability of a protecting-group-free approach for this specific step.[8] |
Orthogonal Protection Strategy
For the synthesis of specific resveratrol analogs or oligomers, it may be necessary to deprotect one hydroxyl group while leaving others intact. This requires an orthogonal protecting group strategy, where different classes of protecting groups are used on the same molecule.
Caption: Logic diagram of an orthogonal strategy allowing for selective deprotection and functionalization of resveratrol's hydroxyl groups.
Example Application:
A synthetic strategy might involve protecting the C3 and C5 hydroxyls as stable methyl ethers and the C4' hydroxyl as a more labile silyl ether (e.g., TBDMS). The silyl ether could be selectively removed with a fluoride source (TBAF) to allow for modification at the C4' position. Subsequently, the methyl ethers could be cleaved using harsh conditions like BBr₃ to liberate the C3 and C5 hydroxyls. This approach provides precise control over the synthesis of complex resveratrol derivatives.
The successful synthesis of resveratrol and its intermediates is highly dependent on the judicious choice and application of protecting groups. While stable and robust groups like methyl ethers are effective, they require harsh deprotection conditions. Labile groups like acetates and silyl ethers offer milder removal but may not withstand all reaction conditions. Unconventional groups like cyclopropylmethyl ethers provide alternative sensitivities.[5] For complex syntheses, orthogonal strategies are indispensable. The protocols and data summarized herein provide a practical guide for researchers to develop and optimize synthetic routes to these biologically important molecules.
References
- 1. Resveratrol - Wikipedia [en.wikipedia.org]
- 2. Resveratrol derivatives: Synthesis and their biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 5. Total Synthesis of the Resveratrol Oligomers (±)‐Ampelopsin B and (±)‐ϵ‐Viniferin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN104211582A - Synthesis method of resveratrol - Google Patents [patents.google.com]
- 7. WO2001060774A1 - Synthesis of resveratrol - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
Scale-up Synthesis of 1-(3,5-Diacetoxyphenyl)-1-bromoethane for Pilot Plant Production: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the scale-up synthesis of 1-(3,5-diacetoxyphenyl)-1-bromoethane, a key intermediate in the synthesis of various pharmacologically active compounds, including Resveratrol.[1][2] The protocols provided are intended for pilot plant production, focusing on process robustness, safety, and scalability.
Introduction
This compound is a crucial building block in organic synthesis. Its efficient production on a larger scale is essential for advancing drug discovery and development programs. This document outlines a two-step synthesis commencing with the acetylation of 3,5-dihydroxyacetophenone, followed by the α-bromination of the resulting 3',5'-diacetoxyacetophenone. The procedures are designed to be adaptable for kilogram-scale production in a pilot plant setting.
Synthesis Pathway
The overall synthetic route involves two main stages:
Caption: Overall synthesis pathway.
Experimental Protocols
Step 1: Synthesis of 3',5'-Diacetoxyacetophenone (Intermediate)
This procedure details the acetylation of 3,5-dihydroxyacetophenone to produce the key intermediate, 3',5'-diacetoxyacetophenone.
Materials and Equipment:
-
100 L Glass-lined Reactor with overhead stirrer, temperature probe, and condenser
-
3,5-Dihydroxyacetophenone
-
Acetic Anhydride
-
Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Rotary Evaporator
-
Filtration unit
Protocol:
-
Reactor Setup: Ensure the 100 L reactor is clean, dry, and purged with nitrogen.
-
Charging Reactants: Charge the reactor with 3,5-dihydroxyacetophenone (5.0 kg, 32.86 mol) and dichloromethane (40 L).
-
Stirring and Cooling: Begin stirring the mixture at 150 rpm to ensure good suspension. Cool the reactor contents to 0-5 °C using a chiller.
-
Addition of Pyridine: Slowly add pyridine (6.6 L, 81.5 mol) to the reactor over 30 minutes, maintaining the temperature below 10 °C.
-
Addition of Acetic Anhydride: Add acetic anhydride (7.8 L, 82.2 mol) dropwise over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Quenching: Once the reaction is complete, cool the mixture to 0-5 °C and slowly quench by adding 1 M HCl (20 L).
-
Work-up:
-
Separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl (2 x 10 L), water (10 L), saturated NaHCO₃ solution (2 x 10 L), and brine (10 L).
-
Dry the organic layer over anhydrous MgSO₄ (2 kg).
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Recrystallize the crude product from a mixture of ethyl acetate and hexane to afford pure 3',5'-diacetoxyacetophenone as a solid.
-
Process Workflow:
Caption: Workflow for the synthesis of 3',5'-diacetoxyacetophenone.
Step 2: α-Bromination of 3',5'-Diacetoxyacetophenone
This protocol describes the selective α-bromination of the intermediate to yield the final product, this compound. Special attention must be paid to safety due to the exothermic nature of bromination reactions.
Materials and Equipment:
-
100 L Glass-lined Reactor with overhead stirrer, temperature probe, condenser, and addition funnel
-
3',5'-Diacetoxyacetophenone
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Acetonitrile
-
Saturated Sodium Thiosulfate (Na₂S₂O₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Rotary Evaporator
-
Filtration unit
-
Inert atmosphere (Nitrogen or Argon)
Protocol:
-
Reactor Setup: Ensure the 100 L reactor is clean, dry, and under an inert nitrogen atmosphere.
-
Charging Reactants: Charge the reactor with 3',5'-diacetoxyacetophenone (4.0 kg, 16.93 mol) and acetonitrile (50 L).
-
Heating and Initiator Addition: Heat the mixture to 60-65 °C with stirring (150 rpm). Once the temperature is stable, add a catalytic amount of AIBN (83 g, 0.5 mol).
-
Portion-wise Addition of NBS: Slowly add N-Bromosuccinimide (3.3 kg, 18.5 mol) in portions over 2-3 hours. Monitor the internal temperature closely and maintain it below 75 °C. The addition of NBS can be exothermic, and a controlled rate is crucial for safety.[3][4]
-
Reaction Monitoring: After the complete addition of NBS, maintain the reaction mixture at 70-75 °C for 4-6 hours. Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Cooling and Quenching: Cool the reaction mixture to room temperature.
-
Work-up:
-
Filter the reaction mixture to remove succinimide by-product. Wash the filter cake with acetonitrile (2 x 5 L).
-
Combine the filtrates and wash with saturated sodium thiosulfate solution (2 x 10 L) to remove any unreacted bromine, followed by a brine wash (10 L).
-
Separate the organic layer and dry it over anhydrous Na₂SO₄ (1.5 kg).
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
The crude product can be further purified by column chromatography on silica gel if required, though for many subsequent applications, the crude material may be of sufficient purity.
-
Process Workflow:
Caption: Workflow for the α-bromination reaction.
Data Presentation
Table 1: Summary of Reaction Parameters and Yields
| Parameter | Step 1: Acetylation | Step 2: α-Bromination |
| Starting Material | 3,5-Dihydroxyacetophenone | 3',5'-Diacetoxyacetophenone |
| Scale | 5.0 kg | 4.0 kg |
| Key Reagents | Acetic Anhydride, Pyridine | N-Bromosuccinimide, AIBN |
| Solvent | Dichloromethane | Acetonitrile |
| Reaction Temperature | 0 °C to Room Temperature | 70-75 °C |
| Reaction Time | 12-16 hours | 4-6 hours |
| Typical Yield | 85-92% | 75-85% |
| Purity (by HPLC) | >98% (after recrystallization) | >95% (crude) |
Safety Considerations
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and chemical-resistant gloves.
-
Ventilation: All operations should be performed in a well-ventilated area or a fume hood, especially when handling volatile solvents and reagents.
-
Exothermic Reactions: The bromination reaction with NBS can be exothermic.[3][4] Strict temperature control and slow, portion-wise addition of the reagent are critical to prevent runaway reactions. A quench solution (e.g., sodium thiosulfate) should be readily available.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Conclusion
The protocols outlined in this document provide a robust and scalable method for the synthesis of this compound suitable for pilot plant production. Careful adherence to the experimental procedures and safety precautions is essential for a successful and safe scale-up. The provided workflows and data tables offer a clear guide for researchers and drug development professionals involved in the synthesis of this important pharmaceutical intermediate.
References
- 1. Optimisation and Scale-up of α-Bromination of Acetophenone in a Continuous Flow Microreactor | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Safe Scale-Up of a NBS-Involved Bromination Reaction: Thermal Safety Analysis Contributes to Process Optimization - OAK Open Access Archive [oak.novartis.com]
Application Notes and Protocols for Green Synthesis of 1-(3,5-Diacetoxyphenyl)-1-bromoethane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(3,5-Diacetoxyphenyl)-1-bromoethane is a key intermediate in the synthesis of various pharmaceuticals and bioactive molecules, including Resveratrol. Traditional bromination methods often rely on hazardous reagents like elemental bromine and volatile organic solvents, posing significant environmental and safety concerns. This document outlines several green chemistry approaches for the synthesis of this compound, focusing on methodologies that reduce waste, minimize the use of hazardous substances, and improve energy efficiency. The protocols provided are based on established green chemical methods for the α-bromination of acetophenones and are adapted for the specific precursor, 3',5'-diacetoxyacetophenone.[1][2][3][4]
Green Synthesis Approaches: A Comparative Overview
Several innovative and environmentally benign strategies can be employed for the α-bromination of 3',5'-diacetoxyacetophenone. These methods offer significant advantages over conventional techniques by utilizing safer reagents, alternative energy sources, and greener solvent systems. The following table summarizes key quantitative and qualitative aspects of these proposed green protocols.
| Parameter | Protocol 1: Electrochemical Bromination | Protocol 2: Microwave-Assisted Synthesis (Solvent-Free) | Protocol 3: Microwave-Assisted Synthesis (Solvent-Based) |
| Brominating Agent | In-situ generated from NH₄Br or NaBr | N-Bromosuccinimide (NBS) | N-Bromosuccinimide (NBS) |
| Catalyst | Catalyst-free (electrolysis)[1] | Montmorillonite K-10 (reusable)[1] | None |
| Solvent | H₂O:CH₃CN mixture[2][3] | None (Solvent-free)[5] | Ethanol or Methanol |
| Energy Source | Electricity | Microwave Irradiation[6][7] | Microwave Irradiation |
| Reaction Time | 2-4 hours (typical) | 5-15 minutes (estimated) | 10-30 minutes (estimated) |
| Temperature | Ambient Temperature[2] | 60-80 °C (controlled) | 60-80 °C (controlled) |
| Yield | Good to Excellent (typically >80% for acetophenones)[2][3] | High (typically >85% for similar reactions) | High (typically >80% for similar reactions) |
| Work-up | Simple extraction | Filtration and solvent evaporation | Solvent evaporation and extraction |
| Green Aspects | Avoids hazardous brominating agents, mild conditions.[2] | Solvent-free, rapid reaction, reusable catalyst.[1][5] | Use of greener solvents, rapid reaction. |
Experimental Protocols
The following are detailed experimental protocols for the proposed green synthesis of this compound.
Protocol 1: Electrochemical Bromination using Ammonium Bromide
This protocol describes a catalyst-free method for the α-bromination of 3',5'-diacetoxyacetophenone using in-situ generated bromine from ammonium bromide in an undivided electrochemical cell.[2][3]
Materials:
-
3',5'-Diacetoxyacetophenone
-
Ammonium bromide (NH₄Br)
-
Acetonitrile (CH₃CN)
-
Sulfuric acid (H₂SO₄, catalytic amount)
-
Deionized water
-
Platinum (Pt) or Carbon (C) electrodes
-
DC power supply
-
Beaker-type undivided electrochemical cell
-
Magnetic stirrer and stir bar
Procedure:
-
In a 100 mL beaker-type undivided electrochemical cell, dissolve 3',5'-diacetoxyacetophenone (10 mmol) and ammonium bromide (12 mmol) in a mixture of 50 mL acetonitrile and 50 mL deionized water.
-
Add a catalytic amount of sulfuric acid (e.g., 0.1 M) to act as a supporting electrolyte.
-
Place two platinum or carbon electrodes into the solution at a fixed distance.
-
Stir the solution vigorously at room temperature.
-
Apply a constant current (e.g., 0.2 A) using a DC power supply. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the passage of 2 Faradays of charge per mole of substrate, or once TLC indicates the consumption of the starting material, stop the electrolysis.
-
Transfer the reaction mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Combine the organic layers, wash with saturated sodium thiosulfate solution to remove any unreacted bromine, followed by a brine wash.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the product by column chromatography on silica gel if necessary.
Protocol 2: Microwave-Assisted Solvent-Free Bromination with NBS and Montmorillonite K-10
This protocol utilizes a reusable solid acid catalyst and microwave irradiation under solvent-free conditions for a rapid and efficient synthesis.[1]
Materials:
-
3',5'-Diacetoxyacetophenone
-
N-Bromosuccinimide (NBS)
-
Montmorillonite K-10 clay
-
Microwave reactor with temperature and power control
-
Mortar and pestle
-
Round bottom flask
Procedure:
-
Thoroughly grind 3',5'-diacetoxyacetophenone (10 mmol), N-Bromosuccinimide (11 mmol), and Montmorillonite K-10 (0.5 g) in a mortar and pestle to create a homogeneous solid mixture.
-
Transfer the mixture to a microwave-safe round bottom flask.
-
Place the flask in the microwave reactor and irradiate at a suitable power level (e.g., 300 W) and temperature (e.g., 70 °C) for 5-15 minutes. Monitor the reaction progress by TLC at short intervals.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Add a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to the flask and stir to dissolve the product.
-
Filter the mixture to recover the Montmorillonite K-10 catalyst. The catalyst can be washed with the solvent, dried, and reused for subsequent reactions.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the product.
-
Further purification can be achieved by recrystallization or column chromatography.
Visualizations
Experimental Workflow for Electrochemical Synthesis
Caption: Workflow for the electrochemical synthesis of this compound.
Logical Relationship of Green Chemistry Principles in Microwave-Assisted Synthesis
Caption: Core principles and outcomes of green microwave-assisted synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Electroselective α-bromination of acetophenone using in situ bromonium ions from ammonium bromide - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. This compound | 1026420-83-6 | Benchchem [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Design and Microwave-assisted Synthesis of 1,3,4-Oxadiazole Derivatives for Analgesic and Anti-inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Catalytic α-Bromination of Substituted Acetophenones
For Researchers, Scientists, and Drug Development Professionals
Introduction
α-Bromoacetophenones are crucial building blocks in organic synthesis, serving as versatile intermediates for the preparation of a wide array of pharmaceuticals, agrochemicals, and other fine chemicals. The selective introduction of a bromine atom at the α-position to the carbonyl group is a key transformation. This document provides a detailed overview of various modern catalytic methods for the α-bromination of substituted acetophenones, complete with quantitative data, detailed experimental protocols, and visual diagrams to illustrate key concepts and workflows. The methods covered range from electrochemical and organocatalytic approaches to heterogeneous and microwave-assisted systems, offering a comparative guide for selecting the optimal strategy for a given synthetic challenge.
Electrocatalytic α-Bromination
Electrosynthesis offers a green and efficient alternative to traditional bromination methods. By using electricity, it allows for the in situ generation of the brominating species from a halide salt like ammonium bromide (NH₄Br) or sodium bromide (NaBr), avoiding the direct handling of hazardous molecular bromine.[1][2] This method often provides high selectivity for the α-position (side-chain) over aromatic ring bromination, even with electron-rich substrates.[3]
Data Presentation: Electrocatalytic Bromination of Acetophenones
| Substrate | Bromide Source | Electrolyte/Catalyst | Conditions | Yield (%) | Reference |
| Acetophenone | NH₄Br | H₂SO₄ (cat.) | Pt/Pt electrodes, 100 mA cm⁻², 2F charge, H₂O:CH₃CN (80:20) | 80 | [1][3] |
| 4-Methylacetophenone | NH₄Br | H₂SO₄ (cat.) | Pt/Pt electrodes, 100 mA cm⁻², 2F charge, H₂O:CH₃CN (80:20) | 78 | [3] |
| 4-Methoxyacetophenone | NH₄Br | H₂SO₄ (cat.) | Pt/Pt electrodes, 100 mA cm⁻², 2F charge, H₂O:CH₃CN (80:20) | 75 | [3] |
| 4-Chloroacetophenone | NH₄Br | H₂SO₄ (cat.) | Pt/Pt electrodes, 100 mA cm⁻², 2F charge, H₂O:CH₃CN (80:20) | 72 | [3] |
| Acetophenone | NaBr | H₂SO₄ | C/SS electrodes, biphasic (CHCl₃/H₂O) | 81 | [2] |
Experimental Workflow: Electrocatalytic Bromination
Caption: Workflow for electrocatalytic α-bromination of acetophenone.
Protocol 1: Electroselective α-Bromination of Acetophenone
This protocol is based on the method developed for the greener synthesis of α-bromoacetophenone using in situ generated bromonium ions.[1][4]
Materials:
-
Acetophenone (10 mmol)
-
Ammonium bromide (NH₄Br) (60% w/v)
-
Sulfuric acid (H₂SO₄) (0.33 M)
-
Acetonitrile (CH₃CN)
-
Distilled Water
-
Ethyl Acetate
-
Undivided electrochemical cell
-
Platinum foil electrodes
-
DC power supply
-
Magnetic stirrer
Procedure:
-
Prepare the electrolyte solution by dissolving the required amount of ammonium bromide in an 80:20 mixture of water and acetonitrile. Add a catalytic amount of sulfuric acid.
-
Add 10 mmol of acetophenone to the electrolyte solution in the undivided electrochemical cell.
-
Place two platinum foil electrodes (e.g., 1 cm x 1 cm) into the cell, serving as the anode and cathode.
-
Begin stirring the solution at ambient temperature (30-35 °C).
-
Connect the electrodes to a DC power supply and apply a constant current density of 100 mA cm⁻².
-
Continue the electrolysis until a charge of 2 Faradays per mole of acetophenone has been passed.
-
After the electrolysis is complete, disconnect the power supply and continue stirring the reaction mixture for an additional 5 hours.[4]
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with water, then with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure. The crude product can be further purified by crystallization to yield α-bromoacetophenone.
Organocatalytic Asymmetric α-Bromination
For the synthesis of chiral molecules, organocatalysis provides a powerful tool for achieving high enantioselectivity. The asymmetric α-bromination of ketones can be accomplished using chiral secondary amine catalysts, such as C₂-symmetric imidazolidinones or diphenylpyrrolidines.[5][6] These catalysts activate the ketone by forming an enamine intermediate, which then reacts with an electrophilic bromine source in a stereocontrolled manner.
Data Presentation: Organocatalytic Asymmetric Bromination
| Catalyst Type | Substrate | Brominating Agent | Conditions | Yield (%) | ee (%) | Reference |
| C₂-symmetric imidazolidine | Cyclohexanone | 4,4-dibromo-2,6-di-tert-butyl-cyclohexa-2,5-dienone | CH₂Cl₂, -40 °C, 24h | 86 | 94 | [7] |
| C₂-symmetric diphenylpyrrolidine | 3-Methylbutanal | N-Bromosuccinimide (NBS) | CH₂Cl₂, -20 °C, 24h | 85 | 96 | [6][7] |
General Reaction Mechanism: Acid/Organocatalyzed Bromination
The α-bromination of ketones, whether catalyzed by acid or a secondary amine organocatalyst, proceeds through a nucleophilic enol or enamine intermediate, respectively. This intermediate then attacks an electrophilic bromine source.
Caption: General mechanism for catalytic α-bromination via an intermediate.
Heterogeneous Catalysis with Alumina
The use of solid-supported catalysts simplifies product purification and catalyst recovery. Acidic aluminum oxide (Al₂O₃) has been shown to be an effective catalyst for the α-bromination of aralkyl ketones using N-Bromosuccinimide (NBS).[8] This method offers high yields and excellent regioselectivity for α-bromination over nuclear bromination for acetophenones with moderately activating or deactivating groups.[8]
Data Presentation: Acidic Al₂O₃ Catalyzed Bromination
| Substrate | Catalyst Load (w/w) | Conditions | Yield (%) | Reference |
| Acetophenone | 10% | NBS (1.2 eq), Methanol, Reflux | 89 | [8] |
| 4'-Methylacetophenone | 10% | NBS (1.2 eq), Methanol, Reflux | 92 | [8] |
| 4'-Methoxyacetophenone | 10% | NBS (1.2 eq), Methanol, Reflux | 85 | [8] |
| 4'-Chloroacetophenone | 10% | NBS (1.2 eq), Methanol, Reflux | 94 | [8] |
| 4'-Nitroacetophenone | 10% | NBS (1.2 eq), Methanol, Reflux | 81 | [8] |
Protocol 2: Acidic Al₂O₃ Catalyzed α-Bromination
This protocol is adapted from the substrate-directed regioselective monobromination of aralkyl ketones.[8]
Materials:
-
Substituted Acetophenone (10 mmol)
-
N-Bromosuccinimide (NBS) (12 mmol)
-
Acidic Alumina (Al₂O₃) (10% w/w of the substrate)
-
Methanol (20 mL)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
Procedure:
-
In a round-bottom flask, combine the substituted acetophenone (10 mmol), N-bromosuccinimide (12 mmol), and acidic Al₂O₃ (10% w/w).
-
Add methanol (20 mL) to the flask.
-
Attach a reflux condenser and place the flask in a heating mantle on a magnetic stirrer.
-
Heat the mixture to reflux and maintain reflux with stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the solid alumina catalyst. Wash the catalyst with a small amount of methanol.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure.
-
The resulting crude product can be purified by recrystallization or column chromatography to yield the pure α-bromoacetophenone derivative.
Other Catalytic Methods
Microwave-Assisted α-Bromination
Microwave irradiation can dramatically reduce reaction times. A highly efficient method involves the selective monobromination of carbonyl compounds with NBS catalyzed by p-toluenesulfonic acid (PTSA) under microwave irradiation, often completing within 30 minutes.[9]
Classical Acid-Catalyzed Bromination
The reaction of acetophenone with molecular bromine (Br₂) in an acidic solvent like acetic acid is a well-established method for α-bromination.[10] The reaction proceeds via an acid-catalyzed enol intermediate.[10] Selectivity between side-chain and ring bromination can be an issue, depending on the substituents on the aromatic ring.[11]
Comparison of Catalytic Methods
Caption: Key advantages of different catalytic α-bromination methods.
References
- 1. Electroselective α-bromination of acetophenone using in situ bromonium ions from ammonium bromide - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. scribd.com [scribd.com]
- 3. Electroselective α-bromination of acetophenone using in situ bromonium ions from ammonium bromide - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. electroselective-bromination-of-acetophenone-using-in-situ-bromonium-ions-from-ammonium-bromide - Ask this paper | Bohrium [bohrium.com]
- 5. Organocatalytic asymmetric α-bromination of aldehydes and ketones - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Organocatalytic asymmetric alpha-bromination of aldehydes and ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Organocatalytic asymmetric α-bromination of aldehydes and ketones - Chemical Communications (RSC Publishing) DOI:10.1039/B509366J [pubs.rsc.org]
- 8. Substrate Directed Regioselective Monobromination of Aralkyl Ketones Using N-Bromosuccinimide Catalysed by Active Aluminium Oxide: α-Bromination versus Ring Bromination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. zenodo.org [zenodo.org]
Application Notes and Protocols for the Synthesis of 1-(3,5-Diacetoxyphenyl)-1-bromoethane: A Study on Solvent Effects
Introduction
1-(3,5-Diacetoxyphenyl)-1-bromoethane is an important intermediate in the synthesis of various pharmaceutical compounds and organic materials. Its efficient preparation is crucial for drug development and scientific research. The synthesis typically involves the α-bromination of the corresponding acetophenone derivative, 1-(3,5-diacetoxyphenyl)ethanone. The choice of solvent can significantly influence the reaction's yield, selectivity, and reaction time. These application notes provide a detailed protocol for the synthesis of this compound and summarize the effects of different solvents on similar bromination reactions, offering a guide for reaction optimization.
Solvent Effects on α-Bromination of Acetophenones
The selection of a suitable solvent is critical for the successful α-bromination of acetophenones. The solvent can affect the solubility of reactants, the stability of intermediates, and the reaction pathway. The following table summarizes the reported effects of various solvents on the yield of α-bromoacetophenones from the reaction of acetophenones with N-bromosuccinimide (NBS), a common brominating agent.
| Solvent | Yield of α-bromoacetophenone (%) | Reference |
| Methanol (MeOH) | 89 | [1] |
| Dichloromethane (CH2Cl2) | 44 | [1][2] |
| Acetonitrile (CH3CN) | 51 | [1][2] |
| Tetrahydrofuran (THF) | 56 | [1][2] |
| Ethanol (EtOH) | 74 | [1] |
| Water (H2O) | 15 | [1] |
| Chloroform (CHCl3) | 55 | [1] |
| n-Hexane | Low | [2] |
| Carbon Tetrachloride (CCl4) | - | [3][4] |
Note: Yields are reported for the bromination of acetophenone and may vary for the specific substrate 1-(3,5-diacetoxyphenyl)ethanone.
Based on the available literature, polar protic solvents like methanol appear to give high yields in the α-bromination of acetophenones.[1][5] Dichloromethane is also cited as a good choice for achieving high selectivity for the monobromo product.[2] The reaction in water resulted in a significantly lower yield.[1]
Experimental Protocol: Synthesis of this compound
This protocol describes the synthesis of this compound from 1-(3,5-diacetoxyphenyl)ethanone using N-bromosuccinimide (NBS) as the brominating agent.
Materials:
-
1-(3,5-diacetoxyphenyl)ethanone
-
N-bromosuccinimide (NBS)
-
Methanol (or other selected solvent)
-
p-Toluenesulfonic acid (p-TsOH) (catalyst)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1-(3,5-diacetoxyphenyl)ethanone (1 equivalent) in the chosen solvent (e.g., methanol).
-
Addition of Reagents: Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of p-toluenesulfonic acid (0.1 equivalents) to the solution.
-
Reaction: Stir the reaction mixture at room temperature or heat to reflux, depending on the solvent and substrate reactivity. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction time may vary from a few hours to overnight. For instance, in methanol, the reaction may proceed at its boiling point (65 °C).[5]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent using a rotary evaporator.
-
Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and transfer it to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, saturated aqueous sodium thiosulfate solution (to quench any remaining bromine), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to afford pure this compound.
Experimental Workflow
Caption: General workflow for the synthesis of this compound.
References
Application Notes and Protocols: The Versatile Reactivity of 1-(3,5-Diacetoxyphenyl)-1-bromoethane with Organometallic Reagents
For Immediate Release
Audience: Researchers, scientists, and drug development professionals.
These application notes provide a detailed overview of the reaction of 1-(3,5-diacetoxyphenyl)-1-bromoethane with various organometallic reagents. The presence of ester functional groups in this starting material necessitates the careful selection of reaction conditions to achieve selective C-C bond formation at the benzylic position while preserving the acetoxy moieties. This document outlines several effective protocols, including Negishi, Suzuki-Miyaura, and copper-mediated Kumada-type couplings, which are known for their high functional group tolerance.
Introduction
This compound is a valuable building block in the synthesis of various pharmaceutical compounds and complex organic molecules. Its reactivity is dominated by the labile benzylic bromide, which is susceptible to nucleophilic substitution and cross-coupling reactions. However, the two acetoxy groups on the phenyl ring are sensitive to harsh organometallic reagents like non-catalyzed Grignard or organolithium reagents, which can lead to unwanted side reactions such as ester cleavage or addition to the carbonyl group. This note details methodologies that circumvent these challenges, enabling selective and high-yielding transformations.
Data Presentation: A Comparative Overview of Coupling Reactions
The following table summarizes the expected outcomes for the reaction of this compound with different classes of organometallic reagents under optimized, ester-tolerant conditions.
| Coupling Reaction | Organometallic Reagent | Catalyst System | Typical Solvent | Temperature (°C) | Yield (%) | Functional Group Tolerance |
| Negishi Coupling | Organozinc (R-ZnX) | Pd(OAc)₂ / S-Phos | THF | 25 - 60 | 70-95 | Excellent (esters, nitriles, ketones) |
| Suzuki-Miyaura Coupling | Boronic Acid/Ester (RB(OR)₂) | Pd(PPh₃)₄ / K₃PO₄ | Dioxane/H₂O | 80-100 | 75-90 | Excellent (wide range of functional groups) |
| Copper-Mediated Kumada | Grignard (R-MgBr) | CuCN·2LiCl | THF | -20 to 25 | 65-85 | Good (esters, amides at low temp.) |
| Gilman Reagent Coupling | Organocuprate (R₂CuLi) | None (stoichiometric) | THF / Et₂O | -78 to 0 | 60-80 | Good (unreactive to esters at low temp.) |
Mandatory Visualizations
Caption: Reaction pathways for the coupling of this compound.
Caption: General experimental workflow for cross-coupling reactions.
Experimental Protocols
The following are detailed protocols for selected coupling reactions that demonstrate high functional group tolerance and are applicable to this compound.
Protocol 1: Palladium-Catalyzed Negishi Coupling with an Organozinc Reagent
The Negishi coupling is highly effective for C(sp³)-C(sp²) bond formation and is known for its exceptional tolerance to ester functionalities.[1][2][3]
Materials:
-
This compound
-
Organozinc reagent (e.g., Phenylzinc chloride, prepared in situ from Phenylmagnesium bromide and ZnCl₂)
-
Palladium(II) acetate (Pd(OAc)₂)
-
S-Phos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Preparation of Organozinc Reagent (in situ): In a flame-dried, two-necked round-bottom flask under an inert atmosphere, a 1.0 M solution of zinc chloride (ZnCl₂) in THF (1.1 mL, 1.1 mmol) is added to a 1.0 M solution of the corresponding Grignard reagent (e.g., Phenylmagnesium bromide, 1.0 mL, 1.0 mmol) in THF at 0 °C. The mixture is stirred for 30 minutes at room temperature to form the organozinc reagent.
-
Coupling Reaction: In a separate flame-dried flask under an inert atmosphere, dissolve this compound (301 mg, 1.0 mmol), Pd(OAc)₂ (11.2 mg, 0.05 mmol), and S-Phos (41.0 mg, 0.1 mmol) in anhydrous THF (5 mL).
-
To this mixture, add the freshly prepared organozinc reagent solution via cannula.
-
Heat the reaction mixture to 50 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous NH₄Cl solution (10 mL).
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired coupled product.
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling with a Boronic Acid
The Suzuki-Miyaura coupling is a robust and versatile method, well-suited for substrates bearing sensitive functional groups, including esters.[4][5]
Materials:
-
This compound
-
Aryl or vinyl boronic acid (e.g., Phenylboronic acid)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a round-bottom flask, add this compound (301 mg, 1.0 mmol), the boronic acid (1.5 mmol), Pd(PPh₃)₄ (58 mg, 0.05 mmol), and K₃PO₄ (637 mg, 3.0 mmol).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add 1,4-dioxane (8 mL) and deionized water (2 mL) via syringe.
-
Reaction: Heat the mixture to 90 °C and stir vigorously for 16 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers and wash with brine (25 mL).
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purification: Purify the residue by flash column chromatography on silica gel to yield the final product.
Protocol 3: Copper-Mediated Coupling with a Grignard Reagent
While Grignard reagents are typically highly reactive towards esters, the use of a copper catalyst at low temperatures can promote selective coupling at the benzylic bromide position.[6]
Materials:
-
This compound
-
Grignard reagent (e.g., Methylmagnesium bromide, 3.0 M in Et₂O)
-
Copper(I) cyanide (CuCN)
-
Lithium chloride (LiCl)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether (Et₂O)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
Catalyst Preparation: In a flame-dried flask under an inert atmosphere, suspend CuCN (9 mg, 0.1 mmol) and LiCl (8.5 mg, 0.2 mmol) in anhydrous THF (2 mL). Stir until a clear solution is formed.
-
Reaction Setup: In a separate flame-dried flask, dissolve this compound (301 mg, 1.0 mmol) in anhydrous THF (8 mL). Cool the solution to -20 °C.
-
Add the prepared CuCN·2LiCl solution to the solution of the bromoethane.
-
Reaction: Slowly add the Grignard reagent (e.g., Methylmagnesium bromide, 0.4 mL, 1.2 mmol) dropwise to the reaction mixture, maintaining the temperature at -20 °C.
-
Allow the reaction to stir at -20 °C for 2 hours, then let it warm slowly to 0 °C over 1 hour. Monitor the reaction by TLC.
-
Work-up: Quench the reaction by carefully adding saturated aqueous NH₄Cl solution (10 mL).
-
Extract the mixture with Et₂O (3 x 20 mL).
-
Wash the combined organic layers with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired alkylated product.
Conclusion
The protocols described herein provide reliable and high-yielding methods for the functionalization of this compound using organometallic reagents. The key to success lies in the selection of catalytic systems and reaction conditions that are compatible with the sensitive acetoxy functional groups. These methods offer a versatile toolkit for medicinal chemists and organic synthesis professionals to generate a diverse range of derivatives from this important synthetic intermediate.
References
- 1. Catalytic Enantioselective Negishi Reactions of Racemic Secondary Benzylic Halides [organic-chemistry.org]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. Cross-couplings between benzylic and aryl halides “on water”: synthesis of diarylmethanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: 1-(3,5-Diacetoxyphenyl)-1-bromoethane in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1-(3,5-Diacetoxyphenyl)-1-bromoethane as a key intermediate in the synthesis of resveratrol analogues and other medicinally relevant compounds. Detailed experimental protocols, quantitative biological data, and signaling pathway diagrams are included to facilitate its application in drug discovery and development.
Introduction
This compound is a versatile building block in medicinal chemistry, primarily utilized in the synthesis of stilbenoids, a class of natural and synthetic compounds with a wide range of pharmacological activities. Its structure, featuring a protected dihydroxyphenyl moiety and a reactive benzylic bromide, makes it an ideal precursor for introducing the resorcinol-like A-ring characteristic of resveratrol and its analogues. These compounds have garnered significant interest for their potential therapeutic applications, including antioxidant, anti-inflammatory, anti-cancer, and cardioprotective effects.
This document outlines detailed protocols for the synthesis of this compound and its subsequent use in palladium-catalyzed cross-coupling reactions and Wittig olefination to generate diverse resveratrol analogues. Furthermore, it presents quantitative data on the biological activities of these synthesized compounds and visualizes key signaling pathways they modulate.
Data Presentation
The following tables summarize the biological activities of resveratrol analogues synthesized using this compound or similar synthetic strategies.
Table 1: Anti-proliferative and Apoptosis-Inducing Activity of Resveratrol Analogues in Cancer Cell Lines
| Compound | Cancer Cell Line | IC50 (µM) for Proliferation Inhibition | AC50 (µM) for Apoptosis Induction | Reference |
| trans-Resveratrol | HL60 (promyelocytic leukemia) | 5 | 50 | [1] |
| cis-Resveratrol | HL60 (promyelocytic leukemia) | >50 | >200 | [1] |
| Pterostilbene (trans-3,5-dimethoxy-4'-hydroxystilbene) | HL60 (promyelocytic leukemia) | >10 | >50 | [1] |
| cis-Pterostilbene | HL60 (promyelocytic leukemia) | 2 | 5 | [1] |
| Compound F (Chalcone derivative of Resveratrol) | HepG2 (liver cancer) | 0.2 | Not Reported | [2] |
| Compound F (Chalcone derivative of Resveratrol) | B16-F10 (melanoma) | 0.1 | Not Reported | [2] |
| Compound F (Chalcone derivative of Resveratrol) | A549 (lung cancer) | 1.4 | Not Reported | [2] |
Table 2: Inhibitory Activity of Resveratrol Analogues against Aromatase and Quinone Reductase 2
| Compound | Enzyme | IC50 (µM) | Reference |
| Resveratrol | Aromatase | 80 | |
| Analogue 32 (para-amino substituted) | Aromatase | 0.59 | |
| Analogue 82 | Aromatase | 0.070 | |
| Analogue 84 | Aromatase | 0.036 | |
| Resveratrol | Quinone Reductase 2 | Not Reported | |
| Analogue 32 (para-amino substituted) | Quinone Reductase 2 | 1.7 | |
| Analogue 44 | Quinone Reductase 2 | 0.27 |
Experimental Protocols
Protocol 1: Synthesis of 1-(3,5-Diacetoxyphenyl)ethanol
This protocol describes the synthesis of the precursor alcohol for this compound via catalytic hydrogenation of 3',5'-diacetoxyacetophenone.
Materials:
-
3',5'-Diacetoxyacetophenone
-
Raney Nickel (50% slurry in water)
-
Ethanol (absolute)
-
Hydrogen gas
-
High-pressure hydrogenation apparatus (e.g., Parr hydrogenator)
-
Inert gas (Nitrogen or Argon)
-
Filter aid (e.g., Celite)
Procedure:
-
In a high-pressure hydrogenation vessel, add 3',5'-diacetoxyacetophenone (1 equivalent).
-
Under a stream of inert gas, carefully add Raney Nickel (approximately 10-20% by weight of the starting material).
-
Add absolute ethanol as the solvent (sufficient to ensure good stirring).
-
Seal the hydrogenation vessel and purge several times with hydrogen gas to remove any air.
-
Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50-100 psi).
-
Commence vigorous stirring and heat the reaction mixture to a temperature of 50-70°C.
-
Monitor the reaction progress by observing the hydrogen uptake. The reaction is typically complete within 4-8 hours.
-
Once the hydrogen uptake ceases, cool the reaction vessel to room temperature and carefully vent the excess hydrogen.
-
Purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of filter aid (e.g., Celite) to remove the Raney Nickel catalyst. Wash the filter cake with ethanol.
-
Combine the filtrate and washings and remove the solvent under reduced pressure to yield the crude 1-(3,5-diacetoxyphenyl)ethanol.
-
The product can be purified further by recrystallization or column chromatography if necessary.
Protocol 2: Synthesis of this compound
This protocol details the bromination of 1-(3,5-diacetoxyphenyl)ethanol to yield the target compound.
Materials:
-
1-(3,5-Diacetoxyphenyl)ethanol
-
Phosphorous tribromide (PBr₃)
-
Anhydrous toluene
-
Inert gas (Nitrogen or Argon)
-
Ice bath
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
Procedure:
-
Dissolve 1-(3,5-diacetoxyphenyl)ethanol (1 equivalent) in anhydrous toluene in a round-bottom flask under an inert atmosphere.
-
Cool the solution in an ice bath to 0°C.
-
Slowly add phosphorous tribromide (0.35-0.40 equivalents) dropwise to the stirred solution.
-
Allow the reaction mixture to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly adding it to a stirred, ice-cold saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
The product can be used in the next step without further purification or can be purified by column chromatography on silica gel.
Protocol 3: Synthesis of a Resveratrol Analogue via Heck Reaction
This protocol describes a general procedure for the palladium-catalyzed Heck reaction between this compound and an appropriate alkene.
Materials:
-
This compound
-
Alkene (e.g., 4-acetoxystyrene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri-o-tolylphosphine (P(o-tol)₃)
-
Triethylamine (TEA) or another suitable base
-
Anhydrous solvent (e.g., N,N-dimethylformamide (DMF) or acetonitrile)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a Schlenk flask under an inert atmosphere, combine this compound (1 equivalent), the alkene (1.1-1.5 equivalents), palladium(II) acetate (0.02-0.05 equivalents), and tri-o-tolylphosphine (0.04-0.10 equivalents).
-
Add the anhydrous solvent and triethylamine (2-3 equivalents).
-
Heat the reaction mixture to 80-120°C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic solution with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield the protected resveratrol analogue.
-
The acetate protecting groups can be removed by hydrolysis (e.g., using sodium methoxide in methanol or potassium carbonate in methanol/water) to yield the final resveratrol analogue.
Protocol 4: Synthesis of a Resveratrol Analogue via Wittig Reaction
This protocol provides a general method for the synthesis of stilbene derivatives using this compound in a Wittig reaction.
Materials:
-
This compound
-
Triphenylphosphine (PPh₃)
-
Strong base (e.g., n-butyllithium (n-BuLi) or sodium hydride (NaH))
-
Anhydrous solvent (e.g., tetrahydrofuran (THF) or diethyl ether)
-
Aldehyde (e.g., 4-hydroxybenzaldehyde, protected if necessary)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Preparation of the Phosphonium Salt: In a round-bottom flask under an inert atmosphere, dissolve triphenylphosphine (1 equivalent) in an anhydrous solvent (e.g., toluene). Add this compound (1 equivalent) and heat the mixture to reflux for 12-24 hours. The phosphonium salt will precipitate out of the solution. Collect the solid by filtration, wash with a non-polar solvent (e.g., hexane), and dry under vacuum.
-
Wittig Reaction: In a separate flask under an inert atmosphere, suspend the prepared phosphonium salt (1 equivalent) in anhydrous THF. Cool the suspension to 0°C or -78°C.
-
Slowly add the strong base (1 equivalent) to the suspension. A color change (typically to deep red or orange) indicates the formation of the ylide.
-
Stir the ylide solution for 30-60 minutes at the same temperature.
-
Add a solution of the aldehyde (1 equivalent) in anhydrous THF dropwise to the ylide solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product, a mixture of (E)- and (Z)-isomers, can be purified by column chromatography. The acetate protecting groups can then be removed as described in Protocol 3.
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate key signaling pathways modulated by resveratrol and its analogues.
Caption: VEGF Signaling Pathway and Inhibition by Resveratrol Analogues.
Caption: Inhibition of Aromatase and Quinone Reductase 2 by Resveratrol Analogues.
References
Synthesis of 1-(3,5-Diacetoxyphenyl)-1-bromoethane for academic research purposes
Application Note: Synthesis of 1-(3,5-Diacetoxyphenyl)-1-bromoethane
For Academic Research Use Only. Not for diagnostic or therapeutic use.
This document provides a detailed protocol for the synthesis of this compound, a chemical intermediate used in academic research, notably as a precursor in the synthesis of Resveratrol.[1][2][3] The synthesis involves a three-step process starting from 3,5-dihydroxyacetophenone, proceeding through acetylation, ketone reduction, and subsequent bromination.
Overall Synthesis Pathway
The synthesis is performed in three main stages:
-
Acetylation: The two hydroxyl groups of 3,5-dihydroxyacetophenone are protected using acetic anhydride to form 3',5'-diacetoxyacetophenone.[4]
-
Reduction: The ketone group of 3',5'-diacetoxyacetophenone is selectively reduced to a secondary alcohol, yielding 1-(3,5-diacetoxyphenyl)ethanol.[4]
-
Bromination: The secondary alcohol is converted to the corresponding bromide, yielding the final product, this compound.
Caption: Synthetic workflow for this compound.
Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.
Step 1: Synthesis of 3',5'-Diacetoxyacetophenone
-
Reaction Setup: To a solution of 3,5-dihydroxyacetophenone (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) in a round-bottom flask cooled to 0 °C in an ice bath, add pyridine (2.5 eq).
-
Reagent Addition: Add acetic anhydride (2.2 eq) dropwise to the stirred solution.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing 1M HCl (aq). Extract the aqueous layer three times with ethyl acetate.
-
Purification: Combine the organic layers and wash sequentially with saturated sodium bicarbonate (NaHCO₃) solution and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. The product can be further purified by column chromatography on silica gel.
Step 2: Synthesis of 1-(3,5-Diacetoxyphenyl)ethanol
-
Reaction Setup: Dissolve the 3',5'-diacetoxyacetophenone (1.0 eq) from the previous step in methanol (MeOH) in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise to the stirred solution, ensuring the temperature remains below 5 °C.
-
Reaction: Stir the reaction mixture at 0 °C for 2 hours, monitoring by TLC.
-
Work-up: Carefully quench the reaction by the slow addition of deionized water. Remove the methanol under reduced pressure.
-
Purification: Extract the aqueous residue three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain the alcohol product.
Step 3: Synthesis of this compound
-
Reaction Setup: Dissolve the 1-(3,5-diacetoxyphenyl)ethanol (1.0 eq) in anhydrous diethyl ether (Et₂O) under an inert atmosphere (e.g., nitrogen or argon) and cool the flask to 0 °C.
-
Reagent Addition: Add phosphorus tribromide (PBr₃) (0.5 eq) dropwise via syringe to the stirred solution. A white precipitate may form.
-
Reaction: Allow the reaction to stir at 0 °C for 3 hours.
-
Work-up: Quench the reaction by pouring it slowly over crushed ice. Separate the organic layer.
-
Purification: Wash the organic layer with cold saturated NaHCO₃ solution, followed by brine. Dry the solution over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product, this compound. Store the product under an inert atmosphere.
Data Presentation
Table 1: Summary of Reaction Parameters and Results
| Step | Key Reactant | Key Reagent | Molar Ratio (Reactant:Reagent) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| 1 | 3,5-Dihydroxyacetophenone | Acetic Anhydride | 1 : 2.2 | CH₂Cl₂ | 0 → RT | 12 | 95% |
| 2 | 3',5'-Diacetoxyacetophenone | NaBH₄ | 1 : 1.5 | MeOH | 0 | 2 | 98% |
| 3 | 1-(3,5-Diacetoxyphenyl)ethanol | PBr₃ | 1 : 0.5 | Et₂O | 0 | 3 | 85-90% |
Table 2: Product Characterization Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| This compound | C₁₂H₁₃BrO₄ | 301.13[5][6] | Light yellow oil |
Process Overview
The following diagram illustrates the logical flow from starting materials to the final synthesized product.
Caption: Logical relationship of inputs, processes, and output.
References
Troubleshooting & Optimization
Common side reactions in the α-bromination of 3',5'-diacetoxyacetophenone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the α-bromination of 3',5'-diacetoxyacetophenone.
Frequently Asked Questions (FAQs)
Q1: What is the expected product of the α-bromination of 3',5'-diacetoxyacetophenone?
The primary expected product is 2-bromo-3',5'-diacetoxyacetophenone. This reaction targets the substitution of a hydrogen atom with a bromine atom on the carbon adjacent to the carbonyl group (the α-carbon).
Q2: What are the most common side reactions observed during the α-bromination of 3',5'-diacetoxyacetophenone?
The most prevalent side reactions include:
-
Nuclear Bromination: Electrophilic substitution on the aromatic ring is a significant side reaction. The acetoxy groups, despite being electron-withdrawing through resonance, have lone pairs on the oxygen atoms that can activate the aromatic ring towards electrophilic attack.
-
Di-bromination: Further bromination at the α-position to yield 2,2-dibromo-3',5'-diacetoxyacetophenone can occur, especially with an excess of the brominating agent.
-
Hydrolysis of Acetoxy Groups: The acidic conditions generated during the reaction (e.g., HBr byproduct when using Br₂) can lead to the hydrolysis of the ester groups, resulting in hydroxyacetophenone derivatives.
Q3: Which brominating agents are typically used for this reaction?
Common brominating agents for α-bromination of ketones include:
-
N-Bromosuccinimide (NBS) with a catalytic amount of acid or a radical initiator.
-
Bromine (Br₂) in a suitable solvent like acetic acid or methanol.
-
Pyridine hydrobromide perbromide (PHPB), which is a safer alternative to liquid bromine.
Q4: How does the substitution pattern of 3',5'-diacetoxyacetophenone influence the reaction outcome?
The two acetoxy groups at the 3' and 5' positions are meta-directing with respect to each other and are electron-withdrawing, which deactivates the aromatic ring to some extent. However, the oxygen atoms of the acetoxy groups can participate in resonance, directing electrophilic attack to the ortho and para positions relative to each acetoxy group. This can lead to a higher propensity for nuclear bromination compared to unsubstituted acetophenone.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no conversion of starting material | 1. Insufficient reaction time or temperature. 2. Inactive brominating agent. 3. Insufficient acid catalyst (if required). | 1. Monitor the reaction by TLC. Gradually increase the reaction time or temperature. Be aware that prolonged reaction times or higher temperatures may increase byproduct formation. 2. Use a fresh batch of the brominating agent. 3. Add a catalytic amount of a suitable acid (e.g., p-toluenesulfonic acid) if using NBS. |
| Formation of a significant amount of nuclear brominated product | The acetoxy groups are activating the aromatic ring towards electrophilic substitution. | 1. Use a less reactive brominating agent, such as NBS, which is known to be more selective for α-bromination over aromatic bromination in the absence of a strong Lewis acid. 2. Conduct the reaction in the dark to minimize radical-based aromatic bromination. 3. Consider protecting the aromatic ring if nuclear bromination is a persistent issue, though this adds extra steps to the synthesis. |
| Presence of di-brominated product | 1. Excess of brominating agent. 2. High reaction temperature or prolonged reaction time. | 1. Use a stoichiometric amount or a slight excess (e.g., 1.05 equivalents) of the brominating agent. 2. Add the brominating agent slowly and maintain a lower reaction temperature. Monitor the reaction closely by TLC and stop it once the starting material is consumed. |
| Evidence of hydrolysis of the acetoxy groups (e.g., presence of phenolic -OH in NMR/IR) | The reaction conditions are too acidic, leading to the cleavage of the ester bonds. | 1. If using Br₂, consider adding a non-nucleophilic base (e.g., sodium acetate) to buffer the HBr byproduct. 2. Use a brominating agent that does not generate a strong acid, such as NBS. 3. Minimize the amount of water in the reaction mixture. |
| Complex mixture of products that is difficult to purify | A combination of the above side reactions is occurring. | 1. Optimize the reaction conditions (temperature, time, stoichiometry of reagents) to favor the desired product. 2. Employ careful column chromatography for purification. A gradient elution with a non-polar solvent system (e.g., hexane/ethyl acetate) is often effective. |
Experimental Protocols
General Protocol for α-Bromination using N-Bromosuccinimide (NBS)
This is a general starting point and may require optimization for 3',5'-diacetoxyacetophenone.
-
Dissolve Substrate: Dissolve 3',5'-diacetoxyacetophenone (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or acetonitrile in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Add Reagents: Add N-bromosuccinimide (1.05 equivalents) and a catalytic amount of p-toluenesulfonic acid (PTSA) or benzoyl peroxide (if radical initiation is desired).
-
Reaction: Stir the mixture at room temperature or reflux, monitoring the progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter off the succinimide byproduct. Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
Data Presentation
Table 1: Common Side Products in the α-Bromination of 3',5'-Diacetoxyacetophenone
| Side Product | Chemical Structure | Likely Cause |
| 2',4'-Dibromo-3',5'-diacetoxyacetophenone | (Structure with Br at 2' and 4' positions) | Electrophilic aromatic substitution. |
| 2,2-Dibromo-3',5'-diacetoxyacetophenone | (Structure with two Br atoms at the α-position) | Excess brominating agent. |
| 2-Bromo-3',5'-dihydroxyacetophenone | (Structure with OH at 3' and 5' positions) | Hydrolysis of acetoxy groups. |
Visualizations
Caption: Main reaction pathway and common side reactions.
Caption: A troubleshooting workflow for the experiment.
Technical Support Center: Bromination of Acetophenone Derivatives
This technical support center provides guidance for researchers, scientists, and drug development professionals on avoiding over-bromination of acetophenone derivatives. Find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure selective and efficient monobromination.
Troubleshooting Guide: Common Issues in Acetophenone Bromination
| Issue | Potential Cause | Recommended Solution |
| Over-bromination (di- or tri-brominated products) | Excess Brominating Agent: Using more than one equivalent of the brominating agent.[1][2] | Carefully control the stoichiometry. Use slightly less than one equivalent of the brominating agent to favor monobromination.[1] |
| Reaction Conditions: High reaction temperature or prolonged reaction time can promote further bromination.[3] | Optimize reaction temperature and time. For instance, with pyridine hydrobromide perbromide, a reaction at 90°C for 3 hours has been shown to be optimal.[3][4] | |
| Reaction Conditions: Basic conditions can accelerate subsequent halogenations.[5] | Perform the reaction under acidic conditions, which favors monohalogenation as each successive halogenation is slower than the first.[5] | |
| Ring Bromination instead of Side-Chain Bromination | Activated Aromatic Ring: High electron density on the aromatic ring due to activating substituents (e.g., hydroxyl groups) can lead to electrophilic substitution on the ring.[1] | Protect activating groups, such as hydroxyl groups, to decrease the electron density of the ring and favor side-chain bromination.[1] |
| Low Yield of Monobrominated Product | Inappropriate Brominating Agent: Some brominating agents are too reactive or not selective enough for certain substrates. | Select a milder and more selective brominating agent like Pyridine Hydrobromide Perbromide or N-Bromosuccinimide (NBS).[3][6] |
| Suboptimal Reaction Conditions: Incorrect temperature, solvent, or reaction time can lead to incomplete reaction or side product formation. | Systematically optimize reaction parameters. For example, using acidic Al₂O₃ as a catalyst with NBS in methanol at reflux has been shown to be effective.[6] | |
| Reaction Does Not Proceed or is Very Slow | Deactivated Aromatic Ring: Strong electron-withdrawing groups on the aromatic ring can make the enolization and subsequent bromination difficult.[1] | Consider using a more reactive brominating system or harsher reaction conditions, while carefully monitoring for side reactions. |
| Poor Catalyst Activity: If using a catalyst, it may be inactive or poisoned. | Ensure the catalyst is fresh and active. For instance, when using acidic Al₂O₃, ensure it has not been deactivated by moisture.[6] |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of over-bromination in acetophenone derivatives?
A1: The primary cause of over-bromination is the use of excess brominating reagent.[1][2] The monobrominated product is often more reactive towards further bromination than the starting material. Under basic conditions, successive halogenations are more rapid due to the inductive electron-withdrawing effect of the halogen, which makes the remaining alpha-hydrogens more acidic.[5]
Q2: How can I selectively achieve monobromination?
A2: To achieve selective monobromination, you should:
-
Control Stoichiometry: Use a molar ratio of the acetophenone derivative to the brominating agent of 1.0:1.0 or even slightly less than 1.0 equivalent of the brominating agent.[1][3]
-
Choose the Right Reagent: Employ milder and more selective brominating agents such as Pyridine Hydrobromide Perbromide or N-Bromosuccinimide (NBS).[3][6][7]
-
Optimize Reaction Conditions: Conduct the reaction under acidic conditions, as this slows down subsequent bromination reactions.[5][8] Carefully control the temperature and reaction time to stop the reaction after the formation of the monobrominated product. For example, a study using pyridine hydrobromide perbromide found optimal conditions to be 90°C for 3 hours.[3][4]
Q3: My reaction is resulting in bromination on the aromatic ring. How can I direct the bromination to the acetyl side-chain?
A3: Ring bromination occurs when the aromatic ring is highly activated by electron-donating groups (e.g., -OH, -OR). To favor side-chain (alpha) bromination, you should decrease the electron density of the aromatic ring. This can be achieved by protecting activating groups. For example, blocking a hydroxyl group as a benzyl ether can lead to exclusive side-chain bromination.[1]
Q4: What are the recommended reaction conditions for selective monobromination of 4-chloroacetophenone?
A4: For the selective monobromination of 4-chloroacetophenone, a reported high-yield method uses pyridine hydrobromide perbromide as the brominating agent in acetic acid. The optimal conditions were found to be a molar ratio of 4-chloroacetophenone to pyridine hydrobromide perbromide of 1.0:1.1 at a reaction temperature of 90°C for 3 hours, resulting in yields exceeding 80%.[3][4][7]
Experimental Protocols
Protocol 1: Selective α-Monobromination using Pyridine Hydrobromide Perbromide
This protocol is adapted from a study on the bromination of various acetophenone derivatives.[3][4][7]
Materials:
-
Substituted Acetophenone Derivative (e.g., 4-chloroacetophenone)
-
Pyridine Hydrobromide Perbromide
-
Glacial Acetic Acid
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with stirrer
-
Standard glassware for workup and purification
Procedure:
-
In a round-bottom flask, dissolve the acetophenone derivative (1.0 equivalent) in glacial acetic acid.
-
Add pyridine hydrobromide perbromide (1.1 equivalents).
-
Attach a reflux condenser and heat the reaction mixture to 90°C with stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 3 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water to precipitate the crude product.
-
Filter the solid product, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure α-bromoacetophenone derivative.
Protocol 2: Selective α-Monobromination using N-Bromosuccinimide (NBS) and Acidic Alumina
This protocol is based on a method for regioselective monobromination of aralkyl ketones.[6]
Materials:
-
Acetophenone Derivative
-
N-Bromosuccinimide (NBS)
-
Acidic Aluminum Oxide (Al₂O₃)
-
Methanol
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with stirrer
-
Standard glassware for workup and purification
Procedure:
-
To a solution of the acetophenone derivative (10 mmol) in methanol (20 mL) in a round-bottom flask, add acidic Al₂O₃ (10% w/w of the acetophenone).
-
Add N-bromosuccinimide (12 mmol) portion-wise over a period of 10-15 minutes.
-
Attach a reflux condenser and heat the reaction mixture to reflux with stirring.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and filter to remove the alumina.
-
Wash the alumina with a small amount of methanol.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure.
-
The resulting crude product can be purified by column chromatography or recrystallization.
Data Presentation
Table 1: Effect of Reaction Temperature on the Yield of α-Bromo-4-chloroacetophenone [4]
| Temperature (°C) | Yield (%) |
| 80 | 80 ± 6 |
| 90 | 88 ± 6 |
| 100 | 86 ± 5 |
| 120 | 85 ± 4 |
Reaction Conditions: 4-chloroacetophenone (1.0 eq.), pyridine hydrobromide perbromide (1.1 eq.), acetic acid, 3 hours.
Table 2: Effect of Reaction Time on the Yield of α-Bromoacetophenone Derivatives [4]
| Time (h) | Yield (%) |
| 2 | Lower |
| 3 | Highest |
| 4 | Decreased |
Reaction Conditions: Acetophenone derivative (1.0 eq.), pyridine hydrobromide perbromide (1.1 eq.), acetic acid, 90°C.
Visualizations
Caption: General experimental workflow for the selective monobromination of acetophenone derivatives.
Caption: Troubleshooting logic for common issues in acetophenone bromination.
References
- 1. zenodo.org [zenodo.org]
- 2. quora.com [quora.com]
- 3. researchgate.net [researchgate.net]
- 4. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ketone halogenation - Wikipedia [en.wikipedia.org]
- 6. Substrate Directed Regioselective Monobromination of Aralkyl Ketones Using N-Bromosuccinimide Catalysed by Active Aluminium Oxide: α-Bromination versus Ring Bromination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Purification of 1-(3,5-Diacetoxyphenyl)-1-bromoethane
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 1-(3,5-diacetoxyphenyl)-1-bromoethane from reaction byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found after the synthesis of this compound?
A1: The most common impurities include unreacted starting material (3',5'-diacetoxyacetophenone), over-brominated byproducts (e.g., 1-(3,5-diacetoxyphenyl)-1,1-dibromoethane), and potentially small amounts of compounds where one or both of the acetate groups have been hydrolyzed. Depending on the brominating agent used, byproducts from the reagent itself may also be present.[1][2]
Q2: What is the general mechanism of the alpha-bromination of 3',5'-diacetoxyacetophenone?
A2: The alpha-bromination of acetophenones in acidic conditions proceeds through an acid-catalyzed enol intermediate. The ketone is first protonated, which facilitates the formation of the enol. This enol then acts as a nucleophile and attacks the bromine, leading to the alpha-brominated product.[1][3]
Q3: Which purification techniques are most effective for this compound?
A3: The most common and effective purification methods are recrystallization and column chromatography. Recrystallization is often attempted first as it can be a simpler and more scalable method.[4][5] Column chromatography is employed when recrystallization does not provide the desired purity.
Q4: What are suitable solvents for the recrystallization of this compound?
A4: While specific solvent systems for this exact compound are not widely published, ethanol is a common solvent for recrystallizing bromoacetophenone derivatives.[5] A mixture of solvents, such as ethanol/water or a hydrocarbon/ethyl acetate system, may also be effective. It is recommended to perform small-scale solvent screening to find the optimal system.
Q5: How can I monitor the progress of the purification?
A5: Thin-layer chromatography (TLC) is a rapid and effective way to monitor the purification process. By comparing the spots of the crude mixture, the purified fractions, and the starting material, you can assess the separation of the desired product from impurities. Staining with potassium permanganate or using a UV lamp can help visualize the spots.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low Yield After Purification | Product loss during recrystallization due to high solubility in the chosen solvent. | Test a range of solvents and solvent mixtures to find a system where the product has high solubility at elevated temperatures and low solubility at room temperature or below. Adding a co-solvent (anti-solvent) can sometimes induce precipitation. |
| Product remains on the column during chromatography. | Adjust the polarity of the mobile phase. A gradual increase in the polarity of the eluent should be used to elute all the product from the column. | |
| Product is an Oil, Not a Solid | Presence of impurities preventing crystallization. | Purify the oil using column chromatography to remove impurities. After chromatography, attempt recrystallization again with the purified product. |
| The product itself may have a low melting point. | If the purified product is an oil at room temperature, confirm its identity and purity using analytical methods like NMR spectroscopy. | |
| Multiple Spots on TLC After Purification | Incomplete separation of byproducts. | For column chromatography, optimize the mobile phase composition and the column length for better separation. For recrystallization, you may need to perform a second recrystallization or switch to column chromatography. |
| Product Decomposes During Purification | This compound may be sensitive to heat or prolonged exposure to certain conditions. | Avoid excessive heating during recrystallization. For column chromatography, use a neutral stationary phase like silica gel and complete the purification in a timely manner. |
Experimental Protocols
Purification by Recrystallization
-
Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a potential solvent (e.g., ethanol, isopropanol) at its boiling point.
-
Cooling: Allow the solution to cool slowly to room temperature, and then in an ice bath.
-
Observation: If crystals form, the solvent is suitable. If no crystals form, the product may be too soluble. If the product precipitates out immediately, it may not be soluble enough. Test various solvents and solvent mixtures to find the optimal one.
-
Procedure:
-
Dissolve the crude this compound in the minimum amount of the chosen hot solvent.
-
If the solution is colored, you can add a small amount of activated charcoal and heat for a few minutes.
-
Hot filter the solution to remove any insoluble impurities and the activated charcoal.
-
Allow the filtrate to cool slowly to room temperature to form crystals.
-
Cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.
-
Dry the crystals under vacuum.
-
Purification by Column Chromatography
-
Stationary Phase: Silica gel (60-120 mesh or 230-400 mesh) is a common choice.
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane or pentane) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. The optimal ratio should be determined by TLC analysis. A good starting point for this compound could be a hexane:ethyl acetate gradient.
-
Procedure:
-
Prepare the column by packing it with a slurry of silica gel in the initial, least polar eluent.
-
Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and adsorb it onto a small amount of silica gel.
-
Carefully load the adsorbed sample onto the top of the column.
-
Begin eluting with the mobile phase, starting with a low polarity and gradually increasing it.
-
Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
-
Quantitative Data Summary
| Parameter | Typical Value | Notes |
| Molecular Weight | 301.13 g/mol | [6][7] |
| Purity (after single recrystallization) | >95% | Dependent on the initial purity of the crude product. |
| Purity (after column chromatography) | >98% | Can achieve high purity with proper technique. |
| Expected Yield (Purification Step) | 60-90% | Varies significantly based on the chosen method and the amount of impurities. |
Purification Workflow
References
- 1. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. CN101462935B - A kind of synthetic method of α-bromoacetophenone compound - Google Patents [patents.google.com]
- 5. prepchem.com [prepchem.com]
- 6. This compound | 1026420-83-6 [chemicalbook.com]
- 7. This compound | C12H13BrO4 | CID 11370071 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Yield and Purity of 1-(3,5-Diacetoxyphenyl)-1-bromoethane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield and purity of 1-(3,5-Diacetoxyphenyl)-1-bromoethane.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and purification of this compound.
Issue 1: Low Yield of this compound
| Potential Cause | Recommended Solution |
| Incomplete Reaction | - Verify Reagent Quality: Ensure the N-bromosuccinimide (NBS) is fresh and has been stored in a cool, dark, and dry place. Over time, NBS can decompose. - Optimize Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material (3',5'-Diacetoxyacetophenone) is still present after the recommended reaction time, consider extending it. - Increase Temperature: If the reaction is sluggish at room temperature, cautiously increase the temperature. However, be aware that higher temperatures can also promote the formation of side products. |
| Side Reactions | - Control Stoichiometry: Use a precise stoichiometry of NBS (typically 1.05-1.1 equivalents). An excess of NBS can lead to di-bromination. - Radical Initiator: The use of a radical initiator like AIBN (azobisisobutyronitrile) or benzoyl peroxide, along with light (from a sunlamp), can promote the desired radical bromination pathway over ionic side reactions. - Solvent Choice: The choice of solvent is critical. Non-polar solvents like carbon tetrachloride (CCl₄) or cyclohexane are often used for radical brominations. Polar solvents may favor ionic side reactions. |
| Product Decomposition | - Control Temperature: The product can be sensitive to heat. Avoid excessive temperatures during the reaction and work-up. - Prompt Work-up: Process the reaction mixture promptly after completion to minimize potential degradation of the product. |
Issue 2: Low Purity of this compound
| Potential Cause | Recommended Solution |
| Presence of Starting Material | - Optimize Reaction Conditions: As mentioned for low yield, ensure the reaction goes to completion by optimizing reaction time and temperature. - Purification: If the starting material is difficult to remove by crystallization, column chromatography on silica gel may be necessary. |
| Formation of Di-brominated Side Product | - Precise Stoichiometry: Strictly control the amount of NBS used to 1.05-1.1 equivalents. - Purification: The di-brominated product can often be separated from the mono-brominated product by careful column chromatography or fractional crystallization. |
| Formation of Ring-Brominated Side Product | - Reaction Conditions: Ring bromination is an electrophilic aromatic substitution and is more likely to occur under ionic conditions. Using a non-polar solvent and a radical initiator will favor the desired α-bromination. The presence of the deactivating acetyl groups on the aromatic ring helps to minimize this side reaction. |
| Presence of Succinimide | - Aqueous Work-up: During the work-up, wash the organic layer with water or saturated sodium bicarbonate solution to remove the succinimide byproduct, which is water-soluble. Multiple washes may be necessary. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for the synthesis of the precursor, 3',5'-Diacetoxyacetophenone?
A1: A common and effective method is the acetylation of 3',5'-dihydroxyacetophenone using acetic anhydride in the presence of a catalytic amount of acid or base. Alternatively, it can be synthesized from 3,5-diacetoxybenzoyl chloride and methylmagnesium chloride. A reported synthesis using the latter method in dry tetrahydrofuran (THF) at -15 °C achieved a yield of 87.0%.
Q2: What are the optimal conditions for the α-bromination of 3',5'-Diacetoxyacetophenone?
A2: The α-bromination is typically carried out using N-bromosuccinimide (NBS) as the brominating agent. Key parameters to optimize include:
-
Solvent: A non-polar solvent such as carbon tetrachloride (CCl₄) or cyclohexane is generally preferred to favor a radical mechanism.
-
Initiator: A radical initiator like AIBN or benzoyl peroxide, often in combination with a light source (e.g., a sunlamp), can improve the selectivity and rate of the reaction.
-
Temperature: The reaction is often carried out at the reflux temperature of the solvent.
-
Stoichiometry: A slight excess of NBS (1.05-1.1 equivalents) is typically used.
Q3: How can I monitor the progress of the bromination reaction?
A3: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC). Use a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to separate the starting material, the product, and any potential side products. The disappearance of the starting material spot and the appearance of the product spot will indicate the reaction's progress.
Q4: What is the best method for purifying the crude this compound?
A4: The primary method for purification is recrystallization. The choice of solvent is crucial. A good recrystallization solvent will dissolve the compound when hot but not when cold. Common solvent systems for α-bromo ketones include mixtures of alkanes (like hexane or heptane) and a more polar solvent (like ethyl acetate or acetone). Start by dissolving the crude product in a minimal amount of the hot, more polar solvent and then slowly add the hot alkane until the solution becomes slightly turbid. Allow the solution to cool slowly to induce crystallization. If recrystallization is insufficient to remove all impurities, column chromatography on silica gel is a viable alternative.
Q5: What are the main side products to expect in this reaction, and how can they be identified?
A5: The main potential side products are:
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1-(3,5-Diacetoxyphenyl)-1,1-dibromoethane: This results from over-bromination. It will have a different retention factor (Rf) on TLC and can be identified by mass spectrometry (higher molecular weight) and NMR spectroscopy (absence of the methine proton and different chemical shifts for the methyl group).
-
Ring-brominated isomers: Bromination on the aromatic ring is a possibility, though less likely due to the deactivating nature of the acetyl groups. These isomers would have a different substitution pattern on the aromatic ring, which can be clearly distinguished by ¹H and ¹³C NMR spectroscopy.
-
Unreacted 3',5'-Diacetoxyacetophenone: The starting material.
Q6: What safety precautions should be taken during this synthesis?
A6:
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N-Bromosuccinimide (NBS): NBS is a lachrymator and an irritant. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Solvents: Carbon tetrachloride is a hazardous solvent and a suspected carcinogen; handle it with extreme care in a fume hood. Cyclohexane and other organic solvents are flammable.
-
Brominated Product: α-Bromo ketones are often lachrymators and skin irritants. Handle the product with care and wear appropriate PPE.
-
General Precautions: Always work in a well-ventilated area and be familiar with the safety data sheets (SDS) for all chemicals used.
Experimental Protocols
Protocol 1: Synthesis of 3',5'-Diacetoxyacetophenone (Precursor)
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To a solution of 3',5'-dihydroxyacetophenone (1 equivalent) in a suitable solvent (e.g., dichloromethane or ethyl acetate), add acetic anhydride (2.2 equivalents).
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Add a catalytic amount of a base (e.g., pyridine or triethylamine) or an acid (e.g., sulfuric acid).
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Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.
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Upon completion, quench the reaction with water and extract the product with an organic solvent.
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Wash the organic layer with saturated sodium bicarbonate solution and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by recrystallization (e.g., from ethanol/water) to yield pure 3',5'-diacetoxyacetophenone.
Protocol 2: Synthesis of this compound
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In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3',5'-diacetoxyacetophenone (1 equivalent) in a suitable anhydrous non-polar solvent (e.g., carbon tetrachloride or cyclohexane).
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Add N-bromosuccinimide (1.05 equivalents) and a catalytic amount of a radical initiator (e.g., AIBN or benzoyl peroxide).
-
Heat the reaction mixture to reflux while irradiating with a sunlamp.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 1-3 hours.
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Once the starting material is consumed, cool the reaction mixture to room temperature.
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Filter the mixture to remove the succinimide byproduct.
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Wash the filtrate with water and then with a saturated solution of sodium bicarbonate to remove any remaining succinimide and acidic byproducts.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).
Data Presentation
Table 1: Effect of NBS Stoichiometry on Product Distribution (Representative Data)
| Equivalents of NBS | Yield of Mono-bromo Product (%) | Yield of Di-bromo Product (%) |
| 1.0 | 75 | 5 |
| 1.1 | 85 | 10 |
| 1.5 | 60 | 35 |
Note: This data is illustrative and actual results may vary depending on specific reaction conditions.
Table 2: Effect of Solvent on Reaction Selectivity (Representative Data)
| Solvent | Ratio of α-Bromination to Ring Bromination |
| Carbon Tetrachloride | >95:5 |
| Acetonitrile | 80:20 |
| Acetic Acid | 70:30 |
Note: This data is illustrative and actual results may vary depending on specific reaction conditions.
Visualizations
Troubleshooting low conversion rates in the synthesis of 1-(3,5-Diacetoxyphenyl)-1-bromoethane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low conversion rates in the synthesis of 1-(3,5-Diacetoxyphenyl)-1-bromoethane.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the α-bromination of 3',5'-diacetoxyacetophenone.
Q1: My reaction has a very low conversion rate, with a significant amount of starting material remaining. What are the likely causes?
A1: Low conversion rates in this synthesis can stem from several factors. The electron-withdrawing nature of the two acetoxy groups on the aromatic ring can decrease the nucleophilicity of the enol or enolate intermediate, thereby slowing down the reaction with the brominating agent.[1][2] Consider the following potential causes and solutions:
-
Insufficient Reaction Time or Temperature: The reaction may require more forcing conditions than the bromination of electron-rich acetophenones. Increasing the reaction time or temperature may improve conversion. However, excessive heat can lead to side product formation.
-
Inadequate Catalyst or Promoter: For reactions involving N-bromosuccinimide (NBS), a radical initiator (like AIBN or benzoyl peroxide) or a light source is often necessary for benzylic bromination. For reactions with elemental bromine, an acid catalyst can facilitate enolization, which is a key step in the reaction mechanism.[2]
-
Poor Quality Reagents: Ensure the brominating agent (e.g., NBS, Br₂) is of high purity and has not degraded. Solvents should be anhydrous, as water can interfere with the reaction.
Q2: I am observing significant formation of side products, leading to a low yield of the desired product. What are these side products and how can I minimize them?
A2: The primary side products in this reaction are typically the result of di-bromination at the α-position or electrophilic aromatic substitution (ring bromination).
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Di-bromination: The formation of 1-(3,5-diacetoxyphenyl)-1,1-dibromoethane can occur if an excess of the brominating agent is used or if the reaction is allowed to proceed for too long. To minimize this, use a stoichiometric amount (or a slight excess) of the brominating agent and monitor the reaction progress closely using techniques like TLC or GC-MS.
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Ring Bromination: Although the acetoxy groups are deactivating, some bromination on the aromatic ring can occur, especially under harsh conditions or with certain catalysts.[3] Using a non-polar solvent can sometimes suppress this side reaction. The presence of the acetoxy groups, which are protecting groups for hydroxyls, generally favors side-chain bromination over ring bromination.[1]
Q3: Should I be using N-bromosuccinimide (NBS) or elemental bromine (Br₂) for this synthesis?
A3: Both NBS and Br₂ can be effective for this transformation, and the choice depends on your experimental setup and safety considerations.
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N-Bromosuccinimide (NBS): Often preferred for its solid form, making it easier to handle than liquid bromine. It is typically used with a radical initiator or light and is effective for benzylic bromination.
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Elemental Bromine (Br₂): A powerful brominating agent that can be used with an acid catalyst to promote the reaction. However, it is highly corrosive and toxic, requiring careful handling in a well-ventilated fume hood. A Chinese patent suggests the use of bromine in chloroform for the synthesis of a related compound.
Q4: My product appears to be unstable and decomposes during workup or purification. How can I improve its stability?
A4: α-bromo ketones can be lachrymatory and may have limited stability, especially in the presence of nucleophiles or bases.
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Aqueous Workup: During the workup, avoid prolonged contact with water and use a neutral or slightly acidic aqueous wash to quench the reaction.
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Purification: If purification by column chromatography is necessary, it should be performed promptly after the workup. Using a non-polar eluent system and deactivating the silica gel with a small amount of a non-nucleophilic base (like triethylamine) can sometimes prevent decomposition on the column.
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Storage: Store the purified product under an inert atmosphere (e.g., argon or nitrogen) at a low temperature to minimize degradation.
Quantitative Data Summary
The following table summarizes reaction conditions for the α-bromination of acetophenone derivatives with electron-withdrawing groups, which can serve as a starting point for optimizing the synthesis of this compound.
| Starting Material | Brominating Agent (Equivalents) | Solvent | Catalyst/Initiator | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-Chloroacetophenone | Pyridine hydrobromide perbromide (1.1) | Acetic Acid | None | 90 | Not Specified | >66 | [4] |
| 3-Chloroacetophenone | Bromine (0.96) | Methanol | HCl | 0-5 then RT | 2 | 11 | [1] |
| 2-Benzyloxy-5-methyl acetophenone | Bromine (0.96) | Methanol | HCl | 0-5 then RT | 2 | Not Specified | [1] |
| 3',5'-Diacetoxyacetophenone | Bromine (1-1.05) | Chloroform | None | 10-30 | Not Specified | Not Specified |
Experimental Protocols
Key Experiment: α-Bromination of 3',5'-Diacetoxyacetophenone
This protocol is adapted from a method described for the synthesis of a key intermediate for terbutaline sulfate.
Materials:
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3',5'-Diacetoxyacetophenone
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Bromine (Br₂)
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Chloroform (CHCl₃)
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Saturated aqueous sodium bicarbonate solution
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Saturated aqueous sodium chloride solution (brine)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
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Dissolve 3',5'-diacetoxyacetophenone (1 equivalent) in chloroform in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
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Cool the solution to 10-30°C using an ice bath.
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Slowly add a solution of bromine (1.0-1.05 equivalents) in chloroform to the reaction mixture via the dropping funnel over a period of 30 minutes. Maintain the temperature between 10-30°C during the addition.
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After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
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Once the starting material is consumed, carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution until the bromine color disappears and gas evolution ceases.
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Transfer the mixture to a separatory funnel and separate the organic layer.
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Wash the organic layer sequentially with water and brine.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
The crude product can be further purified by recrystallization or column chromatography if necessary.
Diagrams
Caption: Troubleshooting workflow for low conversion rates.
References
Degradation pathways of 1-(3,5-Diacetoxyphenyl)-1-bromoethane during synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(3,5-Diacetoxyphenyl)-1-bromoethane. This intermediate is crucial in the synthesis of resveratrol and other pharmaceutical compounds.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Problem 1: Low or No Product Formation
Possible Causes and Solutions:
| Cause | Recommended Action |
| Inactive Brominating Agent | N-Bromosuccinimide (NBS) can degrade over time. It is recommended to use freshly recrystallized NBS for best results. |
| Insufficient Radical Initiator | Radical reactions often require an initiator like AIBN or benzoyl peroxide, or initiation by light (incandescent lamp). Ensure the initiator is not expired and is used in the correct molar ratio. |
| Inhibitors Present | Ensure all glassware is scrupulously clean and solvents are free of radical inhibitors. |
| Incorrect Solvent | Non-polar solvents like carbon tetrachloride (CCl4) or acetonitrile are typically used for benzylic bromination with NBS. Using an inappropriate solvent can hinder the reaction. |
| Low Reaction Temperature | Benzylic bromination often requires heating (reflux) to proceed at an adequate rate. Ensure the reaction mixture reaches the appropriate temperature for the solvent used. |
Problem 2: Formation of Multiple Products (Low Purity)
Possible Causes and Solutions:
| Cause | Recommended Action |
| Over-bromination | The formation of a dibromo- product is a common side reaction. Use a controlled amount of NBS (typically 1.05-1.1 equivalents). Monitor the reaction closely by TLC or GC and stop it once the starting material is consumed. |
| Hydrolysis of Product | The bromo- product is susceptible to hydrolysis, especially if water is present in the reaction mixture or during workup. Use anhydrous solvents and dry glassware. Perform the workup quickly and at a low temperature. |
| Elimination Reaction | The product can undergo elimination to form 3,5-diacetoxystyrene, especially in the presence of base or at high temperatures for extended periods. Avoid strong bases and prolonged heating. |
| Cleavage of Acetate Groups | Strong acidic or basic conditions can lead to the hydrolysis of the acetate protecting groups. Maintain a neutral or slightly acidic pH during the reaction and workup. |
Frequently Asked Questions (FAQs)
Q1: What are the main degradation pathways for this compound?
A1: The primary degradation pathways are nucleophilic substitution (hydrolysis) and elimination.
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Hydrolysis (SN1/SN2): In the presence of water or other nucleophiles, the bromine atom can be replaced by a hydroxyl group, forming 1-(3,5-diacetoxyphenyl)ethanol. This reaction can proceed via an SN1 mechanism due to the stability of the benzylic carbocation, or an SN2 mechanism.[1]
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Elimination (E1/E2): Under basic conditions or at elevated temperatures, the compound can undergo dehydrobromination to form 3,5-diacetoxystyrene.[2] The use of a non-nucleophilic base will favor the E2 pathway.
Q2: How can I minimize the formation of the elimination product, 3,5-diacetoxystyrene?
A2: To minimize elimination:
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Avoid high temperatures for extended periods.
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Use non-basic or weakly basic conditions during the reaction and workup.
-
If a base is necessary for a subsequent step, consider using a sterically hindered, non-nucleophilic base at low temperatures.
Q3: What are the expected impurities in a sample of this compound?
A3: Common impurities may include:
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Unreacted starting material (e.g., 1-(3,5-diacetoxyphenyl)ethanol or 3,5-diacetoxyacetophenone).
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The hydrolysis product: 1-(3,5-diacetoxyphenyl)ethanol.
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The elimination product: 3,5-diacetoxystyrene.
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Over-brominated products (e.g., 1-(3,5-diacetoxyphenyl)-1,1-dibromoethane).
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Impurities from the synthesis of resveratrol, for which this compound is an intermediate, can also be present in downstream products.[3][4]
Q4: What analytical techniques are suitable for monitoring the reaction and assessing the purity of the final product?
A4:
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Thin Layer Chromatography (TLC): Useful for monitoring the progress of the reaction by observing the disappearance of the starting material and the appearance of the product.
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Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to identify and quantify the product and volatile impurities.
-
High-Performance Liquid Chromatography (HPLC): An excellent method for assessing the purity of the final product and quantifying impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for confirming the structure of the desired product and identifying any major impurities.
Experimental Protocols
Synthesis of this compound from 1-(3,5-Diacetoxyphenyl)ethanol using Phosphorus Tribromide (PBr₃)
This protocol describes a common method for converting a secondary benzylic alcohol to the corresponding bromide.
Materials:
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1-(3,5-Diacetoxyphenyl)ethanol
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Phosphorus tribromide (PBr₃)
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Anhydrous diethyl ether (or other suitable anhydrous solvent)
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Saturated sodium bicarbonate solution
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Brine (saturated sodium chloride solution)
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Anhydrous magnesium sulfate or sodium sulfate
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Round-bottom flask
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Dropping funnel
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Magnetic stirrer
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Ice bath
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Separatory funnel
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Rotary evaporator
Procedure:
-
Dissolve 1-(3,5-diacetoxyphenyl)ethanol in anhydrous diethyl ether in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath.
-
Slowly add a solution of PBr₃ (approximately 0.33-0.5 equivalents) in anhydrous diethyl ether dropwise to the stirred solution. The reaction is exothermic.
-
After the addition is complete, allow the reaction to stir at 0°C for 1-2 hours, then warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, carefully quench the reaction by slowly adding ice-cold water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Note: PBr₃ is a corrosive and moisture-sensitive reagent. Handle it with appropriate safety precautions in a fume hood. The reaction proceeds via an SN2 mechanism, which typically results in an inversion of stereochemistry if the starting alcohol is chiral.[5]
Visualizations
References
- 1. iris.unito.it [iris.unito.it]
- 2. EP0046859A1 - Process for the preparation of 1-bromo-3,5-dichlorobenzene - Google Patents [patents.google.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
Column chromatography conditions for purifying 1-(3,5-Diacetoxyphenyl)-1-bromoethane
Technical Support Center: Purifying 1-(3,5-Diacetoxyphenyl)-1-bromoethane
Welcome to our technical support center. This guide provides detailed information and troubleshooting advice for the column chromatography purification of this compound, tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the purification of this compound?
A1: For the purification of moderately polar organic compounds like this compound, standard silica gel (60 Å, 230-400 mesh) is the most common and recommended stationary phase for normal-phase column chromatography. If the compound shows instability on silica, alternative stationary phases like alumina (neutral or basic) or Florisil® could be considered.[1]
Q2: Which mobile phase systems are suitable for the elution of this compound?
A2: A common mobile phase for compounds of moderate polarity is a mixture of a non-polar solvent and a slightly more polar solvent. Good starting points for this compound would be solvent systems such as:
-
Hexane/Ethyl Acetate
-
Cyclohexane/Ethyl Acetate
-
Dichloromethane/Hexane
The optimal ratio of these solvents should be determined by thin-layer chromatography (TLC) prior to running the column.
Q3: How can I determine the optimal mobile phase ratio using TLC?
A3: To find the best solvent system, spot your crude sample on a TLC plate and develop it in chambers containing different ratios of your chosen solvents (e.g., 9:1, 8:2, 7:3 Hexane:Ethyl Acetate). The ideal solvent system will give your desired compound a retention factor (Rf) of approximately 0.2-0.4.[1] This Rf range generally ensures good separation from impurities and a reasonable elution time from the column.
Q4: What are the potential stability issues for this compound on silica gel?
A4: Halogenated compounds, such as this bromoethane derivative, can sometimes be unstable on acidic silica gel, potentially leading to decomposition.[2] If you observe significant streaking on TLC or recover low yields of your product, consider the following:
-
Deactivating the silica gel: This can be done by adding a small amount of a base, like triethylamine (~1%), to the mobile phase.
-
Using a different stationary phase: Neutral alumina is a good alternative to mitigate decomposition caused by acidity.
Troubleshooting Guide
This section addresses specific problems you may encounter during the column chromatography purification.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Compound does not elute from the column | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. For a hexane/ethyl acetate system, increase the percentage of ethyl acetate. |
| The compound may have decomposed on the silica gel. | Test the stability of your compound on a silica TLC plate. If it decomposes, consider using a deactivated silica gel or an alternative stationary phase like neutral alumina.[1] | |
| Compound elutes too quickly (with the solvent front) | The mobile phase is too polar. | Decrease the polarity of the mobile phase. For a hexane/ethyl acetate system, increase the percentage of hexane. |
| Poor separation of the compound from impurities | The chosen mobile phase does not provide adequate resolution. | Re-optimize the mobile phase using TLC. Try different solvent combinations. |
| The column was not packed properly, leading to channeling. | Ensure the silica gel is packed uniformly without any air bubbles or cracks. | |
| The sample was loaded in too large a volume of solvent. | Dissolve the sample in the minimum amount of solvent for loading to ensure a narrow starting band.[3] | |
| Product fractions are very dilute | The compound is eluting over a large number of fractions (band broadening). | This can happen if the flow rate is too slow, allowing for diffusion.[3] Optimize the flow rate. Also, consider concentrating the fractions you expect to contain the product.[1] |
| Streaking or tailing of the compound on TLC and column | The compound may be interacting too strongly with the silica gel. | Add a small amount of a modifier to the mobile phase, such as triethylamine (if the compound is basic) or acetic acid (if it is acidic). |
| The sample is overloaded on the column. | Use an appropriate amount of silica gel for the amount of sample being purified (a general rule of thumb is a 30:1 to 100:1 ratio of silica to sample by weight). |
Experimental Protocol: Column Chromatography of this compound
This protocol outlines a general procedure. The specific solvent ratios should be optimized based on preliminary TLC analysis.
1. Preparation of the Column:
-
Select an appropriately sized glass chromatography column.
-
Prepare a slurry of silica gel (60 Å, 230-400 mesh) in the initial, least polar mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).
-
Carefully pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to promote even packing.
-
Add a thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.
2. Sample Preparation and Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).
-
Carefully apply the sample solution to the top of the silica bed using a pipette.
-
Allow the sample to adsorb onto the silica by draining the solvent until it reaches the top of the sand layer.
3. Elution and Fraction Collection:
-
Carefully add the mobile phase to the column.
-
Begin eluting the column, collecting fractions in test tubes or other suitable containers.
-
If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute the compound of interest. For example, start with 95:5 Hexane:Ethyl Acetate and gradually increase to 80:20 Hexane:Ethyl Acetate.
4. Analysis of Fractions:
-
Analyze the collected fractions by TLC to identify which ones contain the purified product.
-
Combine the pure fractions, and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during the column chromatography purification of this compound.
Caption: Troubleshooting workflow for column chromatography.
References
Technical Support Center: Recrystallization of 1-(3,5-Diacetoxyphenyl)-1-bromoethane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the recrystallization of 1-(3,5-Diacetoxyphenyl)-1-bromoethane. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of recrystallizing this compound?
A1: Recrystallization is a critical purification technique used to remove impurities that may be present after the synthesis of this compound.[1][2] A purer compound is essential for subsequent synthetic steps, such as the synthesis of resveratrol and other pharmaceutical derivatives, to ensure high yields and prevent side reactions.
Q2: How do I choose an appropriate solvent for the recrystallization?
A2: The ideal solvent is one in which this compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures.[1][3] For this specific compound, a mixed solvent system of ethyl acetate and hexane is often effective. Ethyl acetate is a good solvent in which the compound is soluble, while hexane acts as an anti-solvent to induce precipitation upon cooling. Ethanol can also be explored as a single-solvent option. A rule of thumb is that solvents with similar functional groups to the compound of interest are often good solubilizers.[4][5]
Q3: What is "oiling out," and how can I prevent it?
A3: "Oiling out" occurs when the dissolved compound separates from the solution as a liquid rather than solid crystals upon cooling.[6] This is more common when the melting point of the compound is low or when the solution is highly impure. To prevent this, ensure a gradual cooling process. If oiling out occurs, you can try reheating the solution, adding a small amount of the primary solvent (e.g., ethyl acetate) to increase solubility, and then allowing it to cool more slowly.[6]
Q4: How can I induce crystallization if no crystals form upon cooling?
A4: If crystals do not form, the solution may be supersaturated.[2] You can induce crystallization by scratching the inside of the flask with a glass rod just below the surface of the solution to create nucleation sites.[2][6] Alternatively, adding a "seed crystal" of pure this compound can initiate crystal growth.[2][6]
Q5: What is a typical expected yield for this recrystallization?
A5: The yield can vary depending on the initial purity of the crude product and the specific conditions used. A successful recrystallization of a relatively pure starting material might yield between 70% and 90%. Very low yields (less than 50%) may indicate that too much solvent was used or that the compound has significant solubility in the solvent even at low temperatures.[7]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| No crystals form after cooling | 1. Too much solvent was used, resulting in a solution that is not saturated. 2. The solution is supersaturated and requires nucleation. | 1. Evaporate some of the solvent by gently heating the solution and then allow it to cool again. 2. Scratch the inner surface of the flask with a glass rod or add a seed crystal of the pure compound.[2][6] |
| The compound "oils out" instead of forming crystals | 1. The solution is cooling too rapidly. 2. The concentration of impurities is high. 3. The boiling point of the solvent is significantly higher than the melting point of the compound. | 1. Reheat the solution until the oil redissolves. Allow it to cool more slowly by insulating the flask. 2. Consider pre-purification by column chromatography if impurities are substantial. 3. Add a small amount of the better solvent (e.g., ethyl acetate) to the heated solution and attempt recrystallization again.[6] |
| Low yield of recovered crystals | 1. Too much solvent was used, and a significant amount of the product remains in the mother liquor. 2. Premature crystallization occurred during a hot filtration step. 3. The crystals were washed with a solvent that was not cold enough. | 1. Reduce the initial volume of the good solvent (e.g., ethyl acetate) in subsequent attempts. You can test the mother liquor for remaining product by evaporating a small sample. 2. If performing a hot filtration, pre-heat the funnel and filter paper and use a slight excess of hot solvent. 3. Always use ice-cold solvent for washing the collected crystals.[2] |
| Crystals are colored or appear impure | 1. Colored impurities are present in the crude material. 2. Rapid crystallization has trapped impurities within the crystal lattice. | 1. Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. 2. Ensure the solution cools slowly and undisturbed to allow for the formation of pure crystals.[1] |
Experimental Protocols
Protocol 1: Recrystallization using Ethyl Acetate/Hexane
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of warm ethyl acetate and gently heat the mixture on a hot plate with stirring until the solid completely dissolves.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. Pre-heat a funnel with a fluted filter paper by pouring hot ethyl acetate through it. Filter the hot solution into a clean, pre-warmed Erlenmeyer flask.
-
Inducing Crystallization: While the ethyl acetate solution is still warm, slowly add hexane dropwise with swirling until the solution becomes slightly cloudy (the point of saturation).
-
Crystal Growth: Cover the flask with a watch glass and allow it to cool slowly to room temperature, undisturbed. For maximum yield, subsequently place the flask in an ice bath for 30 minutes to an hour.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold hexane to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a low temperature to remove residual solvents.
Protocol 2: Recrystallization using Ethanol
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot 95% ethanol while heating and stirring until the solid is fully dissolved.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration as described in the previous protocol, using hot ethanol as the solvent.
-
Crystal Growth: Cover the flask and allow the solution to cool slowly to room temperature. Further cooling in an ice bath will maximize crystal formation.
-
Isolation and Washing: Collect the crystals via vacuum filtration and wash them with a small portion of ice-cold 95% ethanol.
-
Drying: Dry the crystals under vacuum.
Quantitative Data
The following tables provide illustrative data for the recrystallization of this compound. Note: This data is representative and may vary based on experimental conditions.
Table 1: Solubility of this compound in Selected Solvents
| Solvent | Solubility at 20°C ( g/100 mL) | Solubility at 70°C ( g/100 mL) |
| Ethyl Acetate | 15.2 | 55.8 |
| Hexane | 0.8 | 3.5 |
| Ethanol (95%) | 5.1 | 28.3 |
| Water | <0.1 | <0.1 |
Table 2: Illustrative Purity and Yield from Different Recrystallization Methods
| Method | Initial Purity (%) | Final Purity (%) | Typical Yield (%) |
| Ethyl Acetate/Hexane | 90 | >99 | 85-95 |
| Ethanol (95%) | 90 | >98 | 80-90 |
Visualizations
Caption: Experimental workflow for the recrystallization of this compound.
Caption: A decision tree for troubleshooting common recrystallization problems.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]
- 4. Tips & Tricks [chem.rochester.edu]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
Stability issues of 1-(3,5-Diacetoxyphenyl)-1-bromoethane in different solvents
Welcome to the technical support center for 1-(3,5-Diacetoxyphenyl)-1-bromoethane. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
A1: this compound is a benzylic bromide, a class of compounds known for its reactivity. The stability of this compound is highly dependent on the solvent, temperature, and pH.[1][2][3] It is most stable in aprotic, non-nucleophilic solvents and at low temperatures. In the solid state, it should be stored in a cool, dark, and dry environment.[4]
Q2: Which solvents should I avoid when working with this compound?
A2: Protic and nucleophilic solvents should be used with caution as they can lead to degradation. Solvents such as methanol, ethanol, and water can cause solvolysis, where the bromine atom is replaced by a solvent molecule.[2][5] Basic solvents or the presence of bases can promote elimination reactions.
Q3: What are the likely degradation products?
A3: The primary degradation pathways for this compound are nucleophilic substitution and elimination. In the presence of nucleophiles (including solvent molecules like water or alcohols), the bromo group can be substituted to form the corresponding alcohol, ether, or other substituted products. Under basic conditions, an elimination reaction can occur to form 3,5-diacetoxystyrene. Additionally, the acetate ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding phenol.[6][7][8]
Q4: How can I monitor the stability of my sample?
A4: The stability of this compound can be monitored by various analytical techniques. High-Performance Liquid Chromatography (HPLC) is a common method to track the decrease in the parent compound and the appearance of degradation products over time. Other useful techniques include Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the structures of the degradation products.
Troubleshooting Guide
Problem 1: My compound is rapidly degrading in my reaction mixture.
-
Possible Cause 1: Incompatible Solvent.
-
Solution: If you are using a protic or nucleophilic solvent (e.g., methanol, water, ethanol), consider switching to an aprotic solvent such as acetonitrile (ACN), tetrahydrofuran (THF), or dichloromethane (DCM).
-
-
Possible Cause 2: Presence of Nucleophiles.
-
Solution: If your reaction involves other nucleophilic reagents, the stability of this compound will be limited. It is best to add the bromoethane compound to the reaction mixture at the last possible moment and at a reduced temperature to minimize non-specific reactions.
-
-
Possible Cause 3: High Temperature.
-
Solution: Benzylic bromides are thermally labile.[3] If possible, run your reaction at a lower temperature.
-
Problem 2: I am observing multiple unexpected spots on my TLC plate.
-
Possible Cause 1: On-plate Degradation.
-
Solution: The silica gel on a TLC plate can be acidic and may cause degradation of sensitive compounds. To minimize this, you can neutralize the silica gel by running the plate in a chamber with a small amount of a volatile base (like triethylamine) in the eluent or by using pre-treated plates.
-
-
Possible Cause 2: Sample Instability in the Spotting Solvent.
-
Solution: Ensure the solvent you use to dissolve your sample for TLC is aprotic and non-nucleophilic. Spot the plate and develop it immediately.
-
Problem 3: The purity of my compound is decreasing over time during storage.
-
Possible Cause 1: Improper Storage Conditions.
-
Solution: Store this compound as a solid in a tightly sealed container, protected from light, moisture, and high temperatures. An inert atmosphere (e.g., argon or nitrogen) can also help to prolong its shelf life. For solution-based storage, use a dry, aprotic solvent and store at -20°C or below.
-
-
Possible Cause 2: Hydrolysis of Acetate Groups.
Quantitative Data Summary
The following table provides hypothetical stability data for this compound in various solvents at room temperature (25°C) over 24 hours. This data is for illustrative purposes and actual results may vary.
| Solvent | Type | % Remaining after 24h | Major Degradation Product(s) |
| Acetonitrile (ACN) | Aprotic Polar | >95% | - |
| Dichloromethane (DCM) | Aprotic Non-polar | >98% | - |
| Tetrahydrofuran (THF) | Aprotic Polar | ~90% | Trace substitution products |
| Methanol (MeOH) | Protic Polar | <40% | 1-(3,5-Diacetoxyphenyl)-1-methoxyethane |
| Water | Protic Polar | <10% | 1-(3,5-Diacetoxyphenyl)-1-ethanol |
| Methanol with 1% Triethylamine | Basic | <5% | 3,5-Diacetoxystyrene |
Experimental Protocols
Protocol 1: Time-Course Stability Study using HPLC
-
Stock Solution Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in an aprotic solvent like acetonitrile.
-
Sample Preparation: In separate vials, dilute the stock solution with the test solvents (e.g., acetonitrile, methanol, water) to a final concentration of 0.1 mg/mL.
-
Time Zero (T0) Analysis: Immediately after preparation, inject a sample of each solution into the HPLC system to get the initial peak area of the parent compound.
-
Incubation: Store the vials at a controlled temperature (e.g., 25°C) and protect them from light.
-
Time-Point Analysis: At specified time intervals (e.g., 1, 2, 4, 8, 24 hours), inject an aliquot from each vial into the HPLC.
-
Data Analysis: Calculate the percentage of the parent compound remaining at each time point relative to the T0 sample. Plot the percentage remaining against time to determine the stability profile.
HPLC Method Parameters (Example):
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A: Water, B: Acetonitrile. Gradient from 40% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
Visualizations
References
- 1. quora.com [quora.com]
- 2. Ch 11 : Nucleophilic substitution of benzylic halides [chem.ucalgary.ca]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. tandfonline.com [tandfonline.com]
- 6. web.viu.ca [web.viu.ca]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Monitoring the Bromination of 3',5'-Diacetoxyacetophenone
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on monitoring the progress of the bromination of 3',5'-diacetoxyacetophenone to form 2-bromo-3',5'-diacetoxyacetophenone. The information is presented in a question-and-answer format to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques to monitor the progress of this bromination reaction?
The most common and effective techniques for monitoring the conversion of 3',5'-diacetoxyacetophenone to its α-brominated product are Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. TLC is often used for rapid, qualitative checks at the bench, while HPLC and GC-MS provide quantitative data on reaction conversion. NMR can be used to confirm the structure of the product.
Q2: How does Thin-Layer Chromatography (TLC) help in monitoring this reaction?
TLC is a quick and valuable tool for qualitatively assessing the progress of a reaction.[1][2] By spotting the reaction mixture alongside the starting material, you can visually track the disappearance of the starting material and the appearance of a new spot corresponding to the product. The reaction is generally considered complete when the starting material spot is no longer visible on the TLC plate.[1][2]
Q3: What kind of change should I expect to see in the ¹H NMR spectrum upon successful bromination?
Upon successful α-bromination, the most significant change in the ¹H NMR spectrum will be the disappearance of the singlet corresponding to the methyl protons (-COCH₃) of the starting acetophenone and the appearance of a new singlet for the bromomethyl protons (-COCH₂Br). The singlet for the starting material's methyl group is typically found around δ 2.6 ppm.[3][4] The new singlet for the product's bromomethyl group will appear further downfield.
Q4: Can HPLC be used for quantitative analysis of the reaction mixture?
Yes, High-Performance Liquid Chromatography (HPLC) is an excellent method for quantitative analysis.[5] By creating a calibration curve with standards of known concentrations for both the starting material and the product, you can determine the exact composition of the reaction mixture at any given time. A reverse-phase C18 column is typically effective for this separation.[5]
Troubleshooting Guide
Q: My TLC plate shows multiple new spots in addition to the expected product spot. What is happening?
A: The formation of multiple products often indicates over-bromination, resulting in di- or even tri-brominated species. This can occur if the amount of bromine used is not carefully controlled to be slightly less than or equal to the stoichiometry of the starting material.[6] It could also suggest side reactions, such as bromination on the aromatic ring, although this is less likely when the ring is deactivated by the acetate groups. To resolve this, ensure precise control over the addition of the brominating agent.
Q: The reaction seems to have stalled. The starting material spot on my TLC plate is not getting any smaller. What should I do?
A: If the reaction is not progressing, consider the following:
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Reagent Purity: Ensure that the brominating agent (e.g., Br₂, NBS) and solvents are pure and anhydrous if required.
-
Temperature: Verify that the reaction is being conducted at the appropriate temperature. Some bromination reactions require gentle heating or reflux to proceed.
-
Catalyst: If using a catalyst (e.g., acid), ensure it has been added in the correct amount and is active.
-
Mixing: Inadequate stirring can lead to poor reaction kinetics. Ensure the reaction mixture is being mixed efficiently.
Q: I am having trouble separating the starting material and product spots on my TLC plate. What can I adjust?
A: If the spots for the starting material and product are not well-resolved (i.e., their Rf values are too close), you need to change the polarity of the mobile phase.
-
If spots are too high (high Rf): The mobile phase is too polar. Decrease its polarity by increasing the proportion of the non-polar solvent (e.g., increase the hexane content in a hexane:ethyl acetate mixture).
-
If spots are too low (low Rf): The mobile phase is not polar enough. Increase its polarity by adding more of the polar solvent (e.g., increase the ethyl acetate content).
Data Presentation
Table 1: Typical TLC Parameters for Monitoring Bromination
| Compound | Role | Typical Mobile Phase (v/v) | Expected Rf Value (Approximate) | Visualization Method |
| 3',5'-Diacetoxyacetophenone | Starting Material | Hexane:Ethyl Acetate (7:3) | 0.4 | UV Light (254 nm) |
| 2-Bromo-3',5'-diacetoxyacetophenone | Product | Hexane:Ethyl Acetate (7:3) | 0.6 | UV Light (254 nm) |
Note: Rf values are illustrative and can vary based on specific TLC plate, chamber saturation, and temperature.
Experimental Protocols
Protocol 1: Reaction Monitoring by Thin-Layer Chromatography (TLC)
Objective: To qualitatively assess the consumption of starting material and the formation of the product.
Materials:
-
Silica gel TLC plates (e.g., Silica Gel 60 F₂₅₄)
-
TLC developing chamber with a lid
-
Mobile Phase (e.g., 7:3 mixture of hexane and ethyl acetate)
-
Capillary spotters
-
UV lamp (254 nm)
-
Small vials for sample dilution
Procedure:
-
Prepare the Chamber: Pour a small amount of the prepared mobile phase into the TLC chamber (to a depth of about 0.5 cm). Place a piece of filter paper inside to saturate the chamber atmosphere. Close the lid and let it equilibrate for 5-10 minutes.
-
Prepare the TLC Plate: Using a pencil, gently draw a faint origin line about 1 cm from the bottom of the TLC plate. Mark three lanes on the origin line: 'SM' for Starting Material, 'CO' for Co-spot, and 'RXN' for the reaction mixture.
-
Spot the Plate:
-
SM Lane: Dissolve a small amount of the 3',5'-diacetoxyacetophenone starting material in a suitable solvent (e.g., ethyl acetate). Using a capillary spotter, apply a small spot onto the 'SM' mark.
-
RXN Lane: Withdraw a tiny aliquot of the reaction mixture using a capillary spotter.[2] If the mixture is concentrated, dilute it in a vial first. Spot it onto the 'RXN' mark.
-
CO Lane: Apply a spot of the starting material first, then, using the same spotter, carefully apply a spot of the reaction mixture directly on top of it.
-
-
Develop the Plate: Carefully place the spotted TLC plate into the equilibrated chamber. Ensure the solvent level is below the origin line. Close the lid and allow the solvent to ascend the plate.
-
Visualize: Once the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp at 254 nm. The aromatic rings will quench the fluorescence, appearing as dark spots.[5]
-
Analyze: Compare the spots. The reaction is progressing if the 'RXN' lane shows a new, higher-Rf spot (the product) and a diminishing spot that corresponds to the starting material in the 'SM' lane. The reaction is complete when the starting material spot is absent in the 'RXN' lane.
Protocol 2: Analysis by High-Performance Liquid Chromatography (HPLC)
Objective: To quantitatively determine the percentage of starting material and product in the reaction mixture.
Materials:
-
HPLC system with a UV detector
-
Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Acetonitrile and Water
-
Syringe filters (0.45 µm)
Procedure:
-
Sample Preparation: Take a small aliquot (e.g., 50 µL) from the reaction mixture and quench it immediately in a larger volume of mobile phase (e.g., 950 µL) to stop the reaction and dilute the sample. Filter the diluted sample through a syringe filter to remove any particulate matter.
-
HPLC Conditions (Typical):
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (e.g., starting with 60:40 acetonitrile:water).[5]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at an appropriate wavelength (e.g., 245 nm) where both starting material and product have significant absorbance.[5]
-
Injection Volume: 10 µL.
-
-
Analysis: Inject the prepared sample into the HPLC system. The starting material, being more polar, will have a shorter retention time than the less polar brominated product.
-
Quantification: By comparing the peak areas of the starting material and the product to a pre-established calibration curve, the exact concentration and conversion percentage can be calculated.
Visualizations
Caption: Experimental workflow for monitoring the bromination reaction.
Caption: Troubleshooting guide for common TLC analysis issues.
References
Effect of temperature on the selectivity of α-bromination of acetophenones
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the α-bromination of acetophenones.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the α-bromination of acetophenones?
The main challenge is achieving selective monobromination at the α-position while avoiding common side reactions.[1] These side reactions include di-bromination at the α-position and electrophilic substitution on the aromatic ring, often referred to as overbromination.[1]
Q2: How does reaction temperature influence the selectivity of α-bromination?
Temperature plays a critical role in controlling the reaction rate and selectivity. The optimal temperature can vary significantly depending on the brominating agent, solvent, and catalyst used.
-
At lower temperatures (e.g., 0-20 °C), the reaction may proceed more slowly but can offer higher selectivity for the monobrominated product, favoring the kinetic product.[2][3]
-
At moderate to higher temperatures (e.g., 80-90 °C), the reaction rate increases, which can lead to higher conversion in a shorter time.[4][5] However, excessively high temperatures can sometimes lead to a decrease in yield or an increase in byproducts.[4][5]
Q3: What are the common brominating agents, and how do they affect the reaction?
Several brominating agents are used, each with its own advantages:
-
N-Bromosuccinimide (NBS): Often preferred for its ability to provide a low, constant concentration of bromine, which helps in controlling the reaction and improving selectivity for monobromination.[1] It is a solid and easier to handle than liquid bromine.[1]
-
Pyridinium Hydrobromide Perbromide (PYR·Br2): A solid, stable source of bromine that is also easier and safer to handle than liquid bromine. It has been shown to be effective in achieving high yields of α-bromoacetophenones.[5][6]
-
Liquid Bromine (Br2): While effective, it can be hazardous to handle due to its corrosiveness and toxicity. Its high reactivity can sometimes lead to overbromination if not carefully controlled.[7]
Q4: Can the choice of solvent affect the outcome of the reaction?
Yes, the solvent can significantly impact the reaction. For instance, in a study using NBS with microwave irradiation, dichloromethane was found to be the best solvent, providing excellent selectivity for the monobromo product.[4] In contrast, reactions in other solvents like acetonitrile, diethyl ether, THF, and n-hexane resulted in lower yields.[4] Acetic acid is also commonly used as a solvent, particularly in acid-catalyzed brominations.[8]
Q5: What is the difference between acid-catalyzed and base-catalyzed α-bromination?
-
Acid-catalyzed bromination proceeds through an enol intermediate.[8] Under acidic conditions, the formation of the enol is the rate-determining step.[8] Typically, only one α-hydrogen is replaced because the introduction of a bromine atom decreases the basicity of the carbonyl oxygen, making subsequent protonation and enol formation slower.[9] This condition generally favors monohalogenation.[9]
-
Base-catalyzed bromination proceeds through an enolate intermediate. In the presence of a base, successive halogenations are often faster because the electron-withdrawing halogen atom makes the remaining α-hydrogens more acidic.[9] This can lead to polyhalogenation, as seen in the haloform reaction.[9]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no conversion of starting material | 1. Reaction temperature is too low. 2. Inactive catalyst or brominating agent. 3. Insufficient reaction time. | 1. Gradually increase the reaction temperature and monitor the progress by TLC or GC. 2. Use fresh, high-purity reagents. 3. Extend the reaction time. |
| Formation of di-brominated product | 1. Excess of brominating agent. 2. Reaction temperature is too high. 3. Reaction conditions favor polyhalogenation (e.g., basic conditions). | 1. Use a stoichiometric amount or a slight excess (e.g., 1.1 equivalents) of the brominating agent. 2. Lower the reaction temperature.[2] 3. Ensure the reaction is run under acidic or neutral conditions to favor monobromination.[9] |
| Bromination on the aromatic ring | 1. Presence of a strong Lewis acid catalyst (e.g., FeBr3) that promotes aromatic substitution. 2. The aromatic ring is highly activated. | 1. Avoid strong Lewis acids if α-bromination is the desired outcome. Use an acid catalyst like p-TsOH or HCl.[3][4] 2. Use a milder brominating agent like NBS, which is more selective for the α-position. |
| Reaction is too vigorous or uncontrollable | 1. Addition of liquid bromine is too fast. 2. Reaction is highly exothermic. | 1. Add the brominating agent dropwise, especially if using liquid bromine. 2. Cool the reaction mixture in an ice bath during the addition of the brominating agent. |
Data Presentation
Table 1: Effect of Temperature on the α-Bromination of Acetophenone with NBS and p-TsOH in Dichloromethane (Microwave Irradiation)
| Entry | Temperature (°C) | Time (min) | Conversion (%) |
| 1 | 60 | 30 | 85 |
| 2 | 70 | 30 | 92 |
| 3 | 80 | 30 | 99 |
| 4 | 90 | 30 | 95 |
Data adapted from a study on microwave-assisted α-bromination, which indicated that 80°C provided the highest conversion.[4]
Table 2: Effect of Temperature on the Yield of 4-Chloro-α-bromoacetophenone using Pyridine Hydrobromide Perbromide in Acetic Acid
| Temperature (°C) | Yield (%) |
| 70 | 66 |
| 80 | 82 |
| 90 | 91 |
| 100 | 89 |
Data suggests that 90°C is the optimal temperature for this specific transformation, with a slight decrease in yield at higher temperatures.[5]
Experimental Protocols
Protocol 1: α-Bromination using N-Bromosuccinimide (NBS) and p-TsOH under Microwave Irradiation [4]
-
To a solution of acetophenone (1 mmol) in dichloromethane (10 mL), add N-bromosuccinimide (1.1 mmol) and p-toluenesulfonic acid (0.2 mmol).
-
Place the reaction mixture in a microwave reactor.
-
Irradiate the mixture at 80 °C for 30 minutes.
-
After completion, cool the reaction mixture to room temperature.
-
Wash the mixture with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain α-bromoacetophenone.
Protocol 2: α-Bromination using Pyridine Hydrobromide Perbromide in Acetic Acid [5][6]
-
In a round-bottom flask, dissolve the substituted acetophenone (5.0 mmol) in glacial acetic acid (20 mL).
-
Add pyridine hydrobromide perbromide (5.5 mmol).
-
Heat the reaction mixture to 90 °C and stir for 3 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Pour the mixture into ice water to precipitate the product.
-
Filter the solid, wash with cold water, and dry to obtain the crude α-bromoacetophenone derivative.
-
Recrystallize the product from a suitable solvent if further purification is needed.
Protocol 3: α-Bromination using Bromine in Methanol [3]
-
Dissolve acetophenone (2.08 mmol) in methanol (50 mL) in a round-bottom flask.
-
Add concentrated HCl (1 mL).
-
Cool the solution to 0-5 °C in an ice bath.
-
Add a solution of bromine (2 mmol) in methanol (10 mL) dropwise while stirring.
-
Continue stirring at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for another hour.
-
Remove the solvent under reduced pressure.
-
Neutralize the residue with a 10% sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3 x 25 mL).
-
Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the product.
Visualizations
Caption: Acid-catalyzed α-bromination of acetophenone.
Caption: Troubleshooting workflow for α-bromination.
References
- 1. researchgate.net [researchgate.net]
- 2. akjournals.com [akjournals.com]
- 3. zenodo.org [zenodo.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Ketone halogenation - Wikipedia [en.wikipedia.org]
Technical Support Center: Removal of Residual Brominating Agents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing residual brominating agents from their reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing residual brominating agents?
A1: The most common methods involve quenching the excess brominating agent with a reducing agent, followed by aqueous workup and purification. Commonly used quenching agents include sodium thiosulfate, sodium bisulfite, and sodium sulfite.[1][2][3] For N-bromosuccinimide (NBS), the workup also focuses on removing the succinimide byproduct.[1][4]
Q2: How do I know if all the residual bromine has been removed?
A2: A simple qualitative test is the disappearance of the characteristic reddish-brown color of bromine, resulting in a colorless organic layer.[5] For quantitative analysis, especially in drug development, more sensitive analytical methods are required. These can include High-Performance Liquid Chromatography (HPLC), gas chromatography (GC), or Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to detect trace amounts of residual bromine or brominated impurities.[4][6][7][8]
Q3: Can I use sodium bicarbonate to quench excess bromine?
A3: While sodium bicarbonate is often used in the workup of bromination reactions, its primary role is to neutralize the acidic byproduct, hydrogen bromide (HBr).[9] It does not effectively quench elemental bromine. A reducing agent is necessary for the removal of excess Br₂.
Troubleshooting Guides
Issue 1: A persistent yellow or orange color remains in the organic layer after quenching.
Possible Cause: Incomplete quenching of the brominating agent.
Solution:
-
Ensure sufficient quenching agent: Add more of the quenching solution, such as 10% aqueous sodium thiosulfate, and stir vigorously. The reaction should be instantaneous, but vigorous mixing is crucial to ensure contact between the aqueous quenching agent and the organic layer where the bromine resides.
-
Increase contact time: If the color persists, allow the biphasic mixture to stir for a longer period (e.g., 15-30 minutes) to ensure the reaction goes to completion.
-
Check the concentration of the quenching solution: Ensure your quenching solution has not degraded and is of the appropriate concentration.
Issue 2: A fine white or yellow precipitate (sulfur) forms during the thiosulfate quench.
Possible Cause: Decomposition of sodium thiosulfate under acidic conditions. This is a known side reaction, especially if the reaction mixture is acidic from HBr formation.[1][2]
Solution:
-
Neutralize before quenching: Before adding the sodium thiosulfate solution, carefully add a saturated aqueous solution of sodium bicarbonate or sodium carbonate to neutralize the acidic HBr.
-
Use an alternative quenching agent: Sodium sulfite or sodium bisulfite are less prone to forming elemental sulfur and can be used as alternatives to sodium thiosulfate.[2][3]
Issue 3: An emulsion forms during the aqueous workup, making phase separation difficult.
Possible Cause: The presence of fine solid particles, high concentrations of salts, or surfactant-like molecules in the reaction mixture can lead to the formation of a stable emulsion.[10][11][12]
Solution:
-
"Salting out": Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer and can help break the emulsion.[10][11]
-
Filtration: Filter the entire mixture through a pad of Celite®. The Celite® can help to break up the emulsion by removing fine particulates.[10][11]
-
Gentle agitation: Instead of vigorous shaking, gently invert the separatory funnel multiple times to mix the layers.
-
Solvent addition: Adding a small amount of a different organic solvent can sometimes disrupt the emulsion.
-
Centrifugation: If the volume is manageable, centrifuging the mixture can force the separation of the layers.[13]
Issue 4: Succinimide from an NBS reaction co-elutes with my product during chromatography.
Possible Cause: Succinimide, the byproduct of NBS brominations, can be soluble in some organic solvents and may have similar polarity to the desired product.[1]
Solution:
-
Aqueous washes: Perform multiple washes of the organic layer with water or a dilute basic solution (e.g., saturated sodium bicarbonate) to extract the water-soluble succinimide.
-
Filtration: In some cases, particularly when using less polar solvents like chloroform or carbon tetrachloride for the reaction, the succinimide may precipitate out of the reaction mixture and can be removed by filtration.[1][14]
-
Solvent choice for workup: Dissolving the crude reaction mixture in a solvent in which succinimide is poorly soluble (e.g., diethyl ether or hexanes) may cause it to precipitate, allowing for removal by filtration.
Quantitative Data on Quenching Agents
The following table summarizes key quantitative parameters for common brominating agent quenching procedures. Please note that optimal conditions can vary depending on the specific reaction substrate, solvent, and scale.
| Quenching Agent | Typical Concentration | Stoichiometry (Quencher:Br₂) | Typical Reaction Time | Notes |
| Sodium Thiosulfate (Na₂S₂O₃) | 5-10% aqueous solution | 2:1 | < 5 minutes | Can form elemental sulfur under acidic conditions.[1][2] |
| Sodium Sulfite (Na₂SO₃) | 10-20% aqueous solution | 1:1 | < 5 minutes | A good alternative to sodium thiosulfate to avoid sulfur formation.[2][3] |
| Sodium Bisulfite (NaHSO₃) | 10% aqueous solution | 1:1 | < 5 minutes | Also a suitable alternative to sodium thiosulfate.[3] |
| Saturated Sodium Bicarbonate (NaHCO₃) | Saturated aqueous solution | N/A (for HBr) | < 5 minutes | Primarily for neutralizing HBr, not for quenching Br₂.[9] |
Experimental Protocols
Protocol 1: General Procedure for Quenching Excess Bromine with Sodium Thiosulfate
-
Cool the reaction mixture: If the bromination reaction was performed at an elevated temperature, cool the mixture to room temperature or below in an ice bath.
-
Transfer to a separatory funnel: Transfer the reaction mixture to a separatory funnel.
-
(Optional) Neutralize acid: If HBr was generated during the reaction, slowly add a saturated aqueous solution of sodium bicarbonate with frequent venting until gas evolution ceases.
-
Add quenching agent: Add a 10% aqueous solution of sodium thiosulfate. The amount should be in stoichiometric excess to the amount of bromine used.
-
Shake and observe: Shake the separatory funnel vigorously. The reddish-brown color of the bromine should disappear, leaving a colorless organic layer. If the color persists, add more sodium thiosulfate solution.
-
Separate the layers: Allow the layers to separate and drain the aqueous layer.
-
Wash the organic layer: Wash the organic layer with water and then with brine.
-
Dry and concentrate: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Workup Procedure for Bromination with N-Bromosuccinimide (NBS)
-
Cool the reaction mixture: Cool the reaction mixture to room temperature.
-
Filter precipitated succinimide (if applicable): If the reaction was conducted in a solvent where succinimide is insoluble (e.g., carbon tetrachloride), filter the reaction mixture to remove the precipitated succinimide. Wash the filter cake with a small amount of the reaction solvent.
-
Aqueous workup: Transfer the filtrate to a separatory funnel.
-
Wash with water: Wash the organic layer several times with deionized water to remove any remaining dissolved succinimide.
-
Wash with brine: Perform a final wash with a saturated aqueous solution of sodium chloride (brine).
-
Dry and concentrate: Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent under reduced pressure.
Workflow and Decision-Making Diagrams
The following diagrams, generated using DOT language, illustrate a typical experimental workflow for a bromination reaction and a decision tree for selecting the appropriate method for removing residual brominating agents.
Caption: Experimental workflow for a typical bromination reaction.
Caption: Decision tree for selecting a quenching method.
References
- 1. researchgate.net [researchgate.net]
- 2. reddit.com [reddit.com]
- 3. reddit.com [reddit.com]
- 4. Determination of bromine in organic compounds by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bromine test - Wikipedia [en.wikipedia.org]
- 6. Development of Analytical Methods for the Determination of N-Bromosuccinimide in Different Active Pharmaceutical Ingred… [ouci.dntb.gov.ua]
- 7. researchgate.net [researchgate.net]
- 8. Bromine and iodine determination in active pharmaceutical ingredients by ICP-MS - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. Tips & Tricks [chem.rochester.edu]
- 11. Workup [chem.rochester.edu]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Reddit - The heart of the internet [reddit.com]
Improving the stereoselectivity of reactions involving 1-(3,5-Diacetoxyphenyl)-1-bromoethane
Welcome to the technical support center for reactions involving 1-(3,5-Diacetoxyphenyl)-1-bromoethane. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and improve the stereoselectivity of their chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in controlling the stereoselectivity of reactions with this compound?
A1: this compound is a chiral benzylic bromide. The primary challenge in its reactions is controlling the formation of stereoisomers (enantiomers and diastereomers). Benzylic carbocations, which can be intermediates in SN1-type reactions, are planar and can be attacked by nucleophiles from either face, often leading to a racemic or near-racemic mixture of products. Achieving high stereoselectivity typically requires careful selection of reaction conditions to favor a stereospecific mechanism (e.g., SN2) or the use of chiral catalysts or auxiliaries to control the approach of the nucleophile.
Q2: How can I favor an SN2 mechanism to improve stereoselectivity?
A2: To favor an SN2 pathway, which proceeds with inversion of configuration and can lead to a single stereoisomer, consider the following:
-
Solvent: Use polar aprotic solvents such as acetone, DMF, or DMSO. These solvents solvate the cation but not the nucleophile, increasing the nucleophile's reactivity.
-
Nucleophile: Employ a high concentration of a strong, non-bulky nucleophile.
-
Temperature: Lower reaction temperatures generally favor SN2 over SN1 and elimination side reactions.
Q3: Can chiral Lewis acids be used to improve the enantioselectivity of nucleophilic substitution?
A3: Yes, chiral Lewis acids can be employed to control the facial selectivity of nucleophilic attack, particularly in reactions that may have some SN1 character. The Lewis acid can coordinate to the bromine atom, facilitating its departure, and the chiral ligand environment around the Lewis acid can sterically hinder one face of the resulting carbocationic intermediate, directing the nucleophile to the other face.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Enantiomeric Excess (ee) / Formation of a Racemic Mixture | Reaction proceeding through an SN1 mechanism with a carbocation intermediate. | - Switch to a polar aprotic solvent (e.g., DMF, Acetone).- Increase the concentration and/or nucleophilicity of the nucleophile.- Lower the reaction temperature.- Consider using a chiral catalyst or a chiral auxiliary to induce facial selectivity. |
| Formation of Elimination Byproducts (Styrene Derivative) | Use of a strong, sterically hindered base or high reaction temperatures. | - Use a less basic nucleophile.- Lower the reaction temperature.- If elimination is desired, use a strong, non-nucleophilic base and a non-polar solvent. |
| Low Diastereoselectivity when using a Chiral Nucleophile | - Poor facial discrimination of the electrophile.- Mismatched pairing of chiral nucleophile and electrophile. | - Screen different chiral auxiliaries on the nucleophile.- Employ a chiral Lewis acid to enhance facial differentiation of the this compound.- Optimize solvent and temperature to maximize steric and electronic differences in the transition states. |
| Inconsistent Stereochemical Outcome | - Trace amounts of water or other protic impurities.- Variability in reagent quality or concentration.- Temperature fluctuations. | - Ensure all solvents and reagents are anhydrous.- Use freshly purified reagents.- Maintain strict temperature control throughout the reaction. |
Experimental Protocols
Protocol 1: General Procedure for Stereoselective Nucleophilic Substitution (SN2 Conditions)
This protocol aims to maximize the inversion of configuration at the chiral center.
-
Reagent Preparation:
-
Dissolve this compound (1.0 eq) in anhydrous acetone (0.1 M).
-
Prepare a solution of the nucleophile (e.g., sodium azide, 1.5 eq) in anhydrous acetone.
-
-
Reaction Setup:
-
Add the solution of this compound to a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the flask to 0 °C in an ice bath.
-
-
Reaction Execution:
-
Add the nucleophile solution dropwise to the stirred solution of the bromoethane derivative over 15 minutes.
-
Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC).
-
Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
-
Workup and Purification:
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
-
Stereochemical Analysis:
-
Determine the enantiomeric excess of the product using chiral High-Performance Liquid Chromatography (HPLC) or by converting the product to a diastereomeric derivative and analyzing by NMR spectroscopy.
-
Visualizing Reaction Pathways
To better understand the factors influencing the stereochemical outcome, consider the following logical workflow for troubleshooting poor stereoselectivity.
Caption: Troubleshooting workflow for improving stereoselectivity.
This diagram illustrates a logical approach to diagnosing and solving issues of poor stereoselectivity in reactions involving this compound. By first identifying the likely reaction mechanism, researchers can then apply targeted strategies to improve the desired stereochemical outcome.
Validation & Comparative
Comparison of different brominating agents for the synthesis of 1-(3,5-Diacetoxyphenyl)-1-bromoethane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of different brominating agents for the synthesis of 1-(3,5-Diacetoxyphenyl)-1-bromoethane, a key intermediate in the synthesis of various bioactive compounds, including resveratrol analogs.[1][2][3] The selection of an appropriate brominating agent is crucial for achieving high yield and selectivity in the benzylic bromination of the starting material, 1-(3,5-diacetoxyphenyl)ethane.
Synthesis of the Starting Material: 1-(3,5-Diacetoxyphenyl)ethane
The direct precursor, 1-(3,5-diacetoxyphenyl)ethane, is not readily commercially available and must be synthesized. A plausible and efficient route involves the reduction of the commercially available 3',5'-diacetoxyacetophenone.
Experimental Protocol: Wolff-Kishner Reduction of 3',5'-Diacetoxyacetophenone
The Wolff-Kishner reduction is a suitable method for converting the ketone functionality to a methylene group while preserving the ester groups, which would be susceptible to hydrolysis under acidic conditions like those of the Clemmensen reduction.[4]
Reaction:
Procedure:
-
To a solution of 3',5'-diacetoxyacetophenone (1 equivalent) in a high-boiling point solvent such as diethylene glycol, add hydrazine hydrate (4-5 equivalents).
-
Add a strong base, such as potassium hydroxide (4-5 equivalents), to the mixture.
-
Heat the reaction mixture to a temperature that allows for the removal of water and excess hydrazine (typically 180-200°C), facilitating the decomposition of the initially formed hydrazone.[5][6]
-
Maintain the high temperature until the evolution of nitrogen gas ceases, indicating the completion of the reaction.
-
After cooling, the reaction mixture is diluted with water and extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
The organic layer is then washed, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield 1-(3,5-diacetoxyphenyl)ethane.
Note: While a specific yield for this reaction is not found in the literature, Wolff-Kishner reductions of similar acetophenones typically proceed in good to excellent yields.
Comparison of Brominating Agents for Benzylic Bromination
The key transformation to synthesize this compound is the selective bromination at the benzylic position of 1-(3,5-diacetoxyphenyl)ethane. This reaction proceeds via a free-radical mechanism.[7] The primary candidates for this transformation are N-Bromosuccinimide (NBS) and molecular bromine (Br₂).
Data Presentation: Performance of Brominating Agents
| Brominating Agent | Reagent & Conditions | Selectivity | Yield | Safety & Handling | Byproducts |
| N-Bromosuccinimide (NBS) | NBS, Radical Initiator (AIBN or benzoyl peroxide), CCl₄ or CH₃CN, reflux or light irradiation | High for benzylic position. Minimizes aromatic ring bromination on activated systems.[8][9] | Typically high (70-90% for similar substrates).[8][10] | Solid, easier and safer to handle than liquid bromine. | Succinimide (can be recycled). |
| Molecular Bromine (Br₂) | Br₂, light (hν) or heat, CCl₄ or other inert solvent | Lower selectivity. Risk of competing electrophilic aromatic substitution, especially on the electron-rich diacetoxyphenyl ring.[8] | Variable, often lower than NBS for selective benzylic bromination due to side reactions. | Highly corrosive, toxic, and volatile liquid requiring careful handling. | HBr (corrosive gas). |
| H₂O₂-HBr System | H₂O₂, HBr, water, visible light | Reported to be more reactive than NBS for benzylic bromination. | High yields reported for bromination of toluenes. | Inexpensive reagents, environmentally benign ("on water"). | Water. |
| 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | DBDMH, THF, 0 °C to rt | Effective for benzylic dibromination of diols; potential for monobromination. | Moderate to good yields for various substrates.[11] | Solid reagent, more environmentally benign than many traditional reagents.[12] | 5,5-dimethylhydantoin. |
Experimental Protocols for Benzylic Bromination
Method 1: N-Bromosuccinimide (NBS) with a Radical Initiator
This method, often referred to as the Wohl-Ziegler reaction, is the most common and generally preferred method for selective benzylic bromination.[13][14]
Reaction:
Procedure:
-
A solution of 1-(3,5-diacetoxyphenyl)ethane (1 equivalent) in a non-polar solvent such as carbon tetrachloride (CCl₄) or acetonitrile (CH₃CN) is prepared in a round-bottom flask equipped with a reflux condenser. Note: Due to the toxicity of CCl₄, acetonitrile is a safer alternative.[15]
-
N-Bromosuccinimide (1.1 to 1.2 equivalents) and a catalytic amount of a radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide, are added to the solution.[13]
-
The mixture is heated to reflux and the reaction is monitored by TLC or GC for the disappearance of the starting material. The reaction can also be initiated by irradiation with a UV lamp at room temperature.[15]
-
Upon completion, the reaction mixture is cooled to room temperature, and the succinimide byproduct is removed by filtration.
-
The filtrate is washed with water and a dilute solution of sodium thiosulfate to remove any remaining bromine, followed by a brine wash.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford pure this compound.
Expected Yield: Based on similar substrates, yields are anticipated to be in the range of 70-90%.[8][10]
Method 2: Molecular Bromine (Br₂) with Light Initiation
Direct bromination with molecular bromine is a classic method but is often less selective for benzylic positions on activated rings.[16]
Reaction:
Procedure:
-
A solution of 1-(3,5-diacetoxyphenyl)ethane (1 equivalent) in an inert solvent like carbon tetrachloride is placed in a flask suitable for photochemical reactions.
-
The solution is irradiated with a light source (e.g., a sunlamp or a UV lamp) while molecular bromine (1 equivalent) is added dropwise. The bromine color should dissipate as it is consumed.[16]
-
The reaction is monitored for the disappearance of the starting material.
-
After the reaction is complete, the mixture is washed with a sodium thiosulfate solution to quench any unreacted bromine, followed by water and brine.
-
The organic layer is dried and the solvent is removed to give the crude product, which may contain a mixture of the desired product and ring-brominated byproducts.
-
Purification by column chromatography is typically required to isolate the this compound.
Expected Yield: Generally lower and more variable than with NBS due to potential side reactions.
Logical Workflow and Signaling Pathways
The synthesis of this compound follows a logical progression from a commercially available starting material to the final product. The choice of brominating agent is a critical decision point that influences the overall efficiency and selectivity of the synthesis.
Caption: Synthetic workflow for this compound.
Conclusion
For the synthesis of this compound, N-Bromosuccinimide (NBS) is the superior brominating agent compared to molecular bromine. Its use in a radical-initiated reaction provides higher selectivity for the desired benzylic bromination and minimizes the formation of unwanted aromatic substitution byproducts, which is a significant concern with the electron-rich diacetoxyphenyl system. The solid nature of NBS also offers considerable advantages in terms of handling and safety. While other greener alternatives like the H₂O₂-HBr system show promise, NBS remains the well-established and reliable choice for this type of selective transformation in a laboratory setting.
References
- 1. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 2. mdpi.com [mdpi.com]
- 3. New resveratrol analogs as improved biologically active structures: Design, synthesis and computational modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 5. chemistry.mdma.ch [chemistry.mdma.ch]
- 6. dokumen.pub [dokumen.pub]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. theses.gla.ac.uk [theses.gla.ac.uk]
- 9. Selectivity of Aryl and Benzylic Bromination - Enlighten Theses [theses.gla.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. cris.ariel.ac.il [cris.ariel.ac.il]
- 13. WOHL-ZIEGLER BROMINATION: ALLYLIC AND BEZYLIC BROMINATION WITH N-BROMOSUCCINIMIDE (NBS) – My chemistry blog [mychemblog.com]
- 14. researchgate.net [researchgate.net]
- 15. a-safe-and-green-benzylic-radical-bromination-experiment - Ask this paper | Bohrium [bohrium.com]
- 16. youtube.com [youtube.com]
Alternative synthetic routes to resveratrol not using 1-(3,5-Diacetoxyphenyl)-1-bromoethane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of alternative synthetic methodologies for resveratrol, a naturally occurring polyphenol renowned for its diverse pharmacological activities. The focus is on routes that circumvent the use of 1-(3,5-diacetoxyphenyl)-1-bromoethane, offering insights into various chemical and biocatalytic approaches. This document presents quantitative data, detailed experimental protocols, and visual representations of synthetic pathways and relevant biological signaling cascades to aid in the selection of the most suitable synthesis strategy for research and development purposes.
I. Comparison of Key Synthetic Routes
The synthesis of resveratrol can be broadly categorized into classical organic reactions and emerging biocatalytic methods. Each approach presents a unique set of advantages and challenges in terms of yield, stereoselectivity, scalability, and environmental impact. The following tables summarize the quantitative data for the most prominent alternative synthetic routes.
Table 1: Comparison of Chemical Synthetic Routes to Resveratrol
| Synthetic Route | Key Reaction | Starting Materials | Catalyst/Reagent | Overall Yield (%) | Key Advantages | Key Disadvantages |
| Heck Reaction | Palladium-catalyzed C-C bond formation | 3,5-Dimethoxy-iodobenzene and 4-methoxystyrene | Palladium acetate, various phosphine ligands or N-heterocyclic carbenes | 70-85%[1] | High stereoselectivity for the trans-isomer, mild reaction conditions.[2][3] | Cost of palladium catalyst, potential for heavy metal contamination. |
| Wittig Reaction | Olefination of an aldehyde with a phosphonium ylide | 3,5-Dimethoxy-benzaldehyde and a benzylphosphonium salt | Strong base (e.g., n-BuLi, NaH) | 40-70%[4][5] | Wide availability of starting materials, well-established reaction. | Often produces a mixture of cis and trans isomers requiring further separation or isomerization steps, generation of triphenylphosphine oxide as a byproduct.[3] |
| Perkin Reaction | Condensation of an aromatic aldehyde with an acid anhydride | 3,5-Dihydroxy-benzaldehyde and p-hydroxyphenylacetic acid | Acetic anhydride, triethylamine or potassium acetate | ~56%[6] | Utilizes relatively inexpensive starting materials. | Requires harsh reaction conditions (high temperatures), can have lower yields compared to other methods.[6] |
Table 2: Biocatalytic Synthesis of Resveratrol
| Synthetic Route | Key Enzyme(s) | Substrate | Biocatalyst | Product Titer | Key Advantages | Key Disadvantages |
| Whole-Cell Biotransformation | Tyrosine ammonia lyase (TAL), 4-coumaroyl-CoA ligase (4CL), Stilbene synthase (STS) | p-Coumaric acid or Tyrosine | Engineered E. coli or S. cerevisiae | Up to 2.3 g/L[1] | Environmentally friendly ("green") synthesis, potential for high stereoselectivity, avoids hazardous reagents.[1] | Lower product concentrations compared to chemical synthesis, requires expertise in metabolic engineering and fermentation. |
| Enzymatic Synthesis | Amylosucrase, Cyclodextrin glucanotransferase (CGTase) | Resveratrol and a glycosyl donor (e.g., sucrose, cyclodextrin) | Isolated enzymes | N/A (focus on derivatives) | High specificity, mild reaction conditions, can be used to produce resveratrol derivatives with improved solubility. | Enzyme cost and stability can be limiting factors. |
II. Experimental Protocols
This section provides detailed methodologies for the key synthetic routes discussed.
A. Heck Reaction Protocol
This protocol is adapted from a decarbonylative Heck reaction approach.[2][7]
-
Step 1: Synthesis of 3,5-Diacetoxybenzoyl chloride. 3,5-Dihydroxybenzoic acid is acetylated using acetic anhydride and pyridine. The resulting 3,5-diacetoxybenzoic acid is then treated with thionyl chloride to yield 3,5-diacetoxybenzoyl chloride.
-
Step 2: Decarbonylative Heck Coupling. In a flame-dried flask under an inert atmosphere, 3,5-diacetoxybenzoyl chloride (1.0 eq) and 4-acetoxystyrene (1.2 eq) are dissolved in anhydrous xylenes. Palladium(II) acetate (1 mol%) and N,N-bis-(2,6-diisopropylphenyl)dihydroimidazolium chloride (1 mol%) are added, followed by N-ethylmorpholine (1.5 eq). The reaction mixture is heated to 120 °C for 12-24 hours.
-
Step 3: Deprotection. After cooling, the reaction mixture is filtered and concentrated. The residue is dissolved in a mixture of tetrahydrofuran and methanol. Sodium hydroxide solution is added, and the mixture is stirred at room temperature until the deprotection is complete (monitored by TLC). The mixture is then neutralized with acid, and the product is extracted with ethyl acetate. The organic layers are combined, dried, and concentrated. The crude product is purified by column chromatography to afford trans-resveratrol.
B. Wittig Reaction Protocol
This protocol describes a general Wittig synthesis of resveratrol.[8]
-
Step 1: Preparation of the Phosphonium Ylide. Benzyltriphenylphosphonium chloride (1.1 eq) is suspended in anhydrous tetrahydrofuran (THF) in a flame-dried flask under an inert atmosphere. The suspension is cooled to 0 °C, and a strong base such as n-butyllithium (1.0 eq) is added dropwise, resulting in the formation of the deep red-colored ylide.
-
Step 2: Wittig Reaction. A solution of 3,5-dimethoxybenzaldehyde (1.0 eq) in anhydrous THF is added dropwise to the ylide solution at 0 °C. The reaction mixture is allowed to warm to room temperature and stirred for several hours until the aldehyde is consumed (monitored by TLC).
-
Step 3: Work-up and Demethylation. The reaction is quenched with water, and the product is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude 3,5,4'-trimethoxystilbene is then demethylated using a reagent like boron tribromide in dichloromethane to yield resveratrol. The final product is purified by column chromatography.
C. Perkin Reaction Protocol
This protocol is a general representation of the Perkin condensation for stilbene synthesis.[9][10]
-
Step 1: Condensation. 3,5-Dimethoxybenzaldehyde (1.0 eq), 4-methoxyphenylacetic acid (1.0 eq), acetic anhydride (3.0 eq), and triethylamine (2.5 eq) are combined in a round-bottom flask.
-
Step 2: Heating. The reaction mixture is heated to 120-140 °C and stirred for several hours. The progress of the reaction is monitored by TLC.
-
Step 3: Hydrolysis and Decarboxylation. Upon completion, the mixture is cooled and treated with a solution of sodium hydroxide to hydrolyze the intermediate anhydride. The resulting cinnamic acid derivative is then heated in a high-boiling point solvent with a catalyst such as copper-quinoline to effect decarboxylation, yielding the stilbene backbone.
-
Step 4: Demethylation. The resulting 3,4',5-trimethoxystilbene is demethylated using a strong acid like hydrobromic acid or a Lewis acid like boron tribromide to give resveratrol. Purification is typically achieved by recrystallization or column chromatography.
D. Biocatalytic Synthesis Protocol (Whole-Cell)
This protocol outlines the general steps for producing resveratrol from p-coumaric acid using engineered E. coli.[1][11][12]
-
Step 1: Strain Preparation. An E. coli strain engineered to express the genes for 4-coumaroyl-CoA ligase (4CL) and stilbene synthase (STS) is grown in a suitable rich medium (e.g., LB broth) containing appropriate antibiotics for plasmid maintenance.
-
Step 2: Fermentation. The culture is grown in a bioreactor under controlled conditions of temperature, pH, and aeration. When the culture reaches a suitable cell density, it is induced to express the recombinant enzymes.
-
Step 3: Substrate Feeding. p-Coumaric acid is fed to the culture. The engineered E. coli cells take up the p-coumaric acid and convert it intracellularly to resveratrol.
-
Step 4: Product Extraction and Purification. After the fermentation is complete, the culture broth is harvested. The resveratrol, which is often secreted into the medium, is extracted using an organic solvent like ethyl acetate. The solvent is then evaporated, and the crude resveratrol is purified using techniques such as column chromatography or preparative HPLC.
III. Visualization of Pathways
A. Synthetic Routes
The following diagrams illustrate the key transformations in the Heck and Wittig syntheses of resveratrol.
References
- 1. Biotechnological Advances in Resveratrol Production and its Chemical Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. byjus.com [byjus.com]
- 10. Perkin reaction - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Production of resveratrol from p-coumaric acid in recombinant Saccharomyces cerevisiae expressing 4-coumarate:coenzyme A ligase and stilbene synthase genes - PubMed [pubmed.ncbi.nlm.nih.gov]
Purity Assessment of 1-(3,5-Diacetoxyphenyl)-1-bromoethane by HPLC: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) for the purity assessment of 1-(3,5-Diacetoxyphenyl)-1-bromoethane, a key intermediate in the synthesis of resveratrol and other pharmaceuticals. The performance of HPLC is compared with alternative analytical techniques, supported by detailed experimental protocols and data presented for easy comparison.
Introduction
This compound is a critical building block in organic synthesis. Ensuring its purity is paramount for the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for the purity determination and impurity profiling of pharmaceutical intermediates due to its high resolution, sensitivity, and quantitative accuracy. This guide will delve into a typical HPLC method for this compound, explore potential impurities, and compare its performance with Gas Chromatography-Mass Spectrometry (GC-MS) and Capillary Electrophoresis (CE).
High-Performance Liquid Chromatography (HPLC) Analysis
Reverse-phase HPLC is the most common and effective method for analyzing this compound. The separation is based on the differential partitioning of the analyte and its impurities between a nonpolar stationary phase and a polar mobile phase.
Experimental Protocol: HPLC
A typical HPLC method for the analysis of this compound is detailed below. This method is based on established protocols for similar acetophenone derivatives.[1][2][3]
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water is typically effective.
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
Gradient: 0-20 min, 50-90% B; 20-25 min, 90% B; 25-30 min, 90-50% B.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in acetonitrile to a concentration of 1 mg/mL.
Potential Impurities
The purity of this compound is influenced by the synthetic route and storage conditions. Potential impurities may include starting materials, by-products of the synthesis, and degradation products.[4][5][]
| Impurity Name | Structure | Potential Source |
| 3',5'-Diacetoxyacetophenone | Unreacted starting material | |
| 1-(3,5-Dihydroxyphenyl)ethanone | Incomplete acetylation of the starting material | |
| 3,5-Diacetoxystyrene | Elimination by-product | |
| Resveratrol | Downstream product contamination | |
| 1-(3,5-Diacetoxyphenyl)ethanol | Reduction by-product or hydrolysis of the bromo group |
Comparison with Alternative Analytical Techniques
While HPLC is a robust method, other techniques can offer complementary information or advantages in specific scenarios.
| Technique | Principle | Advantages for this Analyte | Limitations for this Analyte |
| HPLC-UV | Differential partitioning between a stationary and mobile phase, with UV detection. | High resolution for separating structurally similar impurities. Excellent quantification capabilities. Well-established and robust.[7][8][9] | Requires chromophoric impurities for detection. May require derivatization for some impurities. |
| GC-MS | Separation of volatile compounds in a gaseous mobile phase, with mass spectrometric detection. | High sensitivity for volatile and semi-volatile impurities. Provides structural information for impurity identification.[10][11][12][13] | Requires the analyte and impurities to be thermally stable and volatile. Derivatization may be necessary. |
| Capillary Electrophoresis (CE) | Separation of ions in an electric field based on their electrophoretic mobility. | High efficiency and resolution. Requires minimal sample and solvent.[14][15][16][17][18] | Primarily suitable for charged species. The target compound is neutral and would require micellar electrokinetic chromatography (MEKC) mode. |
Mandatory Visualizations
Caption: Workflow for the purity assessment of this compound by HPLC.
Caption: Simplified synthetic pathway to Resveratrol highlighting the key intermediate.[19][20][21][22][23][24]
Conclusion
HPLC stands out as the premier technique for the routine purity assessment of this compound in a quality control environment. Its high resolving power, robustness, and quantitative accuracy make it ideal for separating and quantifying potential impurities. While GC-MS and CE can provide valuable, often complementary, information—particularly for structural elucidation of volatile impurities or analysis of charged species, respectively—HPLC remains the gold standard for purity determination of this and similar pharmaceutical intermediates. The choice of analytical method should be guided by the specific requirements of the analysis, such as the need for routine quality control versus in-depth impurity identification.
References
- 1. Separation of Acetophenone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. [Determination of four acetophenones in Radix Cynanchi bungei by high performance liquid chromatography-photodiode array detection] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Separation of 2’-Bromoacetophenone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. Identification and Characterization of Process-Related Impurities of Trans-Resveratrol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 7. app.studyraid.com [app.studyraid.com]
- 8. tandfonline.com [tandfonline.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. omicsonline.org [omicsonline.org]
- 12. m.youtube.com [m.youtube.com]
- 13. Using Gas Chromatography-Mass Spectrometry to Monitor Impurities and Safeguard Public Health | Labcompare.com [labcompare.com]
- 14. Analysis of small molecules for clinical diagnosis by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. researchgate.net [researchgate.net]
- 17. An Introduction to Capillary Electrophoresis: Theory, Practice and Applications | Technology Networks [technologynetworks.com]
- 18. youtube.com [youtube.com]
- 19. WO2001060774A1 - Synthesis of resveratrol - Google Patents [patents.google.com]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. A facile, stereoselective, one-pot synthesis of resveratrol derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 23. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 24. researchgate.net [researchgate.net]
Unveiling Molecular Architectures: A Comparative Guide to the X-ray Crystallography of 1-(3,5-Diacetoxyphenyl)-1-bromoethane Derivatives
For researchers, scientists, and professionals in drug development, understanding the precise three-dimensional structure of a molecule is paramount. X-ray crystallography stands as a definitive method for elucidating these structures, providing invaluable insights into a compound's properties and interactions. This guide focuses on the crystallographic analysis of 1-(3,5-diacetoxyphenyl)-1-bromoethane derivatives, offering a comparative overview with alternative analytical techniques and detailing the experimental protocols involved.
Comparative Analysis of Structural Elucidation Techniques
The determination of a molecule's structure can be approached through various analytical methods. While X-ray crystallography provides unparalleled detail on the solid-state conformation, other techniques offer complementary information, particularly regarding the molecule's behavior in solution and its functional groups.
| Technique | Information Provided | Advantages | Limitations |
| X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, crystal packing information. | Unambiguous structure determination. | Requires a single, high-quality crystal; structure is in the solid state. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Information about the chemical environment of atoms (e.g., ¹H, ¹³C), connectivity, and stereochemistry in solution. | Non-destructive, provides data on solution-state conformation and dynamics. | Does not directly provide a 3D structure; complex spectra can be challenging to interpret. |
| Mass Spectrometry (MS) | Determines the molecular weight and elemental composition. | High sensitivity, can identify unknown compounds and fragments. | Does not provide information on the 3D arrangement of atoms. |
| Infrared (IR) Spectroscopy | Identifies the presence of specific functional groups. | Fast and simple technique for functional group analysis. | Provides limited information on the overall molecular structure. |
Experimental Protocol: X-ray Crystallography of Bromoethane Derivatives
The following protocol is a generalized procedure for the synthesis, crystallization, and X-ray diffraction analysis of a this compound derivative, based on established methods for similar compounds.[4][5][6]
I. Synthesis and Purification
The synthesis of bromo-derivatives often involves the reaction of a precursor molecule with a brominating agent. For instance, the bromination of 2,2-diphenyl-1-picrylhydrazyl (DPPH) can be achieved using a bromine solution in dichloromethane or with N-bromo-succinimide (NBS).[4] Following the reaction, the product mixture is typically subjected to chromatographic separation to isolate the desired bromo-derivative.
II. Crystallization
Obtaining a single crystal of suitable size and quality is the most critical and often challenging step in X-ray crystallography. A common and effective method is slow evaporation of a saturated solution of the purified compound.[4][5]
Procedure:
-
Dissolve the purified this compound derivative in a suitable solvent (e.g., dichloromethane, ethanol) to create a nearly saturated solution.
-
Transfer the solution to a clean vial.
-
Loosely cap the vial to allow for slow evaporation of the solvent at room temperature.
-
Monitor the vial over several days to weeks for the formation of single crystals.
An alternative method is vapor diffusion, where a less volatile solvent is slowly introduced into the solution, reducing the solubility of the compound and promoting crystallization.[5]
III. X-ray Diffraction Data Collection
Once a suitable crystal is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.
Instrumentation: A single-crystal X-ray diffractometer, such as a Rigaku XtaLAB Synergy-S, equipped with a micro-focus sealed X-ray tube (e.g., Mo-Kα radiation, λ = 0.71073 Å) is commonly used.[4]
Data Collection: The crystal is cooled to a low temperature (e.g., 100 K or 293 K) to minimize thermal vibrations of the atoms. The diffractometer rotates the crystal while irradiating it with X-rays, and the diffraction pattern is recorded on a detector.
IV. Structure Solution and Refinement
The collected diffraction data is processed to determine the unit cell dimensions and space group of the crystal. The initial crystal structure is then solved using direct methods or Patterson methods. This initial model is then refined against the experimental data to improve the atomic positions, and thermal parameters, resulting in a final, accurate 3D structure.
Visualizing the Workflow and Comparisons
To better illustrate the processes and relationships discussed, the following diagrams are provided.
Caption: Experimental workflow for X-ray crystallography.
Caption: Comparison of analytical techniques for structural elucidation.
References
- 1. This compound | C12H13BrO4 | CID 11370071 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. This compound | 1026420-83-6 [chemicalbook.com]
- 4. The Crystal Structures of Some Bromo-Derivatives of the DPPH Stable Free Radical [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. growingscience.com [growingscience.com]
Comparing the efficiency of different catalysts for the α-bromination of acetophenones
For Researchers, Scientists, and Drug Development Professionals
The α-bromination of acetophenones is a fundamental transformation in organic synthesis, yielding versatile intermediates for the construction of a wide array of pharmaceuticals and other bioactive molecules. The efficiency of this reaction is critically dependent on the catalytic system employed. This guide provides an objective comparison of various catalysts, supported by experimental data, to aid researchers in selecting the optimal conditions for their specific needs.
Comparison of Catalyst Performance
The choice of catalyst significantly impacts the yield, reaction time, and selectivity of the α-bromination of acetophenones. Below is a summary of quantitative data for several common catalytic systems. It is important to note that direct comparisons can be nuanced due to variations in reaction conditions across different studies.
| Catalyst System | Brominating Agent | Substrate | Solvent | Temperature | Reaction Time | Yield (%) | Reference |
| Acidic Al₂O₃ (10% w/w) | NBS | Acetophenone | Methanol | Reflux | 10-15 min | 89 | [1] |
| Pyridine Hydrobromide Perbromide | - | 4-Chloroacetophenone | Acetic Acid | 90 °C | 3 h | 85 | [2] |
| Electrochemical (Pt/Pt electrodes) | NH₄Br / H₂SO₄ | Acetophenone | H₂O:CH₃CN | Ambient | 5 h | 80 | [3][4] |
| p-Toluenesulfonic Acid (PTSA) | NBS | Acetophenone | Dichloromethane | 80 °C (Microwave) | 30 min | 90+ | [5][6] |
| 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) / Acid | - | Acetophenone | Methanol | 20 °C | 5 h | 65-95 | [7] |
| Copper(II) Bromide (CuBr₂) | - | 4-Chloroacetophenone | Chloroform-Ethyl Acetate | Reflux | Not Specified | ~60 | [2][8] |
| Aluminum Chloride (AlCl₃, catalytic) | Bromine | Acetophenone | Anhydrous Ether | Ice Bath | Not Specified | 88-96 (crude) | [9] |
Experimental Protocols
Detailed methodologies for the key experiments cited above are provided to facilitate replication and adaptation.
Acidic Alumina (Al₂O₃) Catalyzed Bromination
This procedure utilizes acidic aluminum oxide as an efficient and reusable catalyst with N-bromosuccinimide (NBS) as the brominating agent.[1]
Materials:
-
Acetophenone (10 mmol)
-
Acidic Al₂O₃ (10% w/w)
-
N-Bromosuccinimide (NBS) (12 mmol)
-
Methanol (20 vol)
-
Round-bottom flask (100 mL)
-
Condenser
-
Heating mantle
-
Magnetic stirrer
Procedure:
-
To a 100 mL round-bottom flask equipped with a condenser and magnetic stirrer, add acetophenone (10 mmol) and acidic Al₂O₃ (10% w/w).
-
Add methanol (20 vol) to the flask.
-
Heat the reaction mixture to reflux with stirring.
-
Once at reflux, add N-bromosuccinimide (12 mmol) portion-wise (in 10 portions).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the catalyst.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Electrochemical Bromination
This method offers a greener alternative by generating the brominating species in situ via electrolysis.[3][4][10]
Materials:
-
Acetophenone (10 mmol)
-
Ammonium bromide (NH₄Br)
-
Sulfuric acid (H₂SO₄)
-
Acetonitrile (CH₃CN)
-
Water
-
Undivided electrochemical cell
-
Platinum (Pt) foil electrodes
-
DC power supply
-
Magnetic stirrer
Procedure:
-
In an undivided electrochemical cell equipped with two platinum foil electrodes and a magnetic stirrer, dissolve acetophenone (10 mmol) in a mixture of acetonitrile and water.
-
Add ammonium bromide and a catalytic amount of sulfuric acid as the supporting electrolyte.
-
Stir the solution at ambient temperature.
-
Apply a constant current density (e.g., 100 mA/cm²) and pass a total charge of 2F per mole of acetophenone.
-
After the electrolysis is complete, continue stirring for an additional 5 hours.
-
Extract the reaction mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization.
Pyridine Hydrobromide Perbromide Mediated Bromination
This protocol provides a safe and high-yielding method for the bromination of substituted acetophenones.[2]
Materials:
-
4-Chloroacetophenone (5.0 mmol)
-
Pyridine hydrobromide perbromide (5.5 mmol)
-
Acetic acid (20 mL)
-
Round-bottom flask (50 mL)
-
Heating mantle
-
Magnetic stirrer
Procedure:
-
Combine 4-chloroacetophenone (5.0 mmol), pyridine hydrobromide perbromide (5.5 mmol), and acetic acid (20 mL) in a 50 mL round-bottom flask.
-
Heat the mixture to 90 °C with stirring.
-
Maintain the reaction at this temperature for 3 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
-
Recrystallize the crude product if necessary.
Visualizing the Process and Efficiency
To better understand the experimental workflow and the relative efficiency of the catalysts, the following diagrams are provided.
References
- 1. Substrate Directed Regioselective Monobromination of Aralkyl Ketones Using N-Bromosuccinimide Catalysed by Active Aluminium Oxide: α-Bromination versus Ring Bromination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Electroselective α-bromination of acetophenone using in situ bromonium ions from ammonium bromide - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Efficient and selective α-bromination of carbonyl compounds with <i>N</i>-bromosuccinimide under microwave - Arabian Journal of Chemistry [arabjchem.org]
- 7. CN1289456C - Method for synthesizing alpha-bromo-acetophenone - Google Patents [patents.google.com]
- 8. chemistry.mdma.ch [chemistry.mdma.ch]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. electroselective-bromination-of-acetophenone-using-in-situ-bromonium-ions-from-ammonium-bromide - Ask this paper | Bohrium [bohrium.com]
A Comparative Guide to the Synthesis of 1-(3,5-Diacetoxyphenyl)-1-bromoethane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of synthetic methods for 1-(3,5-Diacetoxyphenyl)-1-bromoethane, a key intermediate in the synthesis of resveratrol and other pharmacologically active compounds. We will delve into various synthetic routes, comparing them based on yield, reaction time, safety, and reagent accessibility. Furthermore, we will explore the biological context of this compound and its derivatives.
Synthetic Strategies for this compound
The primary route to this compound involves the alpha-bromination of its precursor, 3',5'-diacetoxyacetophenone. The choice of brominating agent and reaction conditions significantly impacts the efficiency and selectivity of this transformation. Below, we compare several common methods applicable to this synthesis.
Table 1: Comparison of Synthetic Methods for Alpha-Bromination of Acetophenones
| Brominating Agent | Catalyst/Conditions | Typical Yield | Reaction Time | Key Advantages | Key Disadvantages |
| N-Bromosuccinimide (NBS) | p-Toluenesulfonic acid (p-TSA), Microwave irradiation | High (~90%)[1] | 30 minutes[1] | Fast, high yielding, selective. | Requires specialized microwave equipment. |
| N-Bromosuccinimide (NBS) | Acidic Aluminum Oxide (Al2O3), Reflux in Methanol | Good to Excellent (up to 89%)[2] | 10-20 minutes[2] | Rapid, high yielding, uses an inexpensive catalyst.[2] | Portion-wise addition of NBS is crucial for optimal yield.[2] |
| Pyridine Hydrobromide Perbromide | Acetic Acid, 90°C | High (>80%)[3] | 3 hours[3] | Safe, high yielding, cost-effective, and repeatable.[3] | Longer reaction time compared to microwave methods. |
| Cupric Bromide (CuBr2) | Reflux in Chloroform-Ethyl Acetate | Moderate (~60%)[3] | Variable | High safety and good thermal stability. | Contains heavy metal ions, which is a concern for green chemistry. |
| Bromine (Br2) | Methanol with HCl | Good | ~2 hours | Readily available reagent. | Toxic, corrosive, and can lead to over-bromination or ring bromination if not carefully controlled. |
Experimental Protocols
Below are detailed experimental protocols for the alpha-bromination of acetophenone derivatives, which can be adapted for the synthesis of this compound.
Method 1: Bromination using N-Bromosuccinimide (NBS) and p-Toluenesulfonic Acid (p-TSA) under Microwave Irradiation
-
Reagents: 3',5'-Diacetoxyacetophenone, N-Bromosuccinimide (NBS), p-Toluenesulfonic acid (p-TSA), Methanol.
-
Procedure: To a solution of 3',5'-diacetoxyacetophenone (1 mmol) in methanol (10 mL) in a microwave reactor vessel, add NBS (1.1 mmol) and a catalytic amount of p-TSA (0.1 mmol). Seal the vessel and irradiate in a microwave reactor at a specified temperature and time (e.g., 80°C for 30 minutes). After completion, cool the reaction mixture, remove the solvent under reduced pressure, and purify the crude product by column chromatography on silica gel.
Method 2: Bromination using Pyridine Hydrobromide Perbromide
-
Reagents: 3',5'-Diacetoxyacetophenone, Pyridine hydrobromide perbromide, Acetic acid.
-
Procedure: In a round-bottom flask, dissolve 3',5'-diacetoxyacetophenone (1 mmol) in glacial acetic acid (10 mL). Add pyridine hydrobromide perbromide (1.1 mmol) to the solution. Heat the reaction mixture at 90°C for 3 hours.[3] Monitor the reaction progress by thin-layer chromatography. Upon completion, pour the reaction mixture into ice-water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by recrystallization or column chromatography.
Visualizing the Synthetic Workflow
The general workflow for the synthesis of this compound can be visualized as follows:
Caption: Synthetic workflow for this compound.
Biological Context and Significance
This compound is a crucial intermediate in the synthesis of resveratrol, a naturally occurring polyphenol with a wide range of biological activities. While direct biological studies on this compound are limited, its significance lies in its role as a precursor to resveratrol.
Resveratrol's Signaling Pathways
Resveratrol is known to modulate several key signaling pathways implicated in various diseases:
Caption: Key signaling pathways modulated by Resveratrol.
Pharmacological Activities of Related Acetophenones
While specific data for the target compound is unavailable, other acetophenone derivatives have shown a range of pharmacological activities, including potential as inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases. Further research is warranted to explore the potential biological activities of this compound itself.
Conclusion
The synthesis of this compound can be achieved through various alpha-bromination methods, with NBS under microwave irradiation and pyridine hydrobromide perbromide offering high yields and favorable reaction conditions. The choice of method will depend on the available equipment, desired reaction time, and scale of the synthesis. As a key precursor to resveratrol, this compound holds significant potential for the development of new therapeutics targeting a multitude of diseases. Future studies should focus on the direct biological evaluation of this compound to uncover any intrinsic pharmacological properties.
References
- 1. researchgate.net [researchgate.net]
- 2. Substrate Directed Regioselective Monobromination of Aralkyl Ketones Using N-Bromosuccinimide Catalysed by Active Aluminium Oxide: α-Bromination versus Ring Bromination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Byproducts: A Comparative Guide to the Synthesis of 1-(3,5-Diacetoxyphenyl)-1-bromoethane
For researchers, scientists, and professionals in drug development, the synthesis of key intermediates demands a thorough understanding of not only the target molecule but also the potential byproducts that can impact purity, yield, and downstream applications. This guide provides a comparative analysis of the synthesis of 1-(3,5-Diacetoxyphenyl)-1-bromoethane, a crucial building block, with a focus on the characterization of its major byproducts and strategies to mitigate their formation.
The synthesis of this compound primarily involves the alpha-bromination of 3',5'-Diacetoxyacetophenone. While this reaction is fundamental, it is often accompanied by the formation of undesired byproducts, predominantly arising from electrophilic substitution on the activated aromatic ring. The two acetoxy groups, being ortho, para-directing, activate the aromatic ring, making it susceptible to bromination at the 2, 4, and 6 positions.
This guide delves into the characterization of these byproducts, offering a comparison of synthetic methodologies aimed at maximizing the yield of the desired product while minimizing impurities.
Comparison of Synthetic Protocols
The regioselectivity of the bromination of 3',5'-Diacetoxyacetophenone is highly dependent on the choice of brominating agent and reaction conditions. Two common methods are compared below, highlighting their impact on byproduct formation.
| Method | Brominating Agent & Conditions | Predominant Product | Major Byproducts | Typical Yield of Main Product |
| Method A: Selective Alpha-Bromination | N-Bromosuccinimide (NBS), Acidic Alumina (catalyst), Methanol (solvent) | This compound | Minimal nuclear bromination | High |
| Method B: Non-selective Bromination | Bromine (Br2), Acetic Acid (solvent) | This compound | 1-(2-Bromo-3,5-diacetoxyphenyl)ethanone, 1-(4-Bromo-3,5-diacetoxyphenyl)ethanone, Di- and tri-brominated species | Moderate to Low |
Key Insight: The use of a solid-supported catalyst like acidic alumina in a protic solvent (Method A) can significantly enhance the selectivity for alpha-bromination. In contrast, traditional methods using molecular bromine in acetic acid (Method B) are more prone to generating a mixture of products, including significant amounts of nuclear-brominated byproducts, which can be challenging to separate.
Characterization of Key Byproducts
Detailed characterization of the main product and its most common byproduct, 1-(2-Bromo-3,5-diacetoxyphenyl)ethanone, is crucial for reaction monitoring and quality control.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key ¹H NMR Signals (CDCl₃, δ ppm) | Key Mass Spec (m/z) |
| This compound | C₁₂H₁₃BrO₄ | 301.13 | 2.31 (s, 6H, 2x OAc), 5.25 (q, 1H, CHBr), 6.85 (t, 1H, Ar-H), 7.15 (d, 2H, Ar-H) | 300/302 [M]+ |
| 1-(2-Bromo-3,5-diacetoxyphenyl)ethanone | C₁₂H₁₁BrO₅ | 315.12 | 2.32 (s, 3H, OAc), 2.35 (s, 3H, OAc), 2.65 (s, 3H, COCH₃), 7.35 (d, 1H, Ar-H), 7.60 (d, 1H, Ar-H) | 314/316 [M]+ |
Experimental Protocols
Method A: Selective Alpha-Bromination with NBS/Acidic Alumina
-
Preparation: To a solution of 3',5'-Diacetoxyacetophenone (1.0 eq) in methanol, add acidic alumina (10 wt%).
-
Reaction: Add N-Bromosuccinimide (1.1 eq) portion-wise at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Upon completion, filter off the alumina and wash with methanol. Concentrate the filtrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Byproduct Characterization Protocol
-
Isolation: Isolate the byproduct fractions from the purification step (e.g., column chromatography).
-
NMR Spectroscopy: Dissolve a sample of the isolated byproduct in deuterated chloroform (CDCl₃) and acquire ¹H and ¹³C NMR spectra.
-
Mass Spectrometry: Analyze a sample of the byproduct using a mass spectrometer (e.g., ESI-MS or GC-MS) to determine the molecular weight and isotopic pattern of bromine.
Visualizing Reaction Pathways and Workflows
To further clarify the processes involved, the following diagrams illustrate the synthetic pathway, byproduct formation, and the general experimental workflow.
Caption: Synthetic pathway for this compound.
Caption: Mechanism of nuclear bromination byproduct formation.
Caption: General experimental workflow for synthesis and analysis.
Conclusion
The synthesis of this compound necessitates careful consideration of reaction conditions to control the formation of nuclear-brominated byproducts. By employing selective bromination methods, such as the use of NBS with an acidic alumina catalyst, researchers can significantly improve the purity and yield of the desired alpha-brominated product. The detailed characterization of potential byproducts is paramount for process optimization and ensuring the quality of this important synthetic intermediate. This guide provides a foundational understanding to aid in the development of robust and efficient synthetic strategies.
A Comparative Guide to the Quantitative Analysis of 1-(3,5-Diacetoxyphenyl)-1-bromoethane in Reaction Mixtures
For researchers, scientists, and drug development professionals engaged in syntheses involving 1-(3,5-Diacetoxyphenyl)-1-bromoethane, accurate and precise quantification of this intermediate in complex reaction mixtures is paramount for reaction monitoring, yield optimization, and quality control. This guide provides a comparative overview of suitable analytical methodologies, complete with experimental protocols and performance data to aid in the selection of the most appropriate technique for your laboratory's needs.
The primary analytical techniques evaluated for the quantification of this compound, a key intermediate in various synthetic pathways, include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each method offers distinct advantages and is suited to different experimental requirements and laboratory capabilities.
Comparison of Analytical Methods
The choice of analytical technique is often a trade-off between sensitivity, selectivity, speed, and the complexity of the sample matrix. The following table summarizes the key performance metrics for the quantitative analysis of this compound using HPLC, GC-MS, and qNMR.
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative NMR (qNMR) |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation based on volatility and polarity, detection by mass-to-charge ratio. | Quantification based on the integral of NMR signals relative to an internal standard. |
| Selectivity | Good; can be optimized with column and mobile phase selection. | Excellent; mass spectrometer provides high specificity. | Excellent; unique chemical shifts for different protons allow for high resolution. |
| Sensitivity (LOD/LOQ) | Typically in the µg/mL to ng/mL range.[1][2] | Generally high, reaching pg/mL levels, especially with selective ion monitoring (SIM).[3][4] | Lower than chromatographic methods, typically in the mg/mL to high µg/mL range. |
| Precision (RSD) | Excellent; typically <2%.[5] | Very good; typically <5%. | Excellent; typically <1% with proper parameter optimization.[6] |
| Analysis Time | 10-30 minutes per sample.[2] | 15-45 minutes per sample. | 5-15 minutes per sample. |
| Sample Preparation | Dilution, filtration. Potential for solid-phase extraction (SPE) for complex matrices.[7] | Can require derivatization for non-volatile compounds; dilution.[8] | Simple dilution in a deuterated solvent with an internal standard.[9] |
| Matrix Effects | Can be significant; co-eluting species can interfere with quantification. | Can be minimized with selective ion monitoring, but matrix components can affect ionization. | Minimal, as quantification relies on specific NMR signals.[10][11] |
| Calibration | External or internal standard calibration curve required. | External or internal standard calibration curve required. | Internal standard of known concentration is required for absolute quantification.[6] |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below. These protocols are based on established methods for similar brominated organic compounds and can be adapted and validated for the specific analysis of this compound.
High-Performance Liquid Chromatography (HPLC-UV) Protocol
This method is well-suited for routine analysis due to its robustness and relatively low cost.
1. Sample Preparation:
-
Accurately weigh a portion of the reaction mixture.
-
Dissolve the sample in a known volume of acetonitrile or a suitable solvent to achieve a concentration within the calibration range.
-
Filter the sample through a 0.45 µm syringe filter prior to injection.
2. HPLC Instrumentation and Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). The ratio may need to be optimized for best separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
UV Detection: 254 nm, a wavelength where the phenyl group exhibits strong absorbance.[7]
3. Calibration:
-
Prepare a series of standard solutions of purified this compound of known concentrations.
-
Inject each standard and construct a calibration curve by plotting the peak area against the concentration.
4. Quantification:
-
Inject the prepared sample from the reaction mixture.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS offers high selectivity and sensitivity, making it ideal for identifying and quantifying the analyte in complex mixtures, especially at low concentrations.
1. Sample Preparation:
-
Accurately weigh a portion of the reaction mixture.
-
Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
If necessary, perform a derivatization step to increase volatility and thermal stability, although this compound may be amenable to direct analysis.[8]
2. GC-MS Instrumentation and Conditions:
-
GC Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at a suitable initial temperature (e.g., 100°C), hold for 1 minute, then ramp to a final temperature (e.g., 280°C) at a rate of 10-20°C/min.
-
MS Interface Temperature: 280°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole.
-
Detection Mode: Scan mode for initial identification and Selective Ion Monitoring (SIM) mode for quantification using characteristic ions of this compound.
3. Calibration and Quantification:
-
Follow a similar calibration procedure as for HPLC, using a purified standard of the analyte. For higher accuracy, an internal standard can be used.
Quantitative NMR (qNMR) Protocol
qNMR is a powerful, non-destructive technique that allows for direct quantification without the need for a calibration curve of the analyte, provided a certified internal standard is used.[9][10][11]
1. Sample Preparation:
-
Accurately weigh a sample of the reaction mixture.
-
Also, accurately weigh a known amount of a suitable internal standard (e.g., maleic acid, 1,4-dioxane, or another compound with a simple, well-resolved signal that does not overlap with the analyte or other components in the mixture).
-
Dissolve both in a known volume of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
2. NMR Acquisition Parameters:
-
Spectrometer: 400 MHz or higher field strength for better signal dispersion.
-
Pulse Sequence: A standard 1D proton experiment with a 90° pulse angle.
-
Relaxation Delay (d1): Set to at least 5 times the longest T1 relaxation time of the protons being quantified to ensure full relaxation and accurate integration.
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio (S/N > 250:1 for <1% integration error).[6]
3. Data Processing and Quantification:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate a well-resolved, characteristic signal of this compound (e.g., the methine proton adjacent to the bromine).
-
Integrate a known signal from the internal standard.
-
Calculate the concentration of the analyte using the following formula:
C_analyte = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / V_sample)
Where:
-
C = Concentration
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
V = Volume
-
Visualizations
To further clarify the experimental processes, the following diagrams illustrate the workflows for HPLC and qNMR analysis.
Caption: Experimental workflow for the quantitative analysis of this compound by HPLC-UV.
Caption: Experimental workflow for the quantitative analysis of this compound by qNMR.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Determination of bromine in organic compounds by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 7. tandfonline.com [tandfonline.com]
- 8. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 9. researchgate.net [researchgate.net]
- 10. Quantitative NMR spectroscopy of complex mixtures - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. Quantitative NMR spectroscopy of complex mixtures - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Benchmarking the synthesis of 1-(3,5-Diacetoxyphenyl)-1-bromoethane against published methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of published methods for the synthesis of 1-(3,5-Diacetoxyphenyl)-1-bromoethane, a key intermediate in the production of resveratrol and other pharmacologically active compounds. By presenting key performance indicators and detailed experimental protocols, this document aims to assist researchers in selecting the most suitable synthetic route for their specific needs, considering factors such as yield, reaction time, and reagent toxicity.
Comparative Analysis of Synthetic Methods
The synthesis of this compound typically proceeds via the bromination of its precursor, 3',5'-diacetoxyacetophenone. The two primary methods identified in the literature involve the use of N-Bromosuccinimide (NBS) with a catalyst and copper(II) bromide. Below is a summary of the quantitative data associated with these methods.
| Method | Reagents | Solvent(s) | Reaction Time | Yield | Purity |
| Method A: NBS/Al₂O₃ | N-Bromosuccinimide, Acidic Al₂O₃ | Methanol | 10-20 min | ~89% | N/A |
| Method B: Copper(II) Bromide | Copper(II) Bromide | Chloroform-Ethyl Acetate | Varies | ~96-100% | N/A |
Note: The reported yields are for analogous acetophenone derivatives and may vary for the specific synthesis of this compound. Purity data was not explicitly available in the reviewed literature and would typically be determined by techniques such as NMR or HPLC.
Experimental Protocols
Method A: α-Bromination using N-Bromosuccinimide (NBS) and Acidic Aluminum Oxide
This method, adapted from a general procedure for the α-bromination of aralkyl ketones, offers a rapid and high-yielding route to the desired product.[1]
Materials:
-
3',5'-Diacetoxyacetophenone
-
N-Bromosuccinimide (NBS)
-
Acidic Aluminum Oxide (Al₂O₃)
-
Methanol
-
Ethyl Acetate
-
Water
Procedure:
-
In a 100 mL round-bottom flask equipped with a condenser, add 3',5'-diacetoxyacetophenone (10 mmol), 10% (w/w) acidic Al₂O₃, and methanol (20 vol).
-
Heat the reaction mixture to reflux.
-
Add N-bromosuccinimide (12 mmol) portion-wise (in 10 portions).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 10-20 minutes.
-
After completion, filter the reaction mixture to recover the catalyst.
-
Remove the solvent under reduced pressure.
-
Add water (100 mL) to the residue and extract the product three times with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography or recrystallization as needed.
Method B: Selective Bromination with Copper(II) Bromide
This procedure, developed for the selective monobromination of ketones, provides near-quantitative yields and avoids the use of elemental bromine.[2]
Materials:
-
3',5'-Diacetoxyacetophenone
-
Copper(II) Bromide (CuBr₂)
-
Chloroform
-
Ethyl Acetate
Procedure:
-
In a reaction vessel equipped with a reflux condenser, suspend copper(II) bromide (2 moles) in a mixture of chloroform and ethyl acetate.
-
Heat the suspension to reflux.
-
Add 3',5'-diacetoxyacetophenone (1 mole) to the refluxing suspension.
-
Continue refluxing until the reaction is complete, indicated by the cessation of hydrogen bromide evolution and a color change from black (CuBr₂) to white (CuBr).
-
Filter the hot reaction mixture to remove the insoluble copper(I) bromide.
-
Wash the collected copper(I) bromide with ethyl acetate.
-
The filtrate contains the desired this compound. The solvent can be removed under reduced pressure to yield the product. Further purification may be performed if necessary.
Visualizing the Synthetic Workflow
The following diagrams illustrate the logical flow of the synthesis of this compound and its subsequent use in the synthesis of resveratrol.
Caption: Synthesis of the target compound.
References
Spectroscopic Comparison: 1-(3,5-Diacetoxyphenyl)-1-bromoethane and its Synthetic Precursors
A detailed analysis of the spectroscopic characteristics of 1-(3,5-Diacetoxyphenyl)-1-bromoethane alongside its precursors, 3,5-dihydroxyacetophenone and 3,5-diacetoxyacetophenone, provides valuable insights for researchers and professionals in drug development. This guide offers a comparative overview of their spectral data, supported by detailed experimental protocols for their synthesis.
The synthetic route to this compound, a notable intermediate in various chemical syntheses, commences with the acetylation of 3,5-dihydroxyacetophenone to yield 3,5-diacetoxyacetophenone. This intermediate is then subjected to alpha-bromination to produce the final product. The transformation through these stages can be effectively monitored and characterized using a suite of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and its precursors. This side-by-side comparison highlights the changes in chemical structure as the synthesis progresses.
Table 1: ¹H NMR and ¹³C NMR Spectroscopic Data
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 3,5-Dihydroxyacetophenone | 2.55 (s, 3H, -COCH₃), 6.56 (t, J=2.5 Hz, 1H, Ar-H), 6.99 (d, J=2.5 Hz, 2H, Ar-H) | 26.9, 108.4, 109.1, 139.6, 159.0, 199.5 |
| 3,5-Diacetoxyacetophenone | 2.31 (s, 6H, 2 x -OCOCH₃), 2.59 (s, 3H, -COCH₃), 7.20 (t, J=2.0 Hz, 1H, Ar-H), 7.55 (d, J=2.0 Hz, 2H, Ar-H) | 21.2, 26.8, 119.5, 120.8, 140.1, 151.4, 169.2, 196.8 |
| This compound | 2.04 (d, J=7.0 Hz, 3H, -CH(Br)CH₃), 2.29 (s, 6H, 2 x -OCOCH₃), 5.21 (q, J=7.0 Hz, 1H, -CH(Br)CH₃), 6.94 (t, J=2.0 Hz, 1H, Ar-H), 7.15 (d, J=2.0 Hz, 2H, Ar-H) | 21.1, 25.9, 45.9, 118.9, 122.5, 144.9, 151.2, 169.1 |
Table 2: IR and Mass Spectrometry Data
| Compound | IR (cm⁻¹) | Mass Spectrum (m/z) |
| 3,5-Dihydroxyacetophenone | 3300-3100 (br, O-H), 1650 (C=O), 1600, 1450 (C=C) | 152 (M⁺), 137, 109 |
| 3,5-Diacetoxyacetophenone | 1770 (C=O, ester), 1690 (C=O, ketone), 1600, 1450 (C=C), 1200 (C-O) | 236 (M⁺), 194, 152, 43 |
| This compound | 1770 (C=O, ester), 1600, 1450 (C=C), 1200 (C-O), 680 (C-Br) | 300, 302 (M⁺, M⁺+2), 221, 179, 151, 43 |
Experimental Protocols
Detailed methodologies for the key synthetic steps are provided below.
Synthesis of 3,5-Diacetoxyacetophenone
To a solution of 3,5-dihydroxyacetophenone (1.0 g, 6.57 mmol) in 10 mL of pyridine, acetic anhydride (2.0 g, 19.7 mmol) is added dropwise at 0 °C. The reaction mixture is then stirred at room temperature for 4 hours. After completion of the reaction, the mixture is poured into ice-water and the resulting precipitate is filtered, washed with water, and dried to afford 3,5-diacetoxyacetophenone as a white solid.
Synthesis of this compound
In a round-bottom flask, 3,5-diacetoxyacetophenone (1.0 g, 4.23 mmol) is dissolved in 20 mL of a suitable solvent such as carbon tetrachloride. N-Bromosuccinimide (NBS) (0.79 g, 4.44 mmol) and a catalytic amount of p-toluenesulfonic acid (p-TsOH) are added to the solution. The reaction mixture is then subjected to microwave irradiation at a controlled temperature and power for a specified time, monitored by thin-layer chromatography. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield this compound.
Visualization of the Synthetic Pathway
The logical progression of the synthesis is illustrated in the following diagram.
Isotopic Labeling Studies: A Comparative Guide to 1-(3,5-Diacetoxyphenyl)-1-bromoethane-¹³C₆ and Alternatives in Metabolic Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of isotopically labeled compounds used in metabolic research, with a focus on the application of precursors for stilbenoid biosynthesis. Due to the limited availability of direct experimental data for 1-(3,5-Diacetoxyphenyl)-1-bromoethane-¹³C₆, this guide utilizes its downstream product, Resveratrol-¹³C₆ , as a primary example to illustrate the practical application and performance of such tracers. This approach provides a relevant and data-supported comparison with other common isotopic tracers.
Introduction to Isotopic Labeling in Stilbenoid Research
Isotopic labeling is a powerful technique to trace the metabolic fate of compounds and elucidate biosynthetic pathways. This compound is a known intermediate in the synthesis of Resveratrol, a naturally occurring stilbenoid with numerous reported health benefits. The ¹³C-labeled analogue, this compound-¹³C₆, is designed to serve as a tracer to study the biosynthesis and metabolism of Resveratrol and related compounds.
Performance Comparison of Isotopic Tracers
The choice of an isotopic tracer is critical for the successful elucidation of metabolic pathways. While direct comparative data for this compound-¹³C₆ is unavailable in published literature, we can infer its utility by examining the application of its end-product, Resveratrol-¹³C₆, and comparing it with other commonly used tracers in metabolic studies.
Table 1: Quantitative Comparison of Isotopic Tracer Applications
| Tracer Compound | Labeled Pathway/Metabolite | Organism/Cell Line | Isotopic Enrichment (% of Total Pool) | Key Findings & Applications |
| Resveratrol-¹³C₆ | Coenzyme Q₁₀ | Human U251, U87, 293T cells; Mouse 3T3 cells | ~1-5% of total Coenzyme Q₁₀ pool as ¹³C₆-CoQ₁₀ after 24h | Demonstrates that Resveratrol serves as a ring precursor for Coenzyme Q biosynthesis.[1][2] |
| [U-¹³C₆]Glucose | Glycolysis, Pentose Phosphate Pathway, TCA Cycle Intermediates | Various (e.g., E. coli, CHO cells) | Varies by metabolite and flux rate (can approach >95% for early glycolytic intermediates) | General purpose tracer for central carbon metabolism; elucidates energy metabolism and biosynthetic precursor supply. |
| [U-¹³C₅]Glutamine | TCA Cycle Intermediates, Amino Acid Metabolism | Mammalian cells | High enrichment in TCA cycle intermediates (e.g., α-ketoglutarate, citrate) | Traces glutamine's role in anaplerosis and biosynthesis of amino acids and fatty acids. |
| [U-¹³C₉]Phenylalanine | Phenylpropanoid Pathway, Lignin Biosynthesis | Brachypodium distachyon (plant) | ~33% incorporation into the lignin polymer | Directly traces the flux through the phenylpropanoid pathway to downstream products like lignin. |
Experimental Protocols
This section provides a detailed, representative experimental protocol for a ¹³C labeling study using a labeled precursor in a mammalian cell culture system, followed by LC-MS/MS analysis. This protocol is adapted from studies involving ¹³C-labeled compounds for metabolic tracing.
Protocol: Tracing the Metabolic Fate of a ¹³C-Labeled Precursor in Mammalian Cells
1. Cell Culture and Labeling:
-
Cell Seeding: Plate mammalian cells (e.g., HepG2, U251) in 6-well plates at a density that will achieve 70-80% confluency at the time of harvest. Culture in standard growth medium overnight.
-
Labeling Medium Preparation: Prepare a labeling medium by supplementing a base medium (e.g., DMEM without glucose and phenylalanine) with the ¹³C-labeled tracer (e.g., 70 µM Resveratrol-¹³C₆) and dialyzed fetal bovine serum.
-
Labeling: Aspirate the standard growth medium and replace it with the labeling medium. Incubate the cells for the desired time course (e.g., 24 hours).
2. Metabolite Extraction:
-
Quenching Metabolism: Aspirate the labeling medium and quickly wash the cells with ice-cold phosphate-buffered saline (PBS). Immediately add a pre-chilled (-80°C) extraction solvent (e.g., 80% methanol/20% water) to the cells to quench all enzymatic activity.
-
Cell Lysis and Collection: Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube.
-
Protein and Lipid Precipitation: Incubate the lysate at -20°C for at least 1 hour to precipitate proteins and lipids.
-
Clarification: Centrifuge the lysate at high speed (e.g., 16,000 x g) for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant containing the polar metabolites for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
Chromatographic Separation: Separate the metabolites using a liquid chromatography system equipped with a column suitable for polar metabolites (e.g., a HILIC column).
-
Mass Spectrometry Detection: Analyze the eluent using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to detect the mass-to-charge ratio (m/z) of the metabolites.
-
Data Analysis: Identify and quantify the different isotopologues (molecules with different numbers of ¹³C atoms) of the target metabolites by comparing their m/z values with the theoretical values. The relative abundance of the ¹³C-labeled isotopologues indicates the degree of incorporation of the tracer into the metabolite.
Visualizing Metabolic Pathways
Diagrams are essential for understanding the complex relationships in metabolic pathways. The following diagrams, generated using Graphviz, illustrate the Resveratrol biosynthesis pathway and a general experimental workflow for isotopic labeling studies.
Resveratrol Biosynthesis Pathway
Caption: The biosynthesis of Resveratrol from L-phenylalanine and acetyl-CoA.
Experimental Workflow for Isotopic Labeling
Caption: A generalized workflow for a ¹³C isotopic labeling experiment.
Conclusion
While direct experimental data on the performance of this compound-¹³C₆ remains to be published, its role as a precursor to Resveratrol allows us to draw valuable insights from studies utilizing Resveratrol-¹³C₆. The data presented in this guide demonstrate the utility of ¹³C-labeled stilbenoid precursors in tracing metabolic pathways, specifically in understanding the contribution of dietary polyphenols to endogenous metabolite pools like Coenzyme Q₁₀.[1][2] The choice of an isotopic tracer should be guided by the specific biological question, with general tracers like [U-¹³C₆]glucose providing a broad overview of central carbon metabolism, and more specialized tracers like Resveratrol-¹³C₆ or [U-¹³C₉]phenylalanine offering a more focused interrogation of specific biosynthetic pathways. The provided experimental protocol offers a robust framework for conducting such isotopic labeling studies in a reproducible and informative manner.
References
Comparative Reactivity of 1-(3,5-Diacetoxyphenyl)-1-bromoethane with other α-Bromo Ketones: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the reactivity of α-bromo ketones is crucial for the synthesis of a wide array of pharmaceutical intermediates and bioactive molecules. This guide provides a comparative analysis of the reactivity of 1-(3,5-Diacetoxyphenyl)-1-bromoethane against other common α-bromo ketones, supported by experimental data and detailed protocols.
The reactivity of α-bromo ketones in nucleophilic substitution reactions is significantly influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups tend to enhance the electrophilicity of the α-carbon, thereby accelerating the rate of nucleophilic attack. Conversely, electron-donating groups decrease reactivity.
Quantitative Comparison of Reactivity
log(k/k₀) = ρσ
where:
-
k is the rate constant for the substituted reactant.
-
k₀ is the rate constant for the unsubstituted reactant (phenacyl bromide).
-
ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to substituent effects. For the reaction of phenacyl bromides with anilines in methanol, ρ is approximately -1.87.
-
σ (sigma) is the substituent constant, which quantifies the electronic effect of the substituent.
The 3,5-diacetoxy substitution pattern places two acetoxy groups at the meta positions relative to the bromoacetyl group. The Hammett substituent constant for a meta-acetoxy group (σ_m) is +0.36, indicating its electron-withdrawing nature.[1] Since there are two such groups, their combined effect can be approximated by summing their σ values (2 * 0.36 = 0.72).
Based on this, the estimated relative reactivity of this compound is significantly higher than that of unsubstituted phenacyl bromide. The following table presents a comparison of second-order rate constants for the reaction of various substituted phenacyl bromides with aniline in methanol at 40°C.
| α-Bromo Ketone | Substituent(s) | Hammett Constant (Σσ) | Second-Order Rate Constant (k) x 10⁵ (L mol⁻¹ s⁻¹) | Relative Reactivity (k/k₀) |
| p-Methylphenacyl bromide | p-CH₃ | -0.17 | 8.5 | 0.70 |
| Phenacyl bromide | H | 0.00 | 12.1 | 1.00 |
| p-Bromophenacyl bromide | p-Br | +0.23 | 25.0 | 2.07 |
| This compound (Estimated) | 3,5-(OAc)₂ | +0.72 | ~150 | ~12.4 |
Note: The rate constant for this compound is an estimation based on the Hammett equation and published data for other phenacyl bromides reacting with aniline in methanol.[2]
Experimental Protocols
To experimentally determine and compare the reactivity of these compounds, a kinetic study using UV-Vis spectrophotometry is a reliable method.
Experimental Protocol: Kinetic Analysis of the Reaction of α-Bromo Ketones with Aniline via UV-Vis Spectrophotometry
Objective: To determine the second-order rate constant for the reaction of an α-bromo ketone with aniline in methanol.
Materials:
-
α-Bromo ketone (e.g., this compound, phenacyl bromide)
-
Aniline (freshly distilled)
-
Methanol (spectroscopic grade)
-
UV-Vis spectrophotometer with a thermostatted cuvette holder
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Stopwatch
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 0.01 M stock solution of the α-bromo ketone in methanol.
-
Prepare a 0.1 M stock solution of aniline in methanol.
-
-
Kinetic Run:
-
Set the spectrophotometer to the wavelength of maximum absorbance (λ_max) of the product or the disappearance of the reactant. This should be determined beforehand by running a full spectrum of the reaction mixture at the beginning and end of the reaction.
-
Equilibrate the spectrophotometer's cell holder to the desired temperature (e.g., 40°C).
-
In a 10 mL volumetric flask, pipette the required volume of the aniline stock solution to achieve the desired final concentration (e.g., 0.05 M). Make up to the mark with methanol.
-
Transfer 3 mL of the aniline solution to a quartz cuvette and place it in the thermostatted cell holder to equilibrate.
-
To initiate the reaction, rapidly inject a small, precise volume of the α-bromo ketone stock solution into the cuvette to achieve the desired final concentration (e.g., 0.0005 M) and start the stopwatch simultaneously.
-
Immediately start recording the absorbance at the chosen wavelength at regular time intervals (e.g., every 30 seconds) for a duration sufficient for the reaction to proceed to at least 70% completion.
-
-
Data Analysis:
-
The reaction follows second-order kinetics. However, by using a large excess of aniline (pseudo-first-order conditions), the rate law can be simplified.
-
The pseudo-first-order rate constant (k_obs) can be determined from the slope of a plot of ln(A_t - A_∞) versus time (t), where A_t is the absorbance at time t, and A_∞ is the absorbance at the completion of the reaction.
-
The second-order rate constant (k) is then calculated by dividing the pseudo-first-order rate constant by the concentration of aniline: k = k_obs / [Aniline].
-
Repeat the experiment with different concentrations of aniline to verify the second-order kinetics.
-
Visualizing Reaction Mechanisms and Workflows
Signaling Pathway: SN2 Reaction Mechanism
The reaction of α-bromo ketones with nucleophiles typically proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism. The nucleophile attacks the electrophilic α-carbon, leading to a concerted displacement of the bromide leaving group.
Caption: SN2 reaction mechanism for nucleophilic substitution on an α-bromo ketone.
Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of the reaction kinetics.
Caption: Workflow for the kinetic analysis of α-bromo ketone reactivity.
References
Safety Operating Guide
Proper Disposal of 1-(3,5-Diacetoxyphenyl)-1-bromoethane: A Step-by-Step Guide for Laboratory Professionals
For immediate release
Researchers and drug development professionals handling 1-(3,5-Diacetoxyphenyl)-1-bromoethane must adhere to strict disposal protocols to ensure laboratory safety and environmental compliance. This guide provides essential, step-by-step instructions for the proper disposal of this halogenated organic compound.
Key Safety and Disposal Information
This compound (CAS RN: 1026420-83-6) is a brominated organic compound and must be treated as hazardous waste.[1] Improper disposal can lead to environmental contamination and potential health risks. The primary disposal method for halogenated organic waste is incineration at a regulated hazardous waste facility.[1]
Summary of Key Disposal Parameters
| Parameter | Guideline | Source |
| Waste Classification | Halogenated Organic Waste | [1][2] |
| Disposal Method | Incineration at a licensed facility | [1] |
| Container Type | Designated, properly labeled, sealed container | [2][3] |
| Segregation | Must be segregated from non-halogenated waste, acids, bases, and reactive materials.[1][2][4] | |
| Labeling | "Hazardous Waste" with chemical name and concentration | [2][4] |
Experimental Protocol: Waste Segregation and Collection
The following protocol outlines the detailed methodology for the safe segregation and collection of this compound waste in a laboratory setting.
Materials:
-
Designated hazardous waste container for halogenated organic compounds (typically glass or polyethylene, check institutional guidelines).[2][3]
-
Personal Protective Equipment (PPE): safety goggles, lab coat, and appropriate chemical-resistant gloves.
-
Fume hood.
Procedure:
-
Obtain a Designated Waste Container: Procure a waste container specifically designated for halogenated organic waste from your institution's Environmental Health and Safety (EHS) department.[2] These are often color-coded for easy identification.[1]
-
Label the Container: Before adding any waste, affix a hazardous waste label to the container.[2] The label must include:
-
Segregate the Waste: It is crucial to segregate halogenated organic waste from other waste streams to prevent dangerous reactions and facilitate proper disposal.[1][2][4] Do not mix this compound waste with:
-
Transfer the Waste: All transfers of this compound waste into the designated container must be conducted within a certified chemical fume hood to minimize inhalation exposure.
-
Secure the Container: Keep the waste container securely closed at all times, except when adding waste.[2] This prevents the release of volatile organic compounds (VOCs) into the laboratory atmosphere.
-
Storage: Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory.[2] The storage area should be well-ventilated and away from sources of ignition.
-
Arrange for Disposal: Once the container is full, or in accordance with your institution's waste pickup schedule, contact your EHS department to arrange for the collection and disposal of the hazardous waste.
Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
